molecular formula C13H18ClNO2 B180555 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride CAS No. 107416-50-2

2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride

Cat. No.: B180555
CAS No.: 107416-50-2
M. Wt: 255.74 g/mol
InChI Key: MULQQZUACAAXSJ-UHFFFAOYSA-N
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Description

2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C13H18ClNO2 and its molecular weight is 255.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14780. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-phenyl-2-piperidin-1-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c15-13(16)12(11-7-3-1-4-8-11)14-9-5-2-6-10-14;/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULQQZUACAAXSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(C2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583264
Record name Phenyl(piperidin-1-yl)acetic acid--hydrogen chloride (1/1)
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Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107416-50-2
Record name 1-Piperidineacetic acid, α-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107416-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl(piperidin-1-yl)acetic acid--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID20583264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride, a versatile building block in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, and potential applications, grounded in scientific literature and established methodologies.

Introduction: A Versatile Scaffold in Drug Discovery

This compound is a heterocyclic compound featuring a phenyl group and a piperidine ring attached to an acetic acid moiety. This unique structural arrangement makes it a valuable intermediate in the synthesis of a wide array of pharmacologically active molecules, particularly those targeting the central nervous system (CNS).[1] The presence of the piperidine ring, a common motif in many pharmaceuticals, coupled with the phenylacetic acid core, provides a scaffold that can be readily modified to explore structure-activity relationships (SAR) in drug discovery programs.[2] The hydrochloride salt form enhances the compound's solubility in aqueous media, facilitating its use in various experimental and synthetic protocols.[1]

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 107416-50-2[3]
Molecular Formula C₁₃H₁₈ClNO₂[3]
Molecular Weight 255.74 g/mol [3]
Appearance Solid[3]
Purity ≥95.0%[3]

Structural Elucidation:

The chemical structure of this compound is characterized by the covalent bonding of a phenyl group and a piperidin-1-yl group to the alpha-carbon of an acetic acid molecule. The hydrochloride salt is formed by the protonation of the tertiary amine in the piperidine ring.

G cluster_synthesis Enantioselective Synthesis Workflow start (R)-(-)-α-phenylglycine step1 Reductive Amination (1,5-dibromopentane, base) start->step1 intermediate1 (R)-Phenyl-piperidine -2-carboxylic acid step1->intermediate1 step2 Esterification (SOCl2, ROH) intermediate1->step2 intermediate2 Ester Protected Intermediate step2->intermediate2 step3 Hydrolysis (Acid or Base) intermediate2->step3 product_free_acid (R)-(-)-Phenylpiperidin-1-yl -acetic acid step3->product_free_acid step4 Salt Formation (HCl) product_free_acid->step4 final_product 2-Phenyl-2-(piperidin-1-yl) acetic acid hydrochloride step4->final_product

Figure 2: Workflow for the enantioselective synthesis.

Pharmacology and Mechanism of Action

While specific pharmacological data for this compound itself is limited in publicly available literature, its structural motifs are present in numerous compounds with significant biological activity, particularly those targeting the central nervous system. [1] Derivatives of piperidine are known to exhibit a wide range of pharmacological effects, including acting as analgesics, anti-inflammatory agents, and antipsychotics. [4]The phenylacetic acid moiety is also a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). The combination of these two pharmacophores suggests that this compound and its derivatives could be explored for a variety of therapeutic applications.

Research into structurally similar compounds, such as piperazine-containing acetic acid derivatives, has shown potent inhibition of the glycine transporter 1 (GlyT-1). [5]Inhibition of GlyT-1 elevates glycine levels in the brain, which can potentiate the activity of N-methyl-D-aspartate (NMDA) receptors, a strategy being investigated for the treatment of schizophrenia. [5]Given the structural similarities, it is plausible that 2-Phenyl-2-(piperidin-1-yl)acetic acid derivatives could also interact with neurotransmitter transporters or receptors in the CNS.

Analytical Methodologies

The robust analytical characterization of this compound is crucial for quality control, stability testing, and regulatory compliance. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the compound and for quantifying its concentration in various matrices. A reverse-phase HPLC method is commonly used.

Exemplary HPLC Protocol:

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenyl group exhibits strong absorbance (e.g., 210-260 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

This self-validating system allows for the separation of the target compound from potential impurities, starting materials, and degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the phenyl ring.

  • Alpha-Proton: A signal corresponding to the proton attached to the alpha-carbon.

  • Piperidine Protons: A series of signals in the aliphatic region corresponding to the methylene protons of the piperidine ring. The protons on the carbons adjacent to the nitrogen will be deshielded and appear at a higher chemical shift.

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (often >10 ppm), which may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A signal in the downfield region (typically δ 170-180 ppm) for the carboxylic acid carbon.

  • Aromatic Carbons: Signals in the aromatic region (typically δ 120-140 ppm).

  • Alpha-Carbon: A signal for the carbon atom bonded to the phenyl, piperidine, and carboxyl groups.

  • Piperidine Carbons: Signals in the aliphatic region corresponding to the carbons of the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can further confirm its structure. Electrospray ionization (ESI) is a common ionization technique for this type of molecule. The expected molecular ion peak would correspond to the free base [M+H]⁺.

Applications in Research and Drug Development

The primary application of this compound is as a key intermediate in the synthesis of more complex molecules for drug discovery. Its bifunctional nature (a secondary amine within the piperidine ring that is part of a tertiary amine, and a carboxylic acid) allows for a variety of chemical modifications.

Potential Synthetic Applications:

  • Amide and Ester Formation: The carboxylic acid group can be readily converted into amides or esters, allowing for the introduction of a wide range of substituents to explore their impact on biological activity.

  • Scaffold for Combinatorial Chemistry: The compound can serve as a central scaffold for the construction of chemical libraries, enabling the rapid synthesis and screening of numerous derivatives.

  • Synthesis of CNS-active agents: Due to the prevalence of the piperidine moiety in CNS drugs, this compound is an attractive starting material for the development of novel therapeutics for neurological and psychiatric disorders. [1]For instance, derivatives of piperidine acetic acid have been investigated for their potential in treating thrombotic disorders.

G cluster_applications Applications in Drug Development start 2-Phenyl-2-(piperidin-1-yl) acetic acid hydrochloride app1 Synthesis of Amide/Ester Libraries start->app1 app2 Development of CNS-Active Agents start->app2 app3 Scaffold for Combinatorial Chemistry start->app3 outcome1 SAR Studies app1->outcome1 outcome2 Novel Drug Candidates app2->outcome2 outcome3 High-Throughput Screening app3->outcome3

Figure 3: Applications of the compound in drug development.

Safety and Handling

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

A comprehensive review of the Safety Data Sheet (SDS) provided by the supplier is essential before handling this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of medicinal chemistry. Its unique structural features provide a robust scaffold for the synthesis of novel compounds, particularly those with potential activity in the central nervous system. A thorough understanding of its physicochemical properties, synthetic routes, and analytical characterization is essential for its effective utilization in drug discovery and development programs. Further research into the specific pharmacological and toxicological properties of this compound is warranted to fully explore its therapeutic potential.

References

  • Wu, X., Sudhakar, H. K., Alcock, L. J., & Lau, Y. H. (n.d.). Title of the paper. ChemRxiv. [Link to the source is not available]
  • MySkinRecipes. (n.d.). 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Google Patents. (n.d.). US8492416B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses.
  • Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Retrieved from [Link]

  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. Retrieved from [Link]

  • PubMed. (n.d.). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Retrieved from [Link]

  • Amanote Research. (n.d.). (PDF) Synthesis of (R)-(-)-Phenylpiperidin-1-Yl-Acetic Acid. Retrieved from [Link]

  • NCBI. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • Chemspace. (n.d.). 2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid hydrochloride. Retrieved from [Link]

  • PharmaCompass. (n.d.). phenyl(piperidin-2-yl)acetic acid | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Retrieved from [Link]

  • PMC. (n.d.). Amides from Piper capense with CNS Activity – A Preliminary SAR Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Amides from Piper capense with CNS Activity – A Preliminary SAR Analysis. Retrieved from [Link]

  • Pharmacophore. (n.d.). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • PharmaCompass. (n.d.). 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Piperidineacetic acid, alpha-phenyl-, hydrochloride (1:1). Retrieved from [Link]

  • MDPI. (n.d.). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl). Retrieved from [Link]

  • PubChem. (n.d.). Piperidin-1-yl-acetic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride is a substituted amino acid derivative with a core structure that is of significant interest in medicinal chemistry and drug development. Its unique combination of a phenylacetic acid moiety and a piperidine ring makes it a versatile building block for the synthesis of a variety of pharmacologically active compounds. This guide provides a comprehensive overview of the synthetic routes to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and methods for purification and characterization.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route will often depend on the desired stereochemistry of the final product, the availability of starting materials, and the scale of the synthesis. Two primary and mechanistically distinct approaches are detailed in this guide:

  • Enantioselective Synthesis from α-Phenylglycine: This route offers the advantage of producing an enantiomerically pure product, which is often crucial for pharmacological applications. It involves the direct N-alkylation of the amino group of phenylglycine with a suitable five-carbon dielectrophile.

  • N-Alkylation of Piperidine: This approach involves the formation of the key carbon-nitrogen bond by reacting piperidine with a derivative of 2-phenylacetic acid. This method is generally more straightforward for producing the racemic compound.

The following sections will provide a detailed exploration of these synthetic strategies, including the causality behind experimental choices and self-validating protocols.

Part 1: Enantioselective Synthesis from (R)-(-)-α-Phenylglycine

This elegant and efficient method allows for the synthesis of the (R)-enantiomer of 2-phenyl-2-(piperidin-1-yl)acetic acid, starting from the readily available chiral building block, (R)-(-)-α-phenylglycine.[1]

Reaction Scheme

Enantioselective Synthesis start (R)-(-)-α-Phenylglycine intermediate Deprotonated Phenylglycine start->intermediate Base product (R)-(-)-Phenylpiperidin-1-yl-acetic acid intermediate->product Cyclization reagents 1,5-Dibromopentane, NaHCO₃, Ethanol N-Alkylation Synthesis start1 Piperidine product 2-Phenyl-2-(piperidin-1-yl)acetic acid start1->product start2 2-Bromo-2-phenylacetic acid start2->product reagents Base (e.g., K₂CO₃), Solvent (e.g., DMF)

Caption: Synthesis of 2-phenyl-2-(piperidin-1-yl)acetic acid via N-alkylation.

Mechanism and Rationale

This synthesis is a classic example of a nucleophilic substitution reaction. Piperidine, a secondary amine, is a potent nucleophile that readily attacks the electrophilic carbon atom attached to the bromine in 2-bromo-2-phenylacetic acid. A non-nucleophilic base, such as potassium carbonate, is required to neutralize the hydrobromic acid that is formed as a byproduct of the reaction. [2]This prevents the protonation of the piperidine starting material, which would render it non-nucleophilic.

The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is advantageous as it can dissolve the ionic intermediates and reagents, and it does not participate in the reaction. The reaction temperature is typically elevated to increase the rate of the substitution reaction.

Experimental Protocol (Theoretical)

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Piperidine85.150.85 g0.01
2-Bromo-2-phenylacetic acid215.052.15 g0.01
Potassium Carbonate138.212.76 g0.02
N,N-Dimethylformamide (DMF)73.0950 mL-
Diethyl Ether74.12As needed-
Water18.02As needed-
Hydrochloric Acid (in ether)36.46As needed-

Procedure:

  • In a 100 mL round-bottom flask, dissolve piperidine (0.85 g, 0.01 mol) and 2-bromo-2-phenylacetic acid (2.15 g, 0.01 mol) in 50 mL of anhydrous DMF.

  • Add potassium carbonate (2.76 g, 0.02 mol) to the solution.

  • Heat the reaction mixture to 70-80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic solution under reduced pressure to obtain the crude 2-phenyl-2-(piperidin-1-yl)acetic acid.

  • For purification, the crude product can be recrystallized from a suitable solvent system like ethanol/water.

  • To obtain the hydrochloride salt, dissolve the purified free base in a minimal amount of diethyl ether and add a solution of hydrochloric acid in ether dropwise until precipitation is complete.

  • Collect the solid hydrochloride salt by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Part 3: Characterization of this compound

Thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are typically employed.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₃H₁₈ClNO₂
Molecular Weight 255.74 g/mol
Appearance White to off-white solid
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. Expected signals would include:

    • Aromatic protons of the phenyl group (typically in the range of 7.2-7.5 ppm).

    • A methine proton (the CH group attached to the phenyl and piperidine rings).

    • Protons of the piperidine ring, which will show characteristic multiplets.

    • A broad singlet for the carboxylic acid proton (if in a non-exchanging solvent) and the N-H proton of the piperidinium ion.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. Key signals would include:

    • Carbons of the phenyl ring.

    • The carboxylic acid carbonyl carbon.

    • The methine carbon.

    • Carbons of the piperidine ring.

  • IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands would be observed for:

    • The O-H stretch of the carboxylic acid (a broad band).

    • The C=O stretch of the carboxylic acid.

    • C-H stretches of the aromatic and aliphatic groups.

    • The N-H stretch of the piperidinium ion.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak corresponding to the free base (C₁₃H₁₇NO₂) would be expected in the mass spectrum.

Conclusion

This technical guide has detailed two robust synthetic routes for the preparation of this compound. The enantioselective synthesis from (R)-(-)-α-phenylglycine is the preferred method for obtaining a stereochemically pure product, which is often a critical requirement in drug development. The N-alkylation of piperidine offers a more direct, albeit typically racemic, alternative. The provided experimental protocols, along with the discussion of the underlying chemical principles and characterization methods, should serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry.

References

  • Gnecco, D., et al. (2003). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ARKIVOC, 2003(11), 56-60. [Link]

  • Levison, B. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Postulated Mechanism of Action of 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the plausible mechanisms of action for the compound 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride. In the absence of direct, published pharmacological studies on this specific molecule, this whitepaper synthesizes information from structurally related compounds to postulate its primary and potential secondary biological activities. By examining its core chemical scaffold, which is shared by well-characterized central nervous system (CNS) agents, we propose testable hypotheses regarding its interaction with monoamine transporters and cholinergic receptors. This guide is intended for researchers, scientists, and drug development professionals, offering a structured, evidence-based framework for initiating the pharmacological investigation of this compound. Detailed experimental protocols are provided to facilitate the validation of the proposed mechanisms.

Introduction: Deconstructing a CNS-Active Scaffold

This compound is a synthetic organic compound featuring a phenyl group, an acetic acid moiety, and a piperidine ring. While this specific molecule is primarily available through chemical suppliers as a research chemical or building block, its structural architecture is highly reminiscent of known psychoactive agents.[1] Notably, it is a positional isomer of ritalinic acid, the primary metabolite of methylphenidate, a widely prescribed CNS stimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[2][3]

The key structural difference lies in the point of attachment of the phenylacetic acid group to the piperidine ring. In ritalinic acid, the linkage is at the 2-position of the piperidine ring, whereas in the subject compound, it is at the 1-position (the nitrogen atom). This seemingly minor alteration has profound implications for the molecule's three-dimensional conformation, polarity, and ultimately, its pharmacological activity. This guide will dissect these structural nuances to propose a primary mechanism of action rooted in monoamine reuptake inhibition, with a secondary, plausible role as a cholinergic modulator.

Part 1: Primary Postulated Mechanism of Action: Monoamine Transporter Inhibition

The structural similarity to the methylphenidate family strongly suggests that this compound may function as an inhibitor of monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET).

The Rationale: A Structure-Activity Relationship (SAR) Analysis

Methylphenidate exerts its therapeutic effects by blocking DAT and NET, thereby increasing the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft. Its major metabolite, ritalinic acid (2-phenyl-2-(piperidin-2-yl)acetic acid), retains a similar structural backbone but has significantly reduced potency as a reuptake inhibitor due to the presence of the carboxylic acid group, which imparts high polarity.

Our target compound, this compound, shares the phenyl and piperidine rings essential for binding to the transporter proteins. The placement of the phenylacetic acid moiety on the piperidine nitrogen (a tertiary amine) alters the molecule's stereoelectronic profile compared to ritalinic acid (a secondary amine).[4] While the carboxylic acid group still confers polarity, the overall structure may retain an affinity for the monoamine transporter binding pocket. We hypothesize that it acts as a competitive inhibitor, occupying the substrate-binding site on DAT and NET and preventing the re-uptake of dopamine and norepinephrine from the synapse.

Proposed Signaling Pathway

The proposed mechanism involves the direct physical blockade of DAT and NET on the presynaptic neuronal membrane. This inhibition leads to a prolonged presence of dopamine and norepinephrine in the synaptic cleft, enhancing signaling to postsynaptic neurons.

monoamine_inhibition cluster_pre Presynaptic Neuron cluster_cleft Synaptic Cleft cluster_post Postsynaptic Neuron DA_NE_Vesicle Dopamine (DA) & Norepinephrine (NE) Vesicles DA_NE_Released DA & NE DA_NE_Vesicle->DA_NE_Released Action Potential DA_NE_Synapse Increased DA & NE DA_NE_Released->DA_NE_Synapse DAT_NET Dopamine/Norepinephrine Transporters (DAT/NET) Compound 2-Phenyl-2-(piperidin-1-yl) acetic acid HCl Compound->DAT_NET Blockade DA_NE_Synapse->DAT_NET Reuptake DA_NE_Receptor Postsynaptic DA/NE Receptors DA_NE_Synapse->DA_NE_Receptor Binding Signal Enhanced Postsynaptic Signaling DA_NE_Receptor->Signal muscarinic_antagonism cluster_pre Cholinergic Neuron cluster_post Postsynaptic Cell ACh_Vesicle Acetylcholine (ACh) Vesicles ACh_Released ACh ACh_Vesicle->ACh_Released mAChR Muscarinic Receptor (Gq-coupled) ACh_Released->mAChR Binding (Prevented) G_Protein Gq Protein mAChR->G_Protein PLC Phospholipase C G_Protein->PLC Activation (Blocked) IP3_DAG IP3 / DAG Signaling Blocked PLC->IP3_DAG Compound 2-Phenyl-2-(piperidin-1-yl) acetic acid HCl Compound->mAChR Antagonism

Caption: Proposed mechanism of muscarinic receptor antagonism.

Part 3: Experimental Validation Protocols

To move from postulation to confirmation, a series of well-established in vitro assays are required. These protocols form a self-validating system, first establishing binding affinity (target engagement) and then confirming functional activity (biological effect).

Data Presentation: A Framework for Results

All quantitative data from the following experiments should be summarized for clear comparison.

TargetAssay TypeRadioligandParameterResult (Hypothetical)
Dopamine Transporter (DAT)Radioligand Binding[³H]WIN 35,428Kᵢ (nM)TBD
Dopamine Transporter (DAT)Neurotransmitter Uptake[³H]DopamineIC₅₀ (nM)TBD
Norepinephrine Transporter (NET)Radioligand Binding[³H]NisoxetineKᵢ (nM)TBD
Norepinephrine Transporter (NET)Neurotransmitter Uptake[³H]NorepinephrineIC₅₀ (nM)TBD
Serotonin Transporter (SERT)Radioligand Binding[³H]CitalopramKᵢ (nM)TBD
Muscarinic Receptor (M1-M5)Radioligand Binding[³H]N-methylscopolamineKᵢ (nM)TBD
Experimental Protocol 1: Monoamine Transporter Binding Assay

Objective: To determine the binding affinity (Kᵢ) of the test compound for DAT, NET, and SERT.

Methodology:

  • Membrane Preparation: Prepare crude membrane fractions from cells recombinantly expressing human DAT, NET, or SERT (e.g., HEK293 cells) or from rodent brain tissue rich in these transporters (e.g., striatum for DAT).

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of cell membrane preparation.

    • 50 µL of a known concentration of a selective radioligand (e.g., [³H]WIN 35,428 for DAT).

    • 50 µL of assay buffer (for total binding) or a high concentration of a known inhibitor (e.g., cocaine, for non-specific binding) or varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Termination & Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Experimental Protocol 2: Synaptosomal Neurotransmitter Uptake Assay

Objective: To determine the functional potency (IC₅₀) of the test compound in inhibiting the uptake of dopamine and norepinephrine.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes (resealed nerve terminals) from fresh rodent brain tissue (e.g., striatum for dopamine, cortex for norepinephrine) by differential centrifugation.

  • Assay Buffer: Prepare Krebs-Ringer buffer containing appropriate metabolic inhibitors to prevent neurotransmitter degradation.

  • Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound or vehicle for 10-15 minutes at 37°C.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a low concentration of radiolabeled substrate (e.g., [³H]Dopamine or [³H]Norepinephrine).

  • Incubation: Incubate for a short period within the linear range of uptake (e.g., 5-10 minutes) at 37°C. A parallel set of tubes should be incubated at 0-4°C to determine non-specific uptake.

  • Termination & Harvesting: Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Quantification: Measure the radioactivity trapped within the synaptosomes on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate specific uptake by subtracting the 4°C values from the 37°C values. Plot the percent inhibition of specific uptake against the log concentration of the test compound to determine the IC₅₀ value.

Conclusion

Based on a rigorous analysis of its chemical structure and its relationship to known CNS-active agents, this compound is postulated to act primarily as a monoamine reuptake inhibitor, with a potential secondary role as a muscarinic receptor antagonist. The primary hypothesis is grounded in its structural isomerism with ritalinic acid, a metabolite of the DAT/NET inhibitor methylphenidate. The secondary hypothesis is supported by its use as a synthetic precursor for established anticholinergic compounds. These hypotheses, while scientifically sound, require empirical validation. The detailed in vitro protocols provided in this guide offer a clear and robust pathway for elucidating the true mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent.

References

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A Comprehensive Technical Guide to 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride (CAS 107416-50-2): A Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical examination of 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride, CAS number 107416-50-2. It is a specialized chemical compound primarily utilized as a sophisticated building block in medicinal chemistry and organic synthesis.[1] This guide delineates its chemical identity, physicochemical properties, and a detailed synthetic pathway. Furthermore, it explores its practical applications as a key intermediate in the synthesis of pharmacologically active molecules, distinguishes it from its clinically significant isomers, and provides robust protocols for its analytical characterization and safe handling. This paper is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound whose structure incorporates a phenyl group and a piperidine ring attached to a central acetic acid moiety.[1] This unique arrangement makes it a valuable precursor in the synthesis of more complex molecules, particularly those with potential activity in the central nervous system (CNS).[1]

1.1. Molecular Structure

Caption: 2D structure of this compound.

1.2. Core Identifiers and Properties

PropertyValueSource(s)
CAS Number 107416-50-2[2][3][4][5]
Molecular Formula C₁₃H₁₈ClNO₂
Molecular Weight 255.74 g/mol
IUPAC Name 2-phenyl-2-(piperidin-1-yl)acetic acid;hydrochloride[6]
Synonym(s) phenyl(1-piperidinyl)acetic acid hydrochloride
Physical Form White Solid
Purity ≥96%
InChI Key MULQQZUACAAXSJ-UHFFFAOYSA-N

The Synthetic Landscape

The synthesis of this molecule is driven by its utility as a chiral intermediate. The stereochemistry at the alpha-carbon is often critical for the biological activity of the final target molecule. Therefore, enantioselective synthetic routes are of significant interest.

2.1. Exemplary Synthetic Pathway: From (R)-(-)-α-Phenylglycine

A published enantiopure synthesis of the closely related free acid, (R)-(-)-phenylpiperidin-1-yl-acetic acid, provides a robust and logical framework.[7] This pathway leverages a commercially available chiral starting material to establish the desired stereocenter early in the sequence.

SynthesisWorkflow Start (R)-(-)-α-Phenylglycine Intermediate1 N,N-ditosyl derivative Start->Intermediate1 Tosyl-Cl, NaOH Intermediate2 Diester derivative Intermediate1->Intermediate2 1,5-dibromopentane, K2CO3, DMF Intermediate3 Cyclized Piperidine Precursor Intermediate2->Intermediate3 HBr/AcOH (Detosylation & Cyclization) Product_free_acid (R)-(-)-Phenylpiperidin-1-yl-acetic acid Intermediate3->Product_free_acid Saponification (e.g., NaOH) Final_Product Target HCl Salt (107416-50-2) Product_free_acid->Final_Product HCl in ether or isopropanol

Caption: Synthetic workflow from a chiral precursor to the target compound.

2.2. Detailed Synthetic Protocol

The following protocol is an adaptation based on established chemical transformations for producing piperidine derivatives from amino acids.[7][8]

Step 1: Protection of the Starting Material

  • Rationale: The amino and carboxylic acid groups of (R)-(-)-α-phenylglycine are highly reactive. Protection is necessary to prevent unwanted side reactions in subsequent steps. Tosylation is a common and robust method for protecting amines.

  • Dissolve (R)-(-)-α-phenylglycine in an aqueous solution of sodium hydroxide (NaOH).

  • Cool the solution in an ice bath to 0-5 °C.

  • Add p-toluenesulfonyl chloride (Tosyl-Cl) portion-wise while vigorously stirring, maintaining the temperature and a basic pH.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the mixture with HCl to precipitate the N-tosyl protected product. Filter, wash with cold water, and dry.

Step 2: N-Alkylation and Cyclization Precursor Formation

  • Rationale: This step introduces the five-carbon chain required to form the piperidine ring. 1,5-dibromopentane serves as the electrophile for a double alkylation reaction.

  • Suspend the N-tosyl product and potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

  • Add 1,5-dibromopentane to the suspension.

  • Heat the mixture (e.g., to 80-90 °C) and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction, pour it into water, and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer, dry it over sodium sulfate, and evaporate the solvent to yield the crude cyclization precursor.

Step 3: Deprotection and Cyclization

  • Rationale: Strong acidic conditions are required to remove the robust tosyl protecting group. These conditions simultaneously promote the intramolecular cyclization to form the piperidine ring.

  • Treat the crude precursor from Step 2 with a solution of hydrobromic acid (HBr) in acetic acid.

  • Reflux the mixture for several hours until deprotection and cyclization are complete (monitor by TLC or LC-MS).

  • Cool the reaction and carefully neutralize it to precipitate the cyclized product, which is the free acid form of the target molecule.

Step 4: Salt Formation

  • Rationale: The final step involves converting the free carboxylic acid/amine (zwitterion) into its hydrochloride salt. This often improves stability, crystallinity, and handling properties.

  • Dissolve the purified product from Step 3 in a suitable solvent such as diethyl ether or isopropanol.

  • Slowly add a solution of hydrogen chloride (HCl) in the same solvent.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Applications in Drug Development & Isomeric Distinction

The primary value of this compound is not in its own biological activity, but in its role as a scaffold.[1]

3.1. Case Study: Synthesis of Anticholinergic Agents

Research has demonstrated the use of (R)-(-)-phenylpiperidin-1-yl-acetic acid as a starting material for the enantiopure synthesis of bietamiverine and dipiproverine.[7] These molecules are known for their antispasmodic and anticholinergic properties.[7] The synthesis involves esterification of the carboxylic acid group with the appropriate amino alcohol side chain.

Application Intermediate 2-Phenyl-2-(piperidin-1-yl) acetic acid Drug1 Bietamiverine (Antispasmodic) Intermediate->Drug1 Esterification with 2-(diethylamino)ethanol Drug2 Dipiproverine (Anticholinergic) Intermediate->Drug2 Esterification with 1-(1-piperidyl)propan-2-ol

Sources

An In-depth Technical Guide to 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride. This document delves into its fundamental chemical properties, synthesis, and applications, with a focus on practical, field-proven insights.

Core Compound Identification and Properties

This compound is a chemical compound recognized for its role as a key intermediate in the synthesis of various pharmacologically active molecules. Its structure, incorporating a phenyl group and a piperidine ring, makes it a valuable building block in medicinal chemistry.

Molecular Structure and Chemical Formula

The fundamental identity of this compound is defined by its molecular structure and resulting chemical formula.

Table 1: Core Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₃H₁₈ClNO₂[1][2][3][4]
Molecular Weight 255.74 g/mol [1][2][3][4]
CAS Number 107416-50-2[1][2]
Appearance Solid[2]
Melting Point 248°C[5]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of the compound.

Synthesis and Mechanism

The synthesis of 2-Phenyl-2-(piperidin-1-yl)acetic acid and its subsequent conversion to the hydrochloride salt is a critical process for its application in pharmaceutical manufacturing. A notable synthesis route starts from (R)-(-)-α-phenylglycine.

Enantiopure Synthesis Pathway

An enantiopure synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid has been described starting from (R)-(-)-α-phenylglycine.[6] This method is crucial for producing stereospecific active pharmaceutical ingredients. The process involves the reaction of (R)-(-)-α-phenylglycine with 1,5-dibromopentane in the presence of sodium bicarbonate in ethanol.[6] This reaction is carefully controlled, typically between 40°C and 50°C, to prevent racemization and ensure the retention of the desired stereochemistry.[6]

The diagram below outlines the key steps in this synthesis.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Phenylglycine (R)-(-)-α-phenylglycine Reaction Cyclization Phenylglycine->Reaction Reacts with Dibromopentane 1,5-dibromopentane Dibromopentane->Reaction Reacts with Solvent Ethanol Solvent->Reaction Base Sodium Bicarbonate Base->Reaction Temperature 40-50°C Temperature->Reaction Product_Acid (R)-(-)-Phenylpiperidin-1-yl-acetic acid Reaction->Product_Acid

Caption: Enantiopure synthesis workflow.

The hydrochloride salt is subsequently formed by treating the resulting acid with hydrochloric acid.

Applications in Drug Development

The primary application of this compound lies in its role as a crucial intermediate in the synthesis of methylphenidate hydrochloride.[7] Methylphenidate is a widely used central nervous system stimulant for the treatment of attention deficit hyperactivity disorder (ADHD).

The process involves the esterification of threo-α-phenyl-α-piperidyl-2-acetic acid with methanol in the presence of an acid catalyst, such as thionyl chloride, followed by treatment with hydrochloric acid in a solvent like isopropyl alcohol to precipitate methylphenidate hydrochloride.[7]

Analytical Methodologies

Ensuring the purity and identity of this compound is paramount. A variety of analytical techniques can be employed for its characterization.

Chromatographic Techniques

Chromatographic methods are essential for separating and identifying the compound from impurities.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for preliminary analysis.[8] A suitable system for piperazine-containing compounds might involve a silica gel plate with a solvent system such as methanol and aqueous ammonia.[8] Visualization can be achieved under UV light or with reagents like iodoplatinate.[8]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis and impurity profiling, reversed-phase HPLC (RP-HPLC) is a standard method.[9] This technique offers high resolution and sensitivity.

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): GC and GC-MS are powerful tools for the analysis of volatile derivatives of the compound and for structural elucidation of any impurities.[9]

Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure and stereochemistry of the molecule.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern, which aids in confirming the compound's identity.

The workflow for analytical characterization is depicted below.

Analytical_Workflow cluster_separation Separation & Identification cluster_structure Structural Elucidation Sample This compound Sample TLC Thin-Layer Chromatography Sample->TLC Preliminary Check HPLC High-Performance Liquid Chromatography Sample->HPLC Purity & Quantification GC_MS Gas Chromatography-Mass Spectrometry Sample->GC_MS Impurity Profiling NMR NMR Spectroscopy HPLC->NMR Structure Confirmation MS Mass Spectrometry GC_MS->MS Structure Confirmation

Caption: Analytical characterization workflow.

Conclusion

This compound is a compound of significant interest in the pharmaceutical industry, primarily due to its role as a precursor to methylphenidate. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for its effective and safe utilization in drug development and manufacturing. The methodologies and insights provided in this guide are intended to support researchers and scientists in their work with this important chemical intermediate.

References

  • Chemspace. 2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid hydrochloride. [Link]

  • DrugBank. phenyl(piperidin-2-yl)acetic acid. [Link]

  • MySkinRecipes. 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride. [Link]

  • Google Patents.
  • PharmaCompass. 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride. [Link]

  • ResearchGate. Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. A Review on Analytical Methods for Piperazine Determination. [Link]

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A Guide to the Spectroscopic Characterization of 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation and purity assessment of 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to apply modern spectroscopic techniques—Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS)—to characterize this and similar molecules.

Introduction: The Analytical Imperative

This compound is a substituted α-amino acid derivative. Its structure, comprising a phenyl ring and a piperidine moiety attached to a chiral center, makes it a valuable building block in medicinal chemistry.[1] Rigorous characterization of such compounds is a cornerstone of drug discovery and development, ensuring molecular identity, purity, and stability. This guide explains the causality behind the selection of analytical techniques and experimental parameters, providing a framework for robust, self-validating analytical protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: Causality in NMR Experimental Design

The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice for the hydrochloride salt, as it can solubilize the compound and has a well-characterized residual solvent peak. The acidic proton of the carboxylic acid and the protonated amine may be exchangeable, and their observation can depend on the solvent and water content.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR Spectroscopy: This provides information on the different types of carbon atoms in the molecule. Given the potential for overlapping signals in the ¹H NMR spectrum, a ¹³C NMR spectrum is crucial for confirming the carbon skeleton.

Predicted NMR Data Summary

While a publicly available, verified spectrum for this specific compound is not readily accessible, the expected chemical shifts can be predicted based on the analysis of its constituent moieties: the phenyl group, the piperidine ring, and the α-substituted acetic acid.

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm) Key Correlations
Phenyl-H (ortho, meta, para)7.3 - 7.6128 - 135Aromatic region, multiplicity will depend on substitution.
α-CH3.5 - 4.560 - 70Singlet, deshielded by adjacent phenyl, nitrogen, and carbonyl groups.
Piperidine-H (axial, equatorial)1.4 - 3.023 - 55Complex multiplets due to ring conformation.
Carboxylic Acid-OH10.0 - 13.0170 - 175Broad singlet, may be exchangeable with D₂O.
Experimental Protocol: Acquiring High-Quality NMR Spectra
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical spectral width: -2 to 14 ppm.

    • Number of scans: 16-64, depending on concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Structural Analysis prep Dissolve in DMSO-d6 acq_H1 ¹H NMR prep->acq_H1 acq_C13 ¹³C NMR prep->acq_C13 proc Fourier Transform Phase & Baseline Correction acq_H1->proc acq_C13->proc analysis Chemical Shift Analysis Integration & Multiplicity proc->analysis structure Structure Confirmation analysis->structure

Caption: Workflow for NMR-based structural elucidation.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is the workhorse for determining the purity of pharmaceutical compounds and for quantifying impurities. A well-developed HPLC method is essential for quality control throughout the drug development process.

Expertise & Experience: HPLC Method Development Strategy

For a polar, ionizable compound like this compound, reversed-phase HPLC is the method of choice. The key is to select a column and mobile phase that provide good peak shape and resolution from potential impurities.

  • Column Selection: A C18 column is a standard starting point, offering excellent retention for the phenyl group.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is typical. The buffer is crucial for controlling the ionization state of the carboxylic acid and the piperidine nitrogen, which in turn dictates retention and peak shape. A low pH mobile phase (e.g., using formic acid or phosphoric acid) will ensure the piperidine is protonated and the carboxylic acid is neutral, leading to predictable retention.

  • Detection: UV detection is ideal due to the presence of the phenyl chromophore. A detection wavelength of around 210-220 nm is generally suitable for aromatic compounds.

Illustrative HPLC Method and Expected Results
Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column for good retention and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to ensure consistent ionization and good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 10% to 90% B over 15 minutesA gradient elution is effective for separating compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 214 nmWavelength for good sensitivity of the phenyl group.
Expected RT 5 - 10 minutesDependent on the exact gradient, but expected to be well-retained.
Experimental Protocol: Purity Analysis by HPLC
  • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase at approximately 1 mg/mL. Prepare a working solution at ~0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration as the working standard.

  • System Setup: Equilibrate the HPLC system with the initial mobile phase conditions.

  • Injection: Inject 10 µL of the standard and sample solutions.

  • Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity of the sample by the area percent method.

Liquid Chromatography-Mass Spectrometry (LC-MS): Identity Confirmation and Impurity Identification

LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry, providing definitive confirmation of the molecular weight and a powerful tool for identifying unknown impurities.

Expertise & Experience: LC-MS Ionization and Analysis
  • Ionization Source: Electrospray Ionization (ESI) is the preferred method for polar molecules like the target compound. Operating in positive ion mode will readily protonate the basic piperidine nitrogen, yielding a strong [M+H]⁺ ion.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used. A high-resolution mass spectrometer (like a Q-TOF) would provide a highly accurate mass measurement, further confirming the elemental composition.

  • Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) is invaluable for structural confirmation. By isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated. Expected fragmentation would involve the loss of water, carbon monoxide, or cleavage of the piperidine ring.

Expected LC-MS Data
Parameter Expected Value Interpretation
Molecular Formula C₁₃H₁₇NO₂-
Molecular Weight 219.28 g/mol (Free base)
[M+H]⁺ (ESI+) m/z 220.13Protonated molecule, confirms molecular weight.
Key MS/MS Fragments m/z 174, 117, 84Potential losses of COOH, C₆H₅CHCOOH, and protonated piperidine.
Experimental Protocol: LC-MS Analysis
  • LC Method: Utilize an HPLC method similar to that described in Section 3.2, but ensure the mobile phase additives (e.g., formic acid) are volatile and compatible with MS.

  • MS Parameters (Positive ESI):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Drying Gas Temperature: 300 - 350 °C

    • Nebulizer Pressure: 30 - 40 psi

  • Acquisition: Perform a full scan MS experiment to detect the [M+H]⁺ ion. If necessary, perform a product ion scan (MS/MS) on the m/z 220.13 precursor ion to obtain fragmentation data.

Visualization: Integrated Analytical Workflow

Integrated_Workflow cluster_synthesis Compound Synthesis cluster_analysis Analytical Characterization cluster_results Data Interpretation synthesis 2-Phenyl-2-(piperidin-1-yl) acetic acid HCl nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr hplc HPLC-UV synthesis->hplc lcms LC-MS (/MS) synthesis->lcms structure Structural Confirmation nmr->structure purity Purity Assessment (>98%) hplc->purity identity Identity Confirmation (MW & Fragments) lcms->identity final Verified Compound structure->final purity->final identity->final

Caption: An integrated workflow for compound characterization.

Conclusion: A Triad of Analytical Certainty

The robust characterization of this compound is achieved through the synergistic application of NMR, HPLC, and LC-MS. NMR provides the definitive structural map, HPLC offers a reliable measure of purity, and LC-MS confirms molecular identity with high sensitivity and specificity. The protocols and expected outcomes detailed in this guide provide a comprehensive framework for scientists to develop and validate their own analytical methods, ensuring the quality and integrity of their research and development efforts.

References

No direct peer-reviewed articles with full spectroscopic data for "this compound" were found in the public domain. The methodologies and data interpretation principles outlined in this guide are based on established practices in analytical chemistry and data from structurally related compounds.

  • MySkinRecipes. (n.d.). 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride. Retrieved from MySkinRecipes. This compound is primarily utilized in the field of medicinal chemistry as an intermediate in the synthesis of various pharmacologically active molecules. Its structure, featuring both a phenyl group and a piperidine ring, makes it a valuable building block.

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Technical Guide: Elucidating the Biological Activity of 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive, multi-stage strategy for the characterization of the biological activity of 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride, a novel compound with potential pharmacological significance. Given the limited publicly available data on this specific molecule, this document serves as a roadmap for researchers and drug development professionals. It provides a logical, field-proven workflow, beginning with foundational in vitro cytotoxicity and proceeding through targeted functional assays to elucidate its mechanism of action. The guide emphasizes scientific integrity by integrating self-validating experimental designs and provides detailed, step-by-step protocols for key assays. By leveraging structural analogy to known pharmacologically active phenylpiperidine derivatives, we hypothesize potential central nervous system (CNS) activity and propose a research plan designed to rigorously test this hypothesis and uncover the compound's therapeutic potential.

Introduction and Structural Hypothesis

This compound belongs to the phenylpiperidine class of compounds. This structural family is of significant interest in medicinal chemistry, as it forms the backbone of numerous drugs with diverse pharmacological effects, including opioid analgesics, antipsychotics, and selective serotonin reuptake inhibitors (SSRIs)[1][2]. The core structure, featuring a phenyl group and a piperidine ring, is a key building block for molecules designed to target the central nervous system[3].

The structure of the target compound is notably similar to ritalinic acid, the major metabolite of methylphenidate, suggesting a potential for interaction with monoamine transporters or related neurological targets. The phenylpiperidine scaffold is known to interact with a variety of receptors and enzymes, making it a versatile template for drug design[4][5]. Based on these structural precedents, we hypothesize that this compound may exhibit psychoactive properties, potentially modulating neurotransmitter systems.

This guide details the necessary experimental workflow to move from this initial structural hypothesis to a robust biological characterization. The primary objectives are:

  • Establish a foundational safety profile through cytotoxicity assessment.

  • Screen for activity against high-probability CNS targets.

  • Elucidate the specific mechanism of action through targeted functional assays.

The following sections provide the theoretical basis and practical protocols for achieving these objectives.

Proposed Experimental Workflow for Biological Characterization

A phased approach is critical for efficiently characterizing a novel chemical entity. The workflow is designed to generate decision-making data at each stage, starting with broad assessments and progressing to more specific, mechanism-focused investigations.

G cluster_0 Phase 1: Foundational In Vitro Profiling cluster_1 Phase 2: Mechanism of Action (MoA) Elucidation cluster_2 Phase 3: Advanced Characterization A Compound Acquisition & QC (Purity, Identity Verification) B Cytotoxicity Assessment (e.g., MTT/LDH Assay) A->B Ensure compound integrity C Initial Target Class Screening (e.g., GPCR Panel) B->C Determine non-toxic concentration range D Functional Assay on 'Hit' Target (e.g., cAMP Assay for GPCR) C->D Identify primary biological target E Dose-Response & Potency (EC50 / IC50 Determination) D->E Quantify biological effect F Secondary & Off-Target Assays (Selectivity Profiling) E->F G In Vivo Model Exploration (Based on In Vitro Data) F->G Confirm specificity & predict in vivo effects G cluster_Gas Gαs Pathway (Stimulatory) cluster_Gai Gαi Pathway (Inhibitory) Agonist_s Agonist GPCR_s Gαs-GPCR Agonist_s->GPCR_s AC_s Adenylate Cyclase GPCR_s->AC_s Activates cAMP_s cAMP ↑ AC_s->cAMP_s ATP_s ATP ATP_s->AC_s PKA_s PKA Activation cAMP_s->PKA_s Agonist_i Agonist GPCR_i Gαi-GPCR Agonist_i->GPCR_i AC_i Adenylate Cyclase GPCR_i->AC_i Inhibits cAMP_i cAMP ↓ AC_i->cAMP_i ATP_i ATP ATP_i->AC_i PKA_i PKA Inhibition cAMP_i->PKA_i

Caption: Signaling pathways for Gαs and Gαi coupled GPCRs.

Protocol 4.1.1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol describes a competitive immunoassay to measure intracellular cAMP. The assay is robust and suitable for high-throughput screening.[6]

Methodology:

  • Cell Culture: Use a cell line stably expressing the target GPCR (e.g., HEK293-hD2R). Plate cells in a 384-well plate and incubate overnight.

  • Agonist Mode:

    • Prepare serial dilutions of this compound in stimulation buffer.

    • Add the compound to the cells and incubate for 30 minutes at room temperature.

  • Antagonist Mode (for Gαi-coupled receptors):

    • To measure inhibition, cells are first stimulated with forskolin (a direct activator of adenylate cyclase) to raise basal cAMP levels.

    • Add serial dilutions of the test compound, followed by a known agonist at its EC₈₀ concentration. Incubate for 30 minutes.

  • Cell Lysis & Detection:

    • Add the HTRF detection reagents: cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor), diluted in lysis buffer.[6]

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

  • Analysis:

    • Calculate the HTRF ratio (665nm / 620nm * 10⁴).

    • A decrease in the HTRF ratio indicates an increase in intracellular cAMP (agonist at Gαs-GPCR).[6]

    • An increase in the HTRF ratio indicates a decrease in intracellular cAMP (agonist at Gαi-GPCR).

    • Plot the HTRF ratio against the log of the compound concentration and use a four-parameter logistic regression to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Compound Conc. (log M)HTRF Ratio% of Control
-91502099.8%
-81456096.8%
-7987065.6%
-6455030.2%
-5210014.0%
-4155010.3%
Caption: Table 2: Representative dose-response data for a Gαs agonist.

Conclusion and Future Directions

This guide provides a validated, systematic framework for the initial biological characterization of this compound. The proposed workflow, beginning with essential cytotoxicity screening and progressing to specific functional assays, is designed to efficiently identify and validate its mechanism of action.

Positive results from this in vitro cascade—namely, the identification of a specific molecular target and a quantifiable potency—would provide a strong rationale for advancing the compound to more complex studies. Future directions would include:

  • Selectivity Profiling: Testing against a panel of related receptors to determine specificity.

  • In Vitro Metabolism Studies: Using liver microsomes to identify potential metabolites.[7]

  • In Vivo Studies: Based on the identified pharmacological profile, progressing to relevant animal models to assess efficacy and safety.

The structured approach outlined herein will enable researchers to build a comprehensive biological profile of this novel compound, paving the way for potential drug development programs.

References

  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. (n.d.). MDPI. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. (n.d.). NIH. [Link]

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019). MDPI. [Link]

  • cAMP Hunter™ eXpress GPCR Assay. (n.d.). DiscoverX. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. (2017). NCBI. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NIH. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Phenylpiperidines. (n.d.). Wikipedia. [Link]

  • Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. (2003). ResearchGate. [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (n.d.). PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

  • Semi-Synthetic Cannabinoids: An Emerging NPS Overview and Case Study on In-Vitro Metabolism. (2023). YouTube. [Link]

  • Novel Psychoactive Substances: Testing Challenges and Strategies. (2021). Today's Clinical Lab. [Link]

  • Novel Psychoactive Drugs. (n.d.). Frontiers Research Topic. [Link]

  • 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride. (n.d.). MySkinRecipes. [Link]

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An In-Depth Technical Guide to the Potential Therapeutic Applications of 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for research and informational purposes only. 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride is primarily recognized as a chemical intermediate for research and development. The therapeutic applications discussed herein are largely inferred from the pharmacological profiles of its derivatives and structurally related compounds.

Introduction: Unveiling the Potential of a Versatile Scaffold

This compound is a synthetic molecule featuring a core structure that is a cornerstone in medicinal chemistry. Comprising a phenyl group and a piperidine ring directly attached to an acetic acid moiety, this compound serves as a valuable building block in the synthesis of a variety of pharmacologically active agents. While direct therapeutic applications of this specific molecule are not extensively documented, its structural motifs are present in several classes of drugs, particularly those targeting the central and peripheral nervous systems.

This technical guide will delve into the potential therapeutic applications of this compound by examining the known biological activities of its derivatives and structurally analogous compounds. We will explore its synthesis, potential mechanisms of action, and provide a comprehensive framework for its preclinical evaluation through detailed experimental protocols.

Chemical and Physical Properties

A solid understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development.

PropertyValueSource
CAS Number 107416-50-2[1]
Molecular Formula C₁₃H₁₈ClNO₂[1]
Molecular Weight 255.74 g/mol [1]
Appearance Solid[1]
Purity Typically ≥95%[1]
InChI Key MULQQZUACAAXSJ-UHFFFAOYSA-N[1]

Synthesis and Analytical Characterization

The synthesis of 2-Phenyl-2-(piperidin-1-yl)acetic acid and its derivatives is a critical aspect of its utility. A notable method involves the enantioselective synthesis of the (R)-(-) enantiomer, which serves as a precursor for other chiral molecules.[2]

Enantioselective Synthesis of (R)-(-)-Phenylpiperidin-1-yl-acetic acid[2]

This synthesis commences from (R)-(-)-α-phenylglycine, highlighting a pathway to a specific stereoisomer, which can be crucial for targeted pharmacological activity.

Diagram of the Synthetic Pathway:

Enantioselective Synthesis cluster_0 Synthesis of (R)-(-)-Phenylpiperidin-1-yl-acetic acid start (R)-(-)-α-phenylglycine intermediate1 Intermediate Amide start->intermediate1 Reaction with (S)-(-)-1-phenylethylamine product (R)-(-)-Phenylpiperidin-1-yl-acetic acid intermediate1->product Cyclization and Hydrolysis

Caption: Enantioselective synthesis of (R)-(-)-Phenylpiperidin-1-yl-acetic acid.

A detailed, step-by-step protocol for this synthesis can be found in the original research publication.[2]

Hypothetical Synthesis of Racemic this compound

A plausible route to the racemic mixture could involve the reaction of phenylacetic acid with piperidine, followed by appropriate workup and salt formation.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Table of Analytical Methods:

TechniquePurposeExpected Observations
¹H NMR Structural ElucidationSignals corresponding to the phenyl, piperidine, and acetic acid protons.
¹³C NMR Structural ElucidationResonances for all unique carbon atoms in the molecule.
Mass Spectrometry Molecular Weight ConfirmationA molecular ion peak corresponding to the free base (C₁₃H₁₇NO₂) and fragmentation patterns consistent with the structure.
HPLC Purity AssessmentA single major peak indicating high purity, with retention time dependent on the specific column and mobile phase used.[3]
FTIR Functional Group IdentificationCharacteristic absorption bands for the carboxylic acid (O-H and C=O stretching), C-N, and aromatic C-H bonds.

Potential Therapeutic Applications and Underlying Mechanisms

The therapeutic potential of this compound is primarily inferred from the pharmacological activity of its derivatives, namely bietamiverine and dipiproverine, which are known antispasmodic and anticholinergic agents.[2]

Anticholinergic and Antispasmodic Activity

Anticholinergic drugs function by competitively inhibiting the binding of the neurotransmitter acetylcholine to its muscarinic receptors. This blockade of parasympathetic nerve impulses can lead to a variety of effects, including the relaxation of smooth muscle.[4]

Proposed Mechanism of Action:

It is hypothesized that this compound and its derivatives act as antagonists at muscarinic acetylcholine receptors (mAChRs). By blocking these receptors in smooth muscle tissues, such as those in the gastrointestinal tract, they can alleviate muscle spasms.

Signaling Pathway Diagram:

Anticholinergic Mechanism cluster_0 Cholinergic Signaling and Antagonism ACh Acetylcholine mAChR Muscarinic Receptor ACh->mAChR Binds to G_protein G-protein activation mAChR->G_protein PLC Phospholipase C activation G_protein->PLC IP3_DAG IP3 and DAG production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ release IP3_DAG->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Antagonist This compound (Antagonist) Antagonist->mAChR Blocks

Caption: Proposed anticholinergic mechanism of action.

Preclinical Evaluation: A Framework for Investigation

To substantiate the therapeutic potential of this compound, a rigorous preclinical evaluation is necessary. The following experimental protocols provide a robust framework for assessing its anticholinergic and antispasmodic properties.

In Vitro Assays

1. Muscarinic Receptor Radioligand Binding Assay [5][6]

This assay determines the affinity of the test compound for muscarinic receptors.

  • Objective: To determine the inhibition constant (Ki) of this compound at the five muscarinic receptor subtypes (M1-M5).

  • Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) for binding to muscarinic receptors in cell membranes.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from cell lines expressing individual human muscarinic receptor subtypes.

    • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Incubation: Incubate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium.[7]

    • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

    • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.

Experimental Workflow Diagram:

Radioligand Binding Assay cluster_1 In Vitro Muscarinic Receptor Binding Assay prep Prepare cell membranes with mAChRs incubate Incubate with radioligand and test compound prep->incubate filter Separate bound and free radioligand via filtration incubate->filter wash Wash filters filter->wash count Measure radioactivity wash->count analyze Calculate IC₅₀ and Ki values count->analyze

Caption: Workflow for a muscarinic receptor radioligand binding assay.

2. Isolated Rabbit Jejunum Assay for Antispasmodic Activity [8][9]

This classic organ bath experiment assesses the ability of a compound to relax smooth muscle.

  • Objective: To evaluate the spasmolytic effect of this compound on spontaneous and induced contractions of the rabbit jejunum.

  • Principle: The isolated rabbit jejunum exhibits spontaneous rhythmic contractions. An antispasmodic agent will reduce the amplitude and/or frequency of these contractions.

  • Methodology:

    • Tissue Preparation: Euthanize a rabbit and isolate a segment of the jejunum. Clean the segment and place it in Tyrode's solution.

    • Organ Bath Setup: Suspend a 2-3 cm segment of the jejunum in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O₂ / 5% CO₂).

    • Equilibration: Allow the tissue to equilibrate for at least 30 minutes under a resting tension of 1g.

    • Recording: Record the spontaneous contractions using an isotonic transducer connected to a data acquisition system.

    • Compound Addition: Add increasing concentrations of this compound to the organ bath in a cumulative manner.

    • Data Analysis: Measure the percentage inhibition of the amplitude of contractions at each concentration and calculate the EC₅₀ value.

    • (Optional) Induced Contractions: After washing the tissue, induce contractions with a spasmogen like acetylcholine or potassium chloride and then assess the ability of the test compound to reverse these contractions.

In Vivo Models

1. Oxotremorine-Induced Tremor Model in Mice [10][11]

This model is used to assess the central anticholinergic activity of a compound.

  • Objective: To determine if this compound can inhibit tremors induced by the muscarinic agonist oxotremorine.

  • Principle: Oxotremorine, a potent muscarinic agonist that crosses the blood-brain barrier, induces tremors in rodents. A centrally acting anticholinergic agent will antagonize this effect.

  • Methodology:

    • Animal Acclimation: Acclimate mice to the testing environment.

    • Compound Administration: Administer this compound or vehicle control via an appropriate route (e.g., intraperitoneally).

    • Oxotremorine Challenge: After a predetermined pretreatment time, administer oxotremorine (e.g., 0.5 mg/kg, s.c.).[12]

    • Observation: Observe the mice for the onset and severity of tremors at specific time points (e.g., 5, 15, and 30 minutes post-oxotremorine).

    • Scoring: Score the tremor severity using a standardized scale (e.g., 0 = no tremor, 1 = mild, 2 = moderate, 3 = severe).[10]

    • Data Analysis: Compare the tremor scores between the treated and control groups.

In Vivo Experimental Workflow:

InVivo_Model cluster_2 Oxotremorine-Induced Tremor Model acclimate Acclimate mice administer_test Administer test compound or vehicle acclimate->administer_test administer_oxo Administer oxotremorine administer_test->administer_oxo observe Observe and score tremors administer_oxo->observe analyze Compare scores between groups observe->analyze

Caption: Workflow for the oxotremorine-induced tremor model in mice.

Conclusion and Future Directions

This compound represents a versatile chemical scaffold with significant, albeit inferred, therapeutic potential, primarily in the realm of anticholinergic and antispasmodic agents. The known pharmacological activities of its derivatives, bietamiverine and dipiproverine, provide a strong rationale for its investigation as a muscarinic receptor antagonist.

The experimental framework outlined in this guide offers a comprehensive approach to systematically evaluate the preclinical pharmacology of this compound. Future research should focus on a thorough in vitro and in vivo characterization to confirm its mechanism of action, efficacy, and safety profile. Furthermore, structure-activity relationship (SAR) studies, using this compound as a starting point, could lead to the development of novel and more potent therapeutic agents for a range of conditions associated with cholinergic dysfunction.

References

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  • Inhibition of oxotremorine-induced tremors. Mice were treated with a... - ResearchGate. (URL: [Link])

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  • In-vitro and in-vivo validation of ethnopharmacological uses of methanol extract of Isodon rugosus Wall. ex Benth. (Lamiaceae) - PubMed Central. (URL: [Link])

  • Ex vivo Antispasmodic Activity of Aqueous Extract of Flowers of Muntingia calabura Linn. on Excised Rabbit's Jejunum - PMC - PubMed Central. (URL: [Link])

  • (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays - ResearchGate. (URL: [Link])

  • In-Vitro Study on Spasmolytic Activity of Calotropis Procera In Rabbit Jejunum - International Journal Of Pharma Research and Health Sciences. (URL: [Link])

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (URL: [Link])

  • [Power spectral analysis of tremor induced by TRH and oxotremorine in mice] - PubMed. (URL: [Link])

  • Anti-spasmodic activity of Costus afer leaves extract on an isolated rabbit jejunum - Scholars Research Library. (URL: [Link])

  • Tremorine-oxotremorine-induced tremor, hypothermia and analgesia, and physostigmine toxicity, in mice after pretreatment with β-adrenoceptor antagonists | Journal of Pharmacy and Pharmacology | Oxford Academic. (URL: [Link])

  • Anticholinergic Medications - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

  • Berberine possesses muscarinic agonist-like properties in cultured rodent cardiomyocytes - PubMed. (URL: [Link])

  • 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride - MySkinRecipes. (URL: [Link])

  • Muscarinic Receptor Binding and Plasma Drug Concentration after the Oral Administration of Propiverine in Mice - PubMed. (URL: [Link])

  • Effects of propiverine hydrochloride, an anticholinergic agent, on urethral continence mechanisms and plasma catecholamine concentration in rats - PubMed. (URL: [Link])

  • Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - NIH. (URL: [Link])

  • (PDF) Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine - ResearchGate. (URL: [Link])

  • 2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid hydrochloride - Chemspace. (URL: [Link])

  • WO2011067783A1 - Process for preparing methyl phenidate hydrochloride - Google P
  • Antimuscarinic drugs exert β-arrestin-biased agonism at the muscarinic acetylcholine type 1 receptor | bioRxiv. (URL: [Link])

  • phenyl(piperidin-2-yl)acetic acid | Drug Information, Uses, Side Effects, Chemistry. (URL: [Link])

  • Binding profile of the selective muscarinic receptor antagonist tripitramine - PubMed. (URL: [Link])

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A Whitepaper on 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride: A Core Building Block for CNS-Active Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride, also known widely in the pharmaceutical sector as Ritalinic Acid Hydrochloride, represents a cornerstone building block for the synthesis of a range of centrally active pharmaceutical agents. Its structure, which combines a phenyl ring, a piperidine moiety, and a reactive carboxylic acid handle, makes it a privileged scaffold for developing drugs targeting the central nervous system (CNS). This technical guide provides an in-depth analysis of its physicochemical properties, synthetic utility, and core applications in medicinal chemistry. We will explore its pivotal role as the primary metabolite and direct precursor to methylphenidate, a key therapeutic for Attention Deficit Hyperactivity Disorder (ADHD), and detail robust protocols for its derivatization into esters and amides, thereby enabling the generation of diverse compound libraries for drug discovery programs.

Introduction: The Strategic Value of a Privileged Scaffold

In modern drug discovery, the concept of "privileged scaffolds" is paramount. These are molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. The phenyl-piperidine motif is a classic example of such a scaffold, forming the core of numerous CNS-active drugs.[1][2] this compound emerges from this context as a highly valuable and versatile synthetic intermediate.[3][4]

Its significance is twofold. Biologically, it is the primary and pharmacologically inactive metabolite of the widely prescribed psychostimulant methylphenidate (Ritalin).[5][6][7] This metabolic relationship is catalyzed in the liver by the carboxylesterase 1 (CES1) enzyme, which hydrolyzes the methyl ester of the parent drug.[5][6] Chemically, and more importantly for medicinal chemists, it serves as a direct precursor for the synthesis of methylphenidate and its analogues.[5][8] The molecule's carboxylic acid function provides a reactive handle for extensive chemical modification, allowing researchers to systematically explore the structure-activity relationship (SAR) of this scaffold.

Physicochemical Profile and Structural Analysis

The utility of this compound as a building block is deeply rooted in its distinct structural features and physicochemical properties.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₈ClNO₂[9][10]
Molecular Weight 255.74 g/mol [10][11]
CAS Number 107416-50-2 (HCl Salt)[10][12]
Free Base CAS 19395-41-6[5][13]
Appearance White to Off-White Solid[13]
Melting Point 236-238°C[13]
Solubility Soluble in Methanol[13]

Structural Features and Reactivity:

  • The Carboxylic Acid: This is the primary site for synthetic modification. It can be readily converted into esters, amides, and other derivatives, providing a straightforward path to generating libraries of new chemical entities (NCEs).[8][14]

  • The Piperidine Nitrogen: As a tertiary amine, this nitrogen atom is basic and typically protonated in the hydrochloride salt form. It acts as a key pharmacophoric feature, often involved in interactions with biological targets.

  • The Phenyl Group: This aromatic ring is crucial for the binding of many phenyl-piperidine drugs to their targets, often participating in hydrophobic or π-stacking interactions.

  • The α-Chiral Center: The carbon atom to which the phenyl, piperidine, and carboxyl groups are attached is a stereocenter. The stereochemistry at this position is critical for biological activity, as demonstrated by methylphenidate, where the threo-isomers are significantly more active than the erythro-isomers.[7]

Synthesis and Purification Overview

While various synthetic routes exist, a common conceptual pathway to access the core structure involves the assembly of the phenylacetic acid backbone with the piperidine ring. For instance, a Strecker-type synthesis could be envisioned starting from benzaldehyde, piperidine, and a cyanide source, followed by hydrolysis. Subsequent resolution of enantiomers or diastereomers is a critical step to access specific stereoisomers required for therapeutic applications.[15][16] Purification of the final hydrochloride salt is typically achieved via recrystallization from a suitable solvent system, such as methanol/ether, to yield a high-purity crystalline solid.

Caption: Conceptual synthetic pathway to the core scaffold.

Core Utility in Medicinal Chemistry: A Gateway to Functional Diversity

The true power of this compound lies in its role as a versatile scaffold for creating diverse libraries of compounds, particularly for CNS drug discovery.[17][18] Its structure allows for systematic modifications to probe interactions with biological targets like the dopamine and serotonin transporters.[19]

The Carboxylic Acid as a Diversification Handle

The carboxylic acid is the molecule's primary reactive site, enabling two major classes of transformations:

  • Esterification: The formation of esters is the most prominent application, leading directly to compounds like methylphenidate and its analogues (e.g., ethylphenidate, isopropylphenidate).[5][20] This reaction allows for fine-tuning of properties such as lipophilicity and metabolic stability, which can significantly impact a drug's pharmacokinetic profile.[21]

  • Amidation: Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[14] Coupling the carboxylic acid with a diverse array of primary or secondary amines using standard coupling reagents (e.g., EDC, HATU, TBTU) can rapidly generate large libraries of novel amide derivatives.[22][23] This strategy is highly effective for exploring the chemical space around the core scaffold to identify new leads with improved potency or selectivity.

The Phenyl-Piperidine Scaffold in CNS Targeting

Molecules designed for CNS activity must possess specific physicochemical properties to effectively cross the blood-brain barrier (BBB).[1][2] The phenyl-piperidine scaffold often provides a favorable balance of lipophilicity and polarity. By modifying the substituents on the phenyl ring or the ester/amide moiety, chemists can optimize properties like molecular weight, polar surface area, and hydrogen bonding capacity to enhance BBB penetration and target engagement.[2]

Application Profile: Synthesis of Key CNS Modulators

Case Study: Synthesis of Methylphenidate Analogues

The most direct and economically significant application of this building block is in the synthesis of methylphenidate and its structural variants.[3][20] The process involves a straightforward acid-catalyzed esterification (Fischer esterification) with the corresponding alcohol.[24][25] For example, reacting the hydrochloride salt with methanol in the presence of a strong acid catalyst like sulfuric acid or hydrogen chloride gas drives the formation of the methyl ester.[20]

Caption: Workflow for the synthesis of Methylphenidate HCl.

Library Generation via Amide Coupling

To discover novel compounds, a common strategy is to couple the building block with a library of diverse amines. This approach has been successfully used to identify novel inhibitors of various biological targets.[26] A standard protocol would involve activating the carboxylic acid with a coupling reagent, followed by the addition of the desired amine.

Detailed Experimental Protocols

Disclaimer: These protocols are for informational purposes only and should be performed by qualified chemists in a properly equipped laboratory, adhering to all necessary safety precautions.

Protocol: Fischer Esterification to form Methyl 2-phenyl-2-(piperidin-1-yl)acetate Hydrochloride
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

  • Reagents: Add anhydrous methanol (approx. 10-20 mL per gram of starting material).

  • Catalysis: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) or bubble anhydrous HCl gas through the mixture.

  • Reaction: Remove the ice bath and heat the mixture to reflux. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume in vacuo. Slowly add the concentrate to a stirred, cold solution of saturated sodium bicarbonate to neutralize the excess acid.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting free base can be purified by column chromatography. To obtain the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in ether until precipitation is complete. Filter the solid and dry to yield the final product.[20]

Protocol: General Amide Coupling using EDC/HOBt
  • Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq), 1-Hydroxybenzotriazole (HOBt, 1.2 eq), and the desired amine (1.1 eq) in an anhydrous aprotic solvent like DMF or dichloromethane.

  • Base: Add a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to neutralize the hydrochloride salt and facilitate the reaction.

  • Activation: Cool the mixture to 0°C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography to yield the desired amide.[22][27]

Safety, Handling, and Storage

This compound is classified as an irritant.[28]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[28]

  • Precautions: Avoid breathing dust/fumes.[9] Wash hands and skin thoroughly after handling.[28][29] Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[9][28]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[28] If on skin, wash with plenty of soap and water.[9] If inhaled, remove to fresh air.[28]

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place.[30] Store locked up.

Conclusion and Future Perspectives

This compound is more than just a metabolite; it is a powerful and proven building block in medicinal chemistry. Its primary role in the synthesis of methylphenidate underscores its industrial importance, while its reactive carboxylic acid handle provides a reliable platform for the exploration of new chemical space.[3][5][8] Future applications will likely see this scaffold incorporated into more complex molecular architectures, including PROTACs, peptidomimetics, and novel CNS-targeted agents, further cementing its status as a privileged structure in drug discovery.

References

  • The Crucial Role of Ritalinic Acid in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.
  • Ritalinic acid. Wikipedia. Available at: [Link]

  • Ritalinic acid. Grokipedia. Available at: [Link]

  • Ritalinic acid – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Coupling Reagents in Amide Synthesis. Scribd. Available at: [Link]

  • WO2010080787A1 - Synthesis of methylphenidate and analogs thereof. Google Patents.
  • Synthesis of Methylphenidate Analogues and Their Binding Affinities at Dopamine and Serotonin Transport Sites. PubMed. Available at: [Link]

  • 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride. MySkinRecipes. Available at: [Link]

  • Ritalin LA – (methylphenidate hydrochloride) extended-release capsules Rx only Prescribing Information. accessdata.fda.gov. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Ritalinic Acid | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. Available at: [Link]

  • Asymmetric synthesis and pharmacology of methylphenidate and its para-substituted derivatives. PubMed. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • List of methylphenidate analogues. Wikipedia. Available at: [Link]

  • Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. PMC - NIH. Available at: [Link]

  • CN102134208B - [R,R]-methylphenidate intermediate and analogue thereof and their synthesis and application. Google Patents.
  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • US2758999A - Esterification of pyridine carboxylic acids. Google Patents.
  • (PDF) Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ResearchGate. Available at: [Link]

  • Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. PubMed. Available at: [Link]

  • The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. PubMed. Available at: [Link]

  • Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online. Available at: [Link]

  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. PubMed Central. Available at: [Link]

  • 2-Phenyl-2-(Piperidin-2-Yl)Acetic Acid. ChemBK. Available at: [Link]

  • Fischer Esterification of Glycerol by Phen. JOCPR. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals working with 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride . This compound belongs to the class of α-amino acid derivatives, a scaffold of significant interest in medicinal chemistry due to its potential for interacting with various biological targets within the central nervous system (CNS).

A critical point of clarification is the distinction between isomers. This guide pertains specifically to the piperidin-1-yl isomer (CAS: 107416-50-2), where the phenylacetic acid moiety is attached to the nitrogen atom of the piperidine ring.[1][2] This is structurally distinct from its well-known isomer, 2-phenyl-2-(piperidin-2-yl)acetic acid (Ritalinic Acid, CAS: 19395-40-5), which is a major metabolite of methylphenidate.[3][4] The difference in the point of attachment fundamentally alters the three-dimensional structure, solubility, and pharmacological profile of the molecule. This guide will focus exclusively on the former.

These protocols are designed to provide a robust framework for the synthesis, purification, characterization, and preliminary biological evaluation of this compound.

PART 1: Synthesis and Purification

The synthesis of α-substituted amino acids requires careful control to ensure product purity and, when desired, stereochemical integrity. The following protocol is adapted from a validated enantioselective synthesis, providing a clear path to obtaining the (R)-enantiomer.[5]

Protocol 1.1: Enantioselective Synthesis of (R)-2-Phenyl-2-(piperidin-1-yl)acetic acid

This protocol describes the synthesis starting from (R)-(-)-α-phenylglycine. The core of this reaction is a double N-alkylation of the primary amine on phenylglycine with 1,5-dibromopentane to form the piperidine ring.

Causality: Using an enantiopure starting material like (R)-(-)-α-phenylglycine allows for the synthesis of an enantiopure final product, which is critical for pharmacological studies as stereoisomers can have vastly different biological activities.[5] Sodium bicarbonate is used as a mild base to neutralize the HBr formed during the alkylation, driving the reaction forward without causing significant racemization. Ethanol is an effective polar protic solvent for this reaction.

Materials and Reagents:
  • (R)-(-)-α-phenylglycine

  • 1,5-dibromopentane

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH), anhydrous

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1M)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Deionized water

Step-by-Step Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend (R)-(-)-α-phenylglycine (1.0 eq) and sodium bicarbonate (2.5 eq) in anhydrous ethanol.

  • Reagent Addition: While stirring, add 1,5-dibromopentane (1.1 eq) to the suspension.

  • Reaction: Heat the mixture to a gentle reflux (approximately 45-50°C) and maintain for 8-12 hours. The temperature is kept moderate to minimize the risk of racemization.[5]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (NaBr and excess NaHCO₃) and wash the solid cake with a small amount of ethanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Acid-Base Extraction:

    • Dissolve the crude residue in deionized water and adjust the pH to ~2 with 1M HCl.

    • Wash the acidic aqueous layer with dichloromethane (2 x 50 mL) to remove any non-polar impurities.

    • Adjust the pH of the aqueous layer to ~7-8 with a saturated solution of NaHCO₃.

    • Extract the product into dichloromethane (3 x 75 mL).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the free base of the product.

Protocol 1.2: Purification by Recrystallization and Salt Formation

Purification is essential to remove any unreacted starting materials or side products. For amine-containing compounds, purification is often effectively achieved by converting the free base to its hydrochloride salt, which can then be recrystallized.

Causality: The hydrochloride salt of an amine is typically a stable, crystalline solid with lower solubility in many organic solvents compared to its free base form. This difference in solubility is exploited during recrystallization to achieve high purity.[6] Isopropanol is a common solvent for this purpose as it provides good solubility for the salt at elevated temperatures but poor solubility at room temperature or below.

Materials and Reagents:
  • Crude (R)-2-Phenyl-2-(piperidin-1-yl)acetic acid (free base from Protocol 1.1)

  • Isopropanol (IPA)

  • Diethyl ether

  • Hydrochloric acid solution in isopropanol (e.g., 2M) or gaseous HCl

Step-by-Step Procedure:
  • Dissolution: Dissolve the crude free base in a minimal amount of isopropanol.

  • Salt Formation: Cool the solution in an ice bath (0°C). Slowly add a 2M solution of HCl in isopropanol dropwise while stirring. Monitor the pH with indicator paper to ensure it becomes acidic. A white precipitate of the hydrochloride salt should form.

  • Crystallization: Continue stirring in the ice bath for 30-60 minutes to maximize precipitation. If precipitation is slow, adding a small amount of diethyl ether as an anti-solvent can promote crystallization.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small volume of cold isopropanol, followed by a wash with diethyl ether to facilitate drying.

  • Drying: Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.

Synthesis and Purification Workflow Diagram

G cluster_synthesis Protocol 1.1: Synthesis cluster_purification Protocol 1.2: Purification start Start: (R)-α-phenylglycine, 1,5-dibromopentane, NaHCO₃ reaction Reflux in Ethanol (45-50°C, 8-12h) start->reaction N-alkylation workup Filter & Evaporate reaction->workup extraction Acid-Base Extraction workup->extraction freebase Crude Free Base Product extraction->freebase dissolve Dissolve in Isopropanol freebase->dissolve Transfer salt Add HCl in Isopropanol (0°C) dissolve->salt Salt Formation crystallize Precipitate & Crystallize salt->crystallize isolate Vacuum Filtration & Wash crystallize->isolate final_product Pure Hydrochloride Salt isolate->final_product

Caption: Workflow for synthesis and purification.

PART 2: Analytical Characterization

Rigorous analytical characterization is required to confirm the identity, purity, and structure of the synthesized compound.

Protocol 2.1: High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound and, with a chiral stationary phase, its enantiomeric excess (e.e.).

Causality: A chiral stationary phase contains a chiral selector that forms transient diastereomeric complexes with the enantiomers of the analyte. These complexes have different stabilities, leading to different retention times and allowing for their separation.[7] A mobile phase of hexane and isopropanol is common for normal-phase chiral separations.

Exemplary Chiral HPLC Method:
ParameterConditionRationale
Column Daicel Chiralcel OJ-H (250 x 4.6 mm, 5 µm)Proven stationary phase for resolving enantiomers of amino acid derivatives.[7]
Mobile Phase 90:10 (v/v) Hexane : Isopropanol + 0.1% Trifluoroacetic Acid (TFA)Normal phase conditions. TFA is added to improve peak shape by protonating the analyte and minimizing tailing.
Flow Rate 0.5 mL/minA standard flow rate for this column dimension providing good resolution.
Column Temp. 25°CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe phenyl group provides strong UV absorbance at this wavelength.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Sample Prep. 1 mg/mL in mobile phaseEnsures complete dissolution and compatibility with the mobile phase.
Protocol 2.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the chemical structure of the molecule.

Causality: For hydrochloride salts, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are often the solvents of choice due to their ability to dissolve polar salts.[8][9] In DMSO-d₆, the acidic N-H proton of the piperidinium ion is often observable as a broad singlet, providing evidence of the salt form.[8]

¹H NMR Acquisition Parameters:
  • Solvent: DMSO-d₆

  • Spectrometer: 400 MHz

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (DMSO at ~2.50 ppm).[10]

  • Expected Signals:

    • Aromatic protons (phenyl group): ~7.2-7.5 ppm

    • Methine proton (α-carbon): ~4.0-4.5 ppm

    • Piperidine protons: Broad multiplets between ~1.5-3.5 ppm

    • N-H proton (if observable): Very broad signal, potentially >10 ppm

    • Carboxylic acid proton: Very broad signal, ~12-13 ppm

Protocol 2.3: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS confirms the molecular weight of the compound.

Causality: Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like this one, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation.[11][12] A volatile buffer like formic acid is used in the mobile phase as it is compatible with MS detection, unlike non-volatile buffers like phosphate.[13]

Exemplary LC-MS Method:
ParameterConditionRationale
LC Column C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm)Standard for small molecule analysis.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase with MS-compatible acid.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase with MS-compatible acid.
Gradient 5% to 95% B over 5 minutesA standard gradient to elute compounds of moderate polarity.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Ionization Mode ESI PositiveThe piperidine nitrogen is readily protonated.
Expected Ion [M+H]⁺ at m/z 220.13 (for the free base C₁₃H₁₇NO₂)Corresponds to the protonated molecule.

PART 3: Investigational Biological Screening

Given the structural similarity of this scaffold to CNS-active agents, initial biological screening can be directed towards key neurotransmitter systems. The following are exemplary protocols to assess the compound's potential activity.

Protocol 3.1: Dopamine Transporter (DAT) Uptake Inhibition Assay

This assay determines if the compound can inhibit the reuptake of dopamine, a mechanism of action for many psychostimulant and antidepressant drugs.[3][4]

Causality: The assay measures the compound's ability to compete with a radiolabeled substrate ([³H]Dopamine) for uptake into cells engineered to express the human dopamine transporter (hDAT). A reduction in radioactivity inside the cells indicates inhibition of the transporter.[14]

Materials and Reagents:
  • HEK293 or CHO cells stably expressing hDAT.

  • [³H]Dopamine.

  • Assay Buffer (e.g., modified Tris-HEPES buffer, pH 7.1).

  • Test Compound (serial dilutions).

  • Control Inhibitor (e.g., Nomifensine or Cocaine).

  • 96-well microplates.

  • Scintillation counter and cocktail.

Step-by-Step Procedure:
  • Cell Plating: Plate hDAT-expressing cells in a 96-well plate at a density of ~20,000-40,000 cells/well and allow them to adhere overnight.

  • Compound Pre-incubation: Wash the cells with assay buffer. Add 100 µL of assay buffer containing various concentrations of the test compound (or control inhibitor/vehicle) to the wells. Incubate for 20 minutes at room temperature.[2]

  • Uptake Initiation: Add 100 µL of assay buffer containing [³H]Dopamine (final concentration ~50 nM) to each well to initiate the uptake reaction.[2]

  • Uptake Termination: Incubate for 10 minutes at room temperature. Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

  • Lysis and Counting: Lyse the cells with a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]Dopamine uptake (IC₅₀ value). Specific uptake is calculated by subtracting non-specific uptake (measured in the presence of a saturating concentration of a known inhibitor like Nomifensine) from total uptake.

Protocol 3.2: NMDA Receptor Binding Assay

This assay determines if the compound binds to the N-methyl-D-aspartate (NMDA) receptor, a key target in neuroplasticity and excitotoxicity.

Causality: This is a competitive binding assay where the test compound competes with a known radioligand that binds to a specific site on the NMDA receptor complex. A reduction in the bound radioactivity indicates that the test compound has affinity for the receptor.[1][15] MK-801 is a high-affinity channel blocker used to probe this interaction.

Materials and Reagents:
  • Rat cortical membrane preparation (source of NMDA receptors).

  • MK-801 (radioligand).

  • Assay Buffer (e.g., 5 mM Tris-HCl, pH 7.4).

  • Glutamate and Glycine (co-agonists, required to open the channel for MK-801 binding).

  • Test Compound (serial dilutions).

  • Non-specific binding control (e.g., unlabeled MK-801 or Phencyclidine).

  • GF/B glass fiber filters, pre-soaked in polyethylenimine (PEI).

  • Cell harvester and vacuum filtration system.

Step-by-Step Procedure:
  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of test compound dilution (or control/vehicle).

    • 50 µL of assay buffer containing Glutamate (10 µM) and Glycine (10 µM).

    • 100 µL of the rat cortical membrane preparation (~100-200 µg protein).

    • 50 µL of MK-801 (final concentration ~1-2 nM).

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation to reach binding equilibrium.

  • Termination: Terminate the assay by rapid filtration through the PEI-soaked glass fiber filters using a cell harvester. The PEI pre-soak reduces non-specific binding of the radioligand to the filter.

  • Washing: Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Data Analysis: Calculate the specific binding and determine the IC₅₀/Kᵢ value for the test compound.

Investigational Screening Cascade

G cluster_primary Primary Screening cluster_secondary Secondary / Selectivity Screening start Synthesized & Characterized 2-Phenyl-2-(piperidin-1-yl)acetic acid HCl dat_assay Protocol 3.1 DAT Uptake Assay (IC₅₀ Determination) start->dat_assay nmda_assay Protocol 3.2 NMDA Binding Assay (IC₅₀ Determination) start->nmda_assay decision Activity Threshold Met? (e.g., IC₅₀ < 10 µM) dat_assay->decision nmda_assay->decision sert_net_assay SERT & NET Uptake Assays decision->sert_net_assay Yes (DAT Active) ampa_kainate_assay AMPA/Kainate Receptor Binding Assays decision->ampa_kainate_assay Yes (NMDA Active) stop Low Potency / Inactive decision->stop No proceed Proceed to In Vivo Models sert_net_assay->proceed ampa_kainate_assay->proceed

Caption: A logical workflow for biological screening.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

  • PubChem. 2-Piperidineacetic acid, alpha-phenyl-, hydrochloride (1:1). [Link]

  • Tekewe, A., et al. (2007). Development and validation of HPLC method for the resolution of drug intermediates. ResearchGate. [Link]

  • MySkinRecipes. 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride. [Link]

  • Javitt, D. C. (2004). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current Protocols in Pharmacology, Chapter 1, Unit 1.6. [Link]

  • ChemBK. alpha-Phenyl-2-piperidineacetic acid. [Link]

  • Google Patents.
  • ResearchGate. (PDF) Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization. [Link]

  • Miranda-Renteria, L., et al. (2003). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ARKIVOC. [Link]

  • Organic Syntheses. Methylamine Hydrochloride. [Link]

  • Kertesz, D. J., & Van Vlijmen, H. W. (2012). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 47(10), 1239-1260. [Link]

  • SIELC Technologies. Separation of Phenylacetic acid on Newcrom R1 HPLC column. [Link]

  • Le, L., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

  • University of Wisconsin-Madison. Notes on NMR Solvents. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 14(4), 999-1004. [Link]

  • ResearchGate. Can the salt form of my organic compound be determined using NMR?. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, DMSO-d6+HCl, experimental). [Link]

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Application Note: A Guide to the Quantitative Analysis of 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride (Ritalinic Acid HCl)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

This guide provides a comprehensive overview of robust analytical methodologies for the quantification of 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride. This compound is widely recognized as ritalinic acid hydrochloride, the primary and pharmacologically inactive metabolite of methylphenidate (Ritalin®), a first-line therapeutic for Attention-Deficit Hyperactivity Disorder (ADHD).[1][2][3] The accurate determination of its concentration is critical across various scientific domains, including clinical compliance monitoring, forensic toxicology, and pharmacokinetic studies.

This document details multiple analytical techniques, ranging from high-throughput chromatographic methods suitable for complex biological matrices to a fundamental titrimetric approach for purity assessment of the bulk substance. For each method, we will explore the underlying principles, explain the rationale behind specific procedural choices, and provide detailed, actionable protocols for immediate implementation in a laboratory setting.

Key Compound Properties:

PropertyValue
Chemical Name This compound
Common Synonyms Ritalinic Acid HCl, DL-threo-Ritalinic Acid HCl[4][5]
Molecular Formula C₁₃H₁₈ClNO₂[6]
Molecular Weight 255.74 g/mol [6][7]
CAS Number 107416-50-2[6][7]
Appearance White to off-white solid[6]

Foundational Principles of Method Selection

The selection of an appropriate analytical method is contingent upon the specific requirements of the study. The primary factors to consider are the sample matrix, the required sensitivity and selectivity, and the available instrumentation.

  • For Purity of Bulk Drug Substance: A simple, cost-effective, and precise method like Acid-Base Titration is often sufficient. It provides a direct measure of the active substance percentage.

  • For Pharmaceutical Formulations: High-Performance Liquid Chromatography with UV detection (HPLC-UV) offers a balance of selectivity, sensitivity, and accessibility, making it ideal for quality control assays.

  • For Biological Matrices (Urine, Plasma, Oral Fluid): The complexity of these matrices and the typically low analyte concentrations necessitate highly selective and sensitive techniques. Gas Chromatography (GC) after derivatization or, more commonly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice.[1][2][8] LC-MS/MS, in particular, is considered the gold standard for bioanalysis due to its exceptional specificity and low limits of detection.[2]

Chromatographic Methods for Quantification

Chromatographic techniques are instrumental for separating the analyte of interest from matrix components, ensuring accurate quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle & Rationale: Reversed-phase HPLC separates compounds based on their hydrophobicity. Ritalinic acid, being a polar molecule containing a carboxylic acid and an amine group, elutes relatively early from a nonpolar stationary phase (like C18) using a polar mobile phase (typically a mixture of acetonitrile or methanol and an aqueous buffer). The phenyl group in the molecule contains a chromophore that absorbs UV light, allowing for straightforward detection and quantification.

Protocol: Quantification in a Simulated Formulation

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Standard Preparation:

    • Acetonitrile (HPLC grade).

    • Ortho-phosphoric acid.

    • Deionized water (18.2 MΩ·cm).

    • Mobile Phase: Prepare a solution of 0.1% phosphoric acid in water (Solvent A) and Acetonitrile (Solvent B).

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of ritalinic acid HCl reference standard and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a portion of the powdered formulation equivalent to approximately 10 mg of ritalinic acid HCl.

    • Transfer to a 100 mL volumetric flask, add ~70 mL of the mobile phase, sonicate for 15 minutes to dissolve, and dilute to volume.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: 30% Acetonitrile, 70% 0.1% H₃PO₄ in Water
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection λ 215 nm
Run Time 10 minutes
  • Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the sample from the calibration curve using the measured peak area.

Workflow for HPLC-UV Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard Preparation (Stock & Dilutions) inject Inject Standards & Sample std_prep->inject smp_prep Sample Preparation (Weigh -> Dissolve -> Filter) smp_prep->inject hplc HPLC System (C18 Column, UV @ 215nm) chrom Generate Chromatograms hplc->chrom inject->hplc calib Create Calibration Curve (Peak Area vs. Conc.) chrom->calib quant Quantify Sample Concentration calib->quant cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing spike Spike Plasma Sample with Internal Standard (IS) spe Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) spike->spe evap Evaporate & Reconstitute spe->evap inject Inject Extracted Sample evap->inject lcms LC-MS/MS System (MRM Mode) area Integrate Peak Areas (Analyte & IS) lcms->area inject->lcms ratio Calculate Area Ratio (Analyte/IS) area->ratio quant Quantify vs. Calib. Curve ratio->quant extract extract deriv deriv extract->deriv inject inject deriv->inject gc gc inject->gc area area gc->area ratio ratio area->ratio quant quant ratio->quant

Sources

Application Notes & Protocols: The Strategic Use of 2-Phenyl-2-(piperidin-1-yl)acetic Acid Hydrochloride and its Isomers in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride and its structural isomers in the synthesis of pharmaceutical compounds. We will move beyond simple procedural outlines to explore the mechanistic rationale behind synthetic choices, ensuring a robust and validated understanding of the protocols.

Introduction: A Tale of Two Isomers

The phenyl-piperidine acetic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous neurologically active agents.[1] The user's query specifies This compound , a tertiary amine where the phenylacetic acid moiety is directly attached to the piperidine nitrogen. However, a significant portion of its pharmaceutical relevance is linked to its structural isomer, 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride , where the substituent is on a carbon atom adjacent to the nitrogen. This latter isomer is a pivotal precursor in the synthesis of methylphenidate (Ritalin™).[2][3]

To provide a comprehensive guide, this document will address both. We will first explore a direct application of the user-specified 1-yl isomer before delving into a detailed case study of the 2-yl isomer in the synthesis of methylphenidate, a process that highlights key chemical principles applicable to this entire class of compounds.

Structural Clarification

The precise connectivity of the piperidine ring dictates the synthetic utility and ultimate biological target of the final compound. The distinction is illustrated below.

Figure 1: Structural comparison of piperidine-1-yl and piperidine-2-yl isomers.

Part I: Synthesis of Antispasmodics using the (R)-2-Phenyl-2-(piperidin-1-yl)acetic Acid Scaffold

The enantiomerically pure (R)-(-)-2-Phenyl-2-(piperidin-1-yl)acetic acid serves as a chiral building block for synthesizing other active pharmaceutical ingredients (APIs), such as the antispasmodic and anticholinergic agents (R)-(-)-bietamiverine and (R)-(-)-dipiproverine.[4]

Mechanistic Rationale & Workflow

The synthesis leverages the pre-existing chirality of (R)-(-)-α-phenylglycine. The key transformation involves a reductive amination with 1,5-dibromopentane to construct the piperidine ring, followed by esterification to yield the final API. This approach avoids a challenging chiral resolution step later in the synthesis.[4]

workflow1 start (R)-(-)-α-Phenylglycine (Chiral Starting Material) step1 Reductive Amination (1,5-dibromopentane, NaBH4) start->step1 Ring Formation intermediate (R)-(-)-2-Phenyl-2- (piperidin-1-yl)acetic acid step1->intermediate step2a Esterification (2-(Diethylamino)ethanol, DCC) intermediate->step2a Side Chain A step2b Esterification (2-(Diisopropylamino)ethanol, DCC) intermediate->step2b Side Chain B productA (R)-(-)-Bietamiverine (Antispasmodic API) step2a->productA productB (R)-(-)-Dipiproverine (Anticholinergic API) step2b->productB

Figure 2: Enantiopure synthesis workflow for Bietamiverine and Dipiproverine.

This strategy highlights the utility of 2-phenyl-2-(piperidin-1-yl)acetic acid as a valuable intermediate when the synthetic goal is to append functionality directly to the piperidine nitrogen while maintaining stereochemical integrity at the adjacent chiral center.

Part II: Application Case Study: Synthesis of Methylphenidate

The synthesis of d-threo-methylphenidate, the biologically active enantiomer used for Attention Deficit Hyperactivity Disorder (ADHD), is a classic application of the 2-phenyl-2-(piperidin-2-yl )acetic acid scaffold.[2][5] The process hinges on obtaining the correct diastereomer (threo) of the acid precursor, followed by esterification.

Overall Synthetic Strategy

A common industrial route starts with the hydrolysis of a diastereomeric mixture of 2-phenyl-2-(piperidin-2-yl)acetamide. The resulting carboxylic acid is then esterified, and the final product is isolated as the hydrochloride salt for improved stability and bioavailability.[6][7][8]

workflow2 cluster_0 Stage 1: Amide Hydrolysis cluster_1 Stage 2: Esterification cluster_2 Stage 3: Salt Formation & Isolation reactant reactant process process intermediate intermediate product product A threo/erythro- 2-Phenyl-2-(piperidin-2-yl) acetamide P1 Acid Hydrolysis (e.g., 20% aq. HCl, reflux) A->P1 B threo- 2-Phenyl-2-(piperidin-2-yl) acetic acid ('Ritalinic Acid') P1->B Forms Carboxylic Acid P2 Fischer Esterification (Methanol, Acid Catalyst) B->P2 Forms Methyl Ester C d,l-threo- Methylphenidate (Free Base) P2->C P3 HCl Treatment (e.g., HCl in Isopropanol) C->P3 Increases Stability & Solubility D d,l-threo- Methylphenidate HCl P3->D

Figure 3: General workflow for the synthesis of Methylphenidate Hydrochloride.

Causality Behind Experimental Choices
  • Acid Hydrolysis: The conversion of the starting acetamide to a carboxylic acid ("ritalinic acid") is essential. The amide carbonyl is not sufficiently electrophilic for direct esterification under these conditions. Hydrolysis creates the necessary carboxylic acid functional group for the subsequent Fischer esterification.[7]

  • Fischer Esterification: This acid-catalyzed reaction with methanol is a cost-effective and scalable method for forming the methyl ester. Catalysts like thionyl chloride or sulfuric acid protonate the carbonyl oxygen of the carboxylic acid, dramatically increasing its electrophilicity and making it susceptible to nucleophilic attack by methanol.[7][8]

  • Hydrochloride Salt Formation: The final API is almost always prepared as a hydrochloride salt. The salt form is typically a stable, crystalline solid with enhanced water solubility compared to the free base, which is critical for pharmaceutical formulation and bioavailability.[5]

Part III: Detailed Experimental Protocols

Disclaimer: These protocols are intended for informational purposes for trained professionals in a controlled laboratory setting. All necessary safety precautions must be taken.

Protocol 1: Synthesis of threo-2-Phenyl-2-(piperidin-2-yl)acetic acid (from Amide)

This protocol is adapted from established industrial synthesis patents.[7][8]

Objective: To hydrolyze α-phenyl-α-piperidyl acetamide to its corresponding carboxylic acid.

Reagent/MaterialMolecular Wt.QuantityMoles (approx.)
α-phenyl-α-piperidyl acetamide (Formula II)218.2950.0 g0.229
Hydrochloric Acid (20% aqueous solution)36.46250 mL-
Sodium Hydroxide Solution (e.g., 10% aq.)40.00As needed-
Dichloromethane (for extraction)84.932 x 100 mL-

Step-by-Step Methodology:

  • Reaction Setup: Charge a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser with 50.0 g of α-phenyl-α-piperidyl acetamide and 250 mL of 20% aqueous HCl.

  • Hydrolysis: Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup - Initial Quench: Cool the reaction mixture to room temperature. Carefully dilute the mixture with 100 mL of purified water.

  • Workup - Extraction: Transfer the aqueous solution to a separatory funnel and extract with 100 mL of dichloromethane to remove any non-polar impurities. Discard the organic layer.

  • Precipitation: Cool the remaining aqueous layer in an ice bath. Slowly adjust the pH to neutral (approx. 6.5-7.0) using a 10% aqueous sodium hydroxide solution while stirring vigorously. The product will precipitate as a white solid.

    • Scientist's Note: Neutralization at the isoelectric point of the amino acid minimizes its solubility in the aqueous medium, maximizing precipitation and yield.

  • Isolation: Filter the precipitated solid using a Buchner funnel. Wash the filter cake with cold deionized water (2 x 50 mL) and then with a small amount of cold isopropanol.

  • Drying: Dry the solid under vacuum at 60-70 °C to a constant weight to yield threo-α-phenyl-α-piperidyl-2-acetic acid.

Protocol 2: Esterification to d,l-threo-Methylphenidate Hydrochloride

This protocol is a representative procedure based on common esterification and salt formation methods.[7]

Objective: To convert the carboxylic acid intermediate into its methyl ester and isolate it as the hydrochloride salt.

Reagent/MaterialMolecular Wt.QuantityMoles (approx.)
threo-2-Phenyl-2-(piperidin-2-yl)acetic acid219.2840.0 g0.182
Methanol (anhydrous)32.04400 mL-
Thionyl Chloride (SOCl₂)118.9716.0 mL0.218
Ethyl Acetate88.11As needed-
Purified Water18.02As needed-

Step-by-Step Methodology:

  • Reaction Setup: To a 1 L flask submerged in an ice/salt bath, add 40.0 g of the carboxylic acid intermediate and 400 mL of anhydrous methanol. Stir to create a slurry.

  • Catalyst Addition: Cool the mixture to 0-5 °C. Slowly add 16.0 mL of thionyl chloride dropwise via an addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Scientist's Note: This addition is highly exothermic. Thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ, which then catalyzes the esterification. Maintaining a low temperature prevents side reactions and controls the exotherm.

  • Esterification: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight (12-16 hours).

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Workup - Neutralization: To the resulting residue, add 200 mL of purified water and 200 mL of ethyl acetate. Cool the mixture in an ice bath and adjust the pH of the aqueous layer to 9-10 with aqueous sodium hydroxide.

  • Workup - Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer again with ethyl acetate (1 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Salt Formation & Isolation: Concentrate the organic layer in vacuo to obtain the free base as an oil. Dissolve this oil in isopropanol and cool to 0-5 °C. Bubble HCl gas through the solution (or add a calculated amount of HCl in isopropanol) until precipitation is complete. Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield methylphenidate hydrochloride.

Part IV: Safety and Handling

Hazard Profile: 2-Phenyl-2-(piperidin-1-yl)acetic acid and its isomers should be handled with care. Based on available safety data for related compounds, the primary hazards are:[9]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) and Handling:

ItemSpecificationRationale
Lab Coat Standard, flame-resistantProtects skin and clothing from splashes.
Gloves Nitrile or other chemically resistant glovesPrevents skin contact and irritation.[9]
Eye Protection Safety glasses with side shields or gogglesPrevents eye contact and serious irritation.[9]
Ventilation Use only in a well-ventilated area or chemical fume hoodAvoids inhalation of dust or vapors.[9]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances.[9]

Part V: Conclusion

The 2-phenyl-2-(piperidin-yl)acetic acid framework, in both its 1-yl and 2-yl isomeric forms, represents a versatile and powerful scaffold in pharmaceutical synthesis. Understanding the distinct reactivity of each isomer allows medicinal chemists to strategically design synthetic routes to a wide range of APIs, from antispasmodics to central nervous system stimulants. The protocols detailed herein, grounded in established chemical principles, provide a validated starting point for researchers working with these important intermediates. Future work in this area will likely focus on developing more efficient, enantioselective syntheses and exploring novel derivatives for new therapeutic applications.

References

  • myExperiment. Enantioselective method of synthesizing methylphenidate and derivatives. Available at: [Link]

  • MySkinRecipes. 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride. Available at: [Link]

  • Google Patents. CA2513951C - Method for the production of d-threo-2-phenyl-2-piperidine-2-yl acetate.
  • Google Patents. WO2011067783A1 - Process for preparing methyl phenidate hydrochloride.
  • CPAChem. Safety data sheet - Phenylacetic acid. Available at: [Link]

  • Erowid. Approaches to the Preparation of Enantiomerically Pure (2R,2'R)-(+)-threo-Methylphenidate Hydrochloride. Available at: [Link]

  • Google Patents. US9512077B2 - Process for the preparation of methylphenidate hydrochloride and its intermediates thereof.
  • Chemspace. 2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid hydrochloride. Available at: [Link]

  • PharmaCompass. 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride Information. Available at: [Link]

  • PharmaCompass. phenyl(piperidin-2-yl)acetic acid Information. Available at: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • ResearchGate. Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. Available at: [Link]

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Application Notes and Protocols for 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine Scaffold

2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride is a synthetic small molecule belonging to the piperidine class of compounds. Its unique structural motif, featuring a phenyl group and a piperidine ring attached to an acetic acid core, positions it as a compelling candidate for investigation in the field of neurological disorders. While direct research on this specific hydrochloride salt is emerging, the broader family of phenyl-piperidine derivatives has demonstrated significant interactions with key pathological pathways implicated in a range of debilitating neurological conditions, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.

These application notes serve as a comprehensive guide for researchers exploring the therapeutic utility of this compound. We will delve into its putative mechanisms of action, provide detailed protocols for its characterization in both in vitro and in vivo models, and offer insights into best practices for its handling and application in a research setting.

Physicochemical Properties and Handling

PropertyValueSource
Molecular Formula C₁₃H₁₈ClNO₂[1][2]
Molecular Weight 255.74 g/mol [1][2]
Appearance Solid[1]
Storage Room temperature, dry environment[3]

Safety and Handling: As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, consult the manufacturer's Safety Data Sheet (SDS).[4][5]

Solution Preparation: To prepare a stock solution, dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO) or sterile water. The hydrochloride form generally confers better aqueous solubility. For cell-based assays, ensure the final concentration of the organic solvent is minimized (typically <0.1%) to avoid solvent-induced cytotoxicity.

Plausible Mechanisms of Action in Neurological Disorders

Based on the activities of structurally related compounds, this compound is hypothesized to exert its neuroprotective effects through one or more of the following mechanisms:

  • NMDA Receptor Antagonism: Overactivation of the N-methyl-D-aspartate (NMDA) receptor is a central mechanism of excitotoxicity, a common pathway of neuronal death in stroke and neurodegenerative diseases.[6][7] Piperidine derivatives have been identified as potent and selective NMDA receptor antagonists.[8][9][10] By blocking the NMDA receptor, this compound could mitigate excitotoxic damage.

  • Cholinesterase Inhibition: The cholinergic system is crucial for cognitive functions, and its decline is a hallmark of Alzheimer's disease.[11] Inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy.[11][12] Phenyl-piperidine hybrids have shown potential as cholinesterase inhibitors.[13]

  • BACE-1 Inhibition: The beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a primary enzyme in the amyloidogenic pathway that leads to the production of neurotoxic amyloid-beta (Aβ) peptides in Alzheimer's disease.[14] Inhibition of BACE-1 is a major focus of Alzheimer's drug discovery.

The following diagram illustrates these potential signaling pathways:

G cluster_0 Potential Neuroprotective Mechanisms cluster_1 NMDA Receptor Antagonism cluster_2 Cholinesterase Inhibition cluster_3 BACE-1 Inhibition Compound This compound NMDA_R NMDA Receptor Compound->NMDA_R Inhibits AChE Acetylcholinesterase (AChE) Compound->AChE Inhibits BACE1 BACE-1 Compound->BACE1 Inhibits Excitotoxicity Excitotoxicity NMDA_R->Excitotoxicity Overactivation leads to Neuronal_Death_1 Neuronal Death Excitotoxicity->Neuronal_Death_1 ACh Acetylcholine (ACh) AChE->ACh Breaks down Cognition Improved Cognition ACh->Cognition Enhances APP Amyloid Precursor Protein (APP) BACE1->APP Cleaves Abeta Amyloid-beta (Aβ) Plaque APP->Abeta Leads to Neuronal_Death_2 Neuronal Death Abeta->Neuronal_Death_2

Caption: Potential neuroprotective pathways of this compound.

In Vitro Experimental Protocols

The following protocols provide a framework for evaluating the bioactivity of this compound.

Protocol 1: NMDA Receptor Antagonist Activity Assessment

This protocol describes a cell-based calcium flux assay to determine the compound's ability to inhibit NMDA receptor activation.[15][16]

Workflow Diagram:

G start Start: Seed HEK293 cells expressing NMDA receptors load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) start->load_dye pre_incubate Pre-incubate with this compound load_dye->pre_incubate add_agonist Add NMDA and glycine/D-serine to stimulate the receptor pre_incubate->add_agonist measure_fluorescence Measure intracellular calcium fluorescence using a plate reader add_agonist->measure_fluorescence analyze Analyze data to determine IC50 measure_fluorescence->analyze

Caption: Workflow for the NMDA receptor calcium flux assay.

Step-by-Step Protocol:

  • Cell Culture: Culture HEK293 cells stably or transiently expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B) in appropriate media.

  • Cell Plating: Seed the cells into a 96-well or 384-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4) and then load with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: After dye loading and washing, pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

  • Receptor Activation: Stimulate the NMDA receptors by adding a solution containing NMDA and a co-agonist (glycine or D-serine).

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Plot the fluorescence response against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the colorimetric Ellman's method.[11][12][17]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0).

    • Substrate: Acetylthiocholine iodide (ATCI).

    • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Enzyme: Acetylcholinesterase (from electric eel or human recombinant).

    • Inhibitor: this compound at various concentrations.

  • Assay Procedure (96-well plate format): a. To each well, add assay buffer. b. Add the inhibitor solution to the test wells and buffer to the control wells. c. Add the AChE enzyme solution to all wells except the blank. d. Add the DTNB solution to all wells. e. Pre-incubate the plate for a short period (e.g., 5-10 minutes) at room temperature. f. Initiate the reaction by adding the ATCI substrate solution. g. Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes or as an endpoint reading after a fixed incubation time.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for each inhibitor concentration and calculate the IC₅₀ value.

ParameterExample Value
Enzyme Concentration 0.1 U/mL
Substrate Concentration (ATCI) 0.5 mM
Chromogen Concentration (DTNB) 0.3 mM
Incubation Time 10 minutes
Wavelength 412 nm
Protocol 3: BACE-1 Inhibition Assay

This protocol utilizes a fluorescence resonance energy transfer (FRET) based assay.[14][18][19][20]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Typically a sodium acetate buffer at an acidic pH (e.g., pH 4.5).

    • Enzyme: Recombinant human BACE-1.

    • Substrate: A specific FRET peptide substrate for BACE-1.

    • Inhibitor: this compound at various concentrations.

  • Assay Procedure (96-well or 384-well black plate format): a. Add assay buffer to all wells. b. Add the inhibitor solution to the test wells and buffer to the control wells. c. Add the BACE-1 enzyme solution to all wells except the blank. d. Pre-incubate the plate for a defined period at the optimal temperature for the enzyme. e. Initiate the reaction by adding the FRET substrate. f. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time (kinetic assay) or after a fixed incubation period (endpoint assay).

  • Data Analysis: Calculate the rate of substrate cleavage from the fluorescence data. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC₅₀ value.

In Vivo Experimental Protocols

The following are established animal models to investigate the neuroprotective effects of this compound in relevant disease contexts. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol 4: Neurotoxin-Induced Models of Parkinson's Disease

These models mimic the dopaminergic neurodegeneration seen in Parkinson's disease.[21][22][23][24][25]

Workflow Diagram:

G start Start: Acclimatize rodents pre_treat Pre-treat with this compound or vehicle start->pre_treat induce_pd Induce Parkinsonism (e.g., stereotaxic injection of 6-OHDA or MPTP administration) pre_treat->induce_pd behavioral_tests Perform behavioral tests (e.g., rotarod, cylinder test) induce_pd->behavioral_tests histology Sacrifice animals and perform immunohistochemistry (e.g., tyrosine hydroxylase staining) behavioral_tests->histology analyze Analyze behavioral and histological data histology->analyze

Caption: Workflow for a neurotoxin-induced Parkinson's disease model.

Step-by-Step Protocol:

  • Animal Model: Use male C57BL/6 mice or Sprague-Dawley rats.

  • Compound Administration: Administer this compound via a suitable route (e.g., intraperitoneal injection, oral gavage) for a specified duration before and/or after neurotoxin administration.

  • Neurotoxin Lesioning:

    • 6-Hydroxydopamine (6-OHDA) Model: Perform stereotaxic surgery to unilaterally inject 6-OHDA into the medial forebrain bundle or the striatum.

    • MPTP Model: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) systemically (e.g., via intraperitoneal injection).

  • Behavioral Assessment: At various time points post-lesioning, assess motor function using tests such as the rotarod test, cylinder test, or apomorphine-induced rotation test.

  • Histological Analysis: After the final behavioral assessment, perfuse the animals and collect the brains for immunohistochemical analysis of dopaminergic neuron loss (e.g., tyrosine hydroxylase staining in the substantia nigra and striatum).

Protocol 5: Scopolamine-Induced Amnesia Model of Alzheimer's Disease

This model is used to screen for compounds that can reverse cognitive deficits.[26][27][28][29][30]

Step-by-Step Protocol:

  • Animal Model: Use adult mice or rats.

  • Compound Administration: Administer this compound prior to the administration of scopolamine.

  • Induction of Amnesia: Administer scopolamine (a muscarinic receptor antagonist) to induce a temporary cognitive deficit.

  • Behavioral Assessment: Evaluate learning and memory using tasks such as the Morris water maze, Y-maze, or novel object recognition test.

  • Biochemical Analysis: Brain tissue can be collected for the analysis of cholinergic markers (e.g., AChE activity) and markers of oxidative stress.

Protocol 6: Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke

This model mimics the focal cerebral ischemia that occurs in human stroke.[31][32][33][34][35]

Step-by-Step Protocol:

  • Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

  • Compound Administration: Administer the test compound before, during, or after the induction of ischemia.

  • Induction of Ischemia: Perform MCAO surgery, typically by inserting a filament into the internal carotid artery to occlude the origin of the middle cerebral artery. The occlusion can be transient (followed by reperfusion) or permanent.

  • Neurological Deficit Scoring: Assess neurological deficits at various time points after MCAO.

  • Infarct Volume Measurement: After a set survival period (e.g., 24 hours), sacrifice the animals, and stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

Conclusion and Future Directions

This compound represents a promising chemical scaffold for the development of novel therapeutics for a spectrum of neurological disorders. The protocols outlined in these application notes provide a robust framework for elucidating its mechanism of action and evaluating its neuroprotective potential. Future research should focus on detailed structure-activity relationship (SAR) studies to optimize its potency and selectivity, as well as comprehensive pharmacokinetic and toxicological profiling to assess its drug-like properties. The insights gained from such studies will be instrumental in advancing this compound or its derivatives toward clinical development.

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Application Notes & Protocols: The Role of Phenyl-Piperidinyl Acetic Acid Hydrochlorides in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of phenyl-piperidinyl acetic acid hydrochlorides as key intermediates in organic synthesis. We will delve into the distinct roles of two critical positional isomers, offering in-depth protocols, mechanistic insights, and practical considerations to ensure successful synthetic outcomes.

Introduction: A Tale of Two Isomers

The phenyl-piperidinyl acetic acid scaffold is a valuable building block in medicinal chemistry, primarily due to its presence in a range of pharmacologically active molecules.[1] However, the position of the acetic acid group relative to the nitrogen atom on the piperidine ring dictates the synthetic utility and accessibility of downstream targets. This guide will focus on two key isomers:

  • 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride (Ritalinic Acid): The most prominent and industrially significant isomer. It is the direct precursor to Methylphenidate (Ritalin®), a widely prescribed central nervous system (CNS) stimulant.[2][3] Its stereochemistry is crucial for biological activity.

  • 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride: A less common but nonetheless important intermediate for the synthesis of specific spasmolytic and anticholinergic agents.

This document will first explore the extensive applications of the piperidin-2-yl isomer before discussing the more niche uses of its piperidin-1-yl counterpart.

The Workhorse Intermediate: 2-Phenyl-2-(piperidin-2-yl)acetic acid HCl (Ritalinic Acid)

This isomer, commonly known as Ritalinic acid, is the cornerstone for the synthesis of Methylphenidate. Its structure contains two chiral centers, leading to four possible stereoisomers. The d-threo-enantiomer is the pharmacologically active form of Methylphenidate, making stereocontrolled synthesis or resolution a critical consideration.[3][4]

Physicochemical & Spectroscopic Data

A clear understanding of the physical properties of this intermediate is essential for its proper handling, storage, and use in reactions.

PropertyValueSource(s)
CAS Number 19395-40-5[2][5]
Molecular Formula C₁₃H₁₈ClNO₂[2][6]
Molecular Weight 255.74 g/mol [1][6]
Appearance Solid[7]
Melting Point ~248°C[1]
Storage Room temperature, dry conditions[1]
Core Application: Synthesis of Methylphenidate Hydrochloride

The primary industrial application of Ritalinic acid is its conversion to Methylphenidate via esterification. This reaction involves the protonation of the carboxylic acid, making it susceptible to nucleophilic attack by methanol.

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Product Ritalinic_Acid Ritalinic Acid HCl (dl-threo) Esterification Esterification Ritalinic_Acid->Esterification Methanol Methanol (CH3OH) Methanol->Esterification Acid_Catalyst Acid Catalyst (e.g., HCl gas, SOCl₂) Acid_Catalyst->Esterification Catalyzes reaction Methylphenidate Methylphenidate HCl (dl-threo) Esterification->Methylphenidate

Caption: Reaction scheme for Methylphenidate synthesis.

Mechanistic Insight (Causality): The esterification is typically performed under acidic conditions. The use of a strong acid catalyst, such as hydrogen chloride gas or thionyl chloride, serves a dual purpose.[8][9] First, it protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity. Second, it provides the chloride counter-ion for the final hydrochloride salt product. The reaction temperature is often carefully controlled; lower temperatures can help minimize side reactions and improve the purity of the final product.[10][11]

Protocol: Esterification of dl-threo-Ritalinic Acid to Methylphenidate HCl

This protocol is a synthesized example based on established methodologies found in patent literature.[8][9][12] Researchers must adapt it based on their specific laboratory conditions and scale.

Workflow Overview

Caption: Esterification and isolation workflow.

Step-by-Step Methodology:

  • Reactor Setup: In a clean, dry, 4-neck round bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, charge dl-threo-Ritalinic acid hydrochloride (1.0 eq) and methanol (8 volumes, e.g., 8 mL per gram of starting material).

  • Cooling: Begin stirring the mixture and cool the vessel to a temperature between 0 °C and -5 °C using an appropriate cooling bath.

  • Catalyst Addition: Slowly add thionyl chloride (3.0 eq) dropwise via the addition funnel over a period of 30-45 minutes.[8] Causality: This exothermic addition must be controlled to prevent a sudden temperature spike, which could lead to undesired byproducts. Thionyl chloride reacts with methanol in situ to form HCl and methyl sulfite, driving the esterification.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to ambient temperature (25-30 °C). Continue stirring for approximately 15 hours.[8] The reaction progress should be monitored by a suitable analytical method, such as HPLC, until the starting material is consumed.

  • Solvent Removal & Neutralization: Once the reaction is complete, distill the excess methanol and thionyl chloride under reduced pressure. To the resulting residue, add water (10 vol) and cool. Adjust the pH of the aqueous solution to between 10.5 and 11.0 using a 25% aqueous NaOH solution.[8] This deprotonates the piperidine nitrogen, converting the methylphenidate salt into its free base form, which is soluble in organic solvents.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (2 x 10 vol). Combine the organic layers, wash with water (5 vol), and dry over anhydrous sodium sulfate.

  • Isolation of Free Base: Filter the drying agent and concentrate the organic solution under reduced pressure to yield racemic methylphenidate base as an oily residue.[8]

  • Hydrochloride Salt Formation: The resulting base can be dissolved in a suitable solvent (e.g., isopropanol, ethyl acetate) and treated with a solution of HCl (e.g., HCl in isopropanol) to precipitate the final dl-threo-Methylphenidate hydrochloride product, which can be collected by filtration.[9]

Safety and Handling

As with all laboratory procedures, appropriate personal protective equipment (PPE) is mandatory.

  • General: Wear safety glasses, a lab coat, and chemical-resistant gloves.[13]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Operations should be performed in a well-ventilated fume hood. Wash hands thoroughly after handling.[13]

  • Reagents: Thionyl chloride is corrosive and reacts violently with water. It must be handled with extreme care in a fume hood.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

The N-Substituted Isomer: 2-Phenyl-2-(piperidin-1-yl)acetic acid HCl

While less documented, the piperidin-1-yl isomer is a valuable intermediate for synthesizing compounds where the nitrogen is a tertiary amine integrated into the core structure.

Physicochemical Data
PropertyValueSource(s)
CAS Number 107416-50-2[7][14]
Molecular Formula C₁₃H₁₈ClNO₂[7][15]
Molecular Weight 255.74 g/mol [7][15]
Appearance Solid[7]
Purity Typically ≥95%[7]
Synthetic Applications

Research has shown the utility of the enantiopure (R)-(-)-phenylpiperidin-1-yl-acetic acid in the synthesis of other active pharmaceutical ingredients, such as (R)-(-)-bietamiverine and (R)-(-)-dipiproverine, which are known for their spasmolytic properties.[16]

G cluster_start Starting Material cluster_products Potential Products Start_Acid (R)-2-Phenyl-2- (piperidin-1-yl)acetic acid Coupling Amide Coupling or Esterification Start_Acid->Coupling Bietamiverine (R)-Bietamiverine Coupling->Bietamiverine via specific amine coupling Dipiproverine (R)-Dipiproverine Coupling->Dipiproverine via specific alcohol esterification

Caption: Synthesis of spasmolytics from the piperidin-1-yl isomer.

General Protocol Outline: Amide or Ester Synthesis

The conversion of this intermediate into its target molecules follows standard organic chemistry principles for forming esters or amides from a carboxylic acid.

  • Acid Activation: The carboxylic acid must first be activated. This can be achieved by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, or by using standard peptide coupling reagents (e.g., EDC, DCC) in the presence of the desired amine or alcohol.

  • Nucleophilic Acyl Substitution: The activated acid is then reacted with the appropriate nucleophile (an amine for an amide, or an alcohol for an ester) to form the final product.

  • Purification: The final compound is purified using standard techniques such as recrystallization or column chromatography to achieve the desired level of purity.

This generalized protocol highlights the versatility of this compound as a synthetic intermediate for creating a variety of ester and amide derivatives.

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Application Notes and Protocols for Cell-Based Assays Involving 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cellular Impact of a Novel Piperidine Derivative

2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride is a piperidine derivative with potential applications in medicinal chemistry and neurological research.[1] Its structural resemblance to known local anesthetics suggests a potential interaction with ion channels and other cellular targets, making it a compound of interest for drug development professionals. This guide provides a comprehensive overview of cell-based assays to elucidate the biological activity, potency, and potential toxicity of this compound. By analogy with structurally related local anesthetics like ropivacaine, bupivacaine, and lidocaine, we will explore methodologies to assess its effects on neuronal function, cytotoxicity, inflammatory responses, and cancer cell proliferation.

The primary mechanism of action for many local anesthetics is the blockade of voltage-gated sodium channels, which inhibits the initiation and conduction of nerve impulses.[2][3] However, their effects extend beyond this, influencing a variety of cellular processes including mitochondrial function, inflammatory signaling, and cell viability.[4][5][6] The protocols detailed herein are designed to provide a robust framework for characterizing the cellular pharmacology of this compound.

Part 1: Neurotoxicity and Cytotoxicity Assessment

A critical initial step in characterizing any novel compound with potential neurological activity is to determine its cytotoxic profile in relevant cell types. Local anesthetics are known to induce neurotoxicity in a concentration- and time-dependent manner.[7][8][9] These effects can manifest as reduced cell viability, induction of apoptosis, and neurite degeneration.[4][7]

Key Assays for Cytotoxicity Evaluation
AssayPrincipleCell LinesEndpoints
MTT/MTS Assay Measures metabolic activity via reduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells.[4][9][10][11]SH-SY5Y (neuroblastoma), PC-12 (pheochromocytoma), primary neurons, dorsal root ganglion (DRG) neuronsIC50/EC50 values, cell viability (%)
LDH Release Assay Quantifies lactate dehydrogenase (LDH) released from cells with damaged plasma membranes, an indicator of necrosis.[12]Any susceptible cell line% Cytotoxicity
Caspase-3/7 Activation Assay Measures the activity of executioner caspases involved in the apoptotic cascade.[9][13]SH-SY5Y, primary neuronsApoptosis induction
Growth Cone Collapse Assay Microscopically assesses morphological changes in the growth cones of developing neurons upon compound exposure.[7]Primary DRG neurons% Growth cone collapse
Reactive Oxygen Species (ROS) Assay Utilizes fluorescent probes (e.g., DCFH-DA) to detect intracellular ROS levels, an indicator of oxidative stress.[14][15][16]SH-SY5Y, primary neuronsFold increase in ROS
Protocol 1: General Cytotoxicity Assessment using MTS Assay

This protocol provides a method to determine the dose-dependent effect of this compound on the viability of a neuronal cell line, such as SH-SY5Y.

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[17] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations for testing.

  • Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for a predetermined time course (e.g., 24, 48, and 72 hours).[18]

  • MTS Addition: Following the incubation period, add 20 µL of the MTS reagent to each well.[19]

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.

Part 2: Assessing Anti-Inflammatory Potential

Local anesthetics have demonstrated significant anti-inflammatory properties by modulating the function of immune cells.[5][6][20][21] A common in vitro model to assess these effects involves the use of lipopolysaccharide (LPS) to stimulate an inflammatory response in leukocytes or macrophage-like cell lines.

Protocol 2: Inhibition of TNF-α Secretion from LPS-Stimulated Macrophages

This protocol outlines a method to evaluate the ability of this compound to suppress the release of the pro-inflammatory cytokine TNF-α.

Materials:

  • RAW 264.7 macrophage cell line or human peripheral blood mononuclear cells (PBMCs)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 24-well cell culture plates

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Human or mouse TNF-α ELISA kit

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 24-well plate at a density that will result in a confluent monolayer the next day.

  • Pre-treatment: The following day, replace the medium with fresh medium containing various non-cytotoxic concentrations of this compound (determined from cytotoxicity assays). Incubate for 1-2 hours.

  • Stimulation: Add LPS to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. Include wells with cells and compound only (no LPS) and cells with LPS only (no compound).

  • Incubation: Incubate the plate for 6-24 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and collect the cell culture supernatants.

  • ELISA: Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Compare the levels of TNF-α in the compound-treated wells to the LPS-only control to determine the percentage of inhibition.

Signaling Pathway: Local Anesthetic Modulation of Inflammatory Response

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway (p38) TLR4->MAPK Compound 2-Phenyl-2-(piperidin-1-yl) acetic acid hydrochloride Compound->NFkB Inhibition Compound->MAPK Inhibition Nucleus Nucleus NFkB->Nucleus MAPK->Nucleus TNFa_mRNA TNF-α mRNA Nucleus->TNFa_mRNA TNFa_Protein TNF-α Secretion TNFa_mRNA->TNFa_Protein

Caption: Putative inhibitory mechanism on LPS-induced inflammation.

Part 3: Evaluation of Anti-Cancer Activity

Recent studies have highlighted the potential for local anesthetics like ropivacaine and bupivacaine to inhibit the proliferation, migration, and invasion of various cancer cells.[10][13][14][19][22][23] These effects are often mediated through the induction of apoptosis and cell cycle arrest.[13][22]

Protocol 3: Cancer Cell Proliferation and Migration (Transwell Assay)

This protocol describes how to assess the effect of this compound on the migratory capacity of a cancer cell line (e.g., A549 lung cancer cells).

Materials:

  • A549 cells

  • Serum-free culture medium and medium with 10% FBS

  • Transwell inserts (8 µm pore size) for 24-well plates

  • This compound

  • Cotton swabs

  • Crystal violet staining solution

  • Microscope

Procedure:

  • Cell Preparation: Culture A549 cells to ~80% confluency. The day before the assay, starve the cells in serum-free medium.

  • Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add 600 µL of medium containing 10% FBS (as a chemoattractant) to the lower chamber.

  • Cell Seeding: Harvest the starved cells and resuspend them in serum-free medium containing different concentrations of the test compound. Add 200 µL of this cell suspension (containing ~5 x 10⁴ cells) to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Removal of Non-migrated Cells: After incubation, use a cotton swab to gently remove the cells from the upper surface of the insert membrane.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol, and then stain with 0.1% crystal violet.

  • Imaging and Quantification: Wash the inserts and allow them to dry. Count the number of migrated cells in several random fields of view under a microscope.

  • Data Analysis: Calculate the average number of migrated cells per field and compare the compound-treated groups to the untreated control.

Workflow: Investigating Anti-Cancer Effects

G cluster_invitro In Vitro Assays cluster_mechanistic Mechanistic Studies A1 Cytotoxicity Screen (e.g., MTT on Cancer Cell Lines) A2 Proliferation Assay (e.g., Colony Formation) A1->A2 A3 Migration/Invasion Assay (e.g., Transwell) A1->A3 A4 Apoptosis Assay (e.g., Flow Cytometry) A1->A4 A5 Cell Cycle Analysis A1->A5 B1 Western Blot for Signaling Proteins (e.g., Akt, mTOR, Caspases) B2 Gene Expression Analysis (RT-qPCR) A2->B2 A4->B1 A5->B1 End Characterization of Anti-Cancer Potential B1->End B2->End Start Compound: 2-Phenyl-2-(piperidin-1-yl) acetic acid hydrochloride Start->A1

Caption: A structured workflow for evaluating anti-cancer properties.

Part 4: Probing Ion Channel and Receptor Interactions

Given its structure, this compound may interact with various ion channels, including sodium, potassium, and calcium channels, as well as neurotransmitter receptors like NMDA receptors.[3][24][25]

Protocol 4: Intracellular Calcium Imaging

This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to the compound, which can indicate effects on calcium channels or cellular calcium homeostasis.[26]

Materials:

  • Cultured cells (e.g., primary neurons or SH-SY5Y) on glass-bottom dishes

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • This compound

  • Fluorescence microscope with an imaging system capable of ratiometric imaging (for Fura-2) or time-lapse recording.

Procedure:

  • Dye Loading: Incubate cells with Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 in HBSS for 30-60 minutes at 37°C.

  • Washing: Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification of the AM ester for about 30 minutes.

  • Baseline Measurement: Mount the dish on the microscope stage. Acquire a stable baseline fluorescence signal. For Fura-2, this involves alternating excitation at ~340 nm and ~380 nm and recording emission at ~510 nm.

  • Compound Addition: Add this compound at the desired concentration to the dish.

  • Recording: Continuously record the fluorescence signal for several minutes to observe any changes in [Ca²⁺]i.

  • Data Analysis: For Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380). An increase in this ratio indicates an increase in [Ca²⁺]i. For Fluo-4, analyze the change in fluorescence intensity over time relative to the baseline.

Conclusion and Future Directions

The application notes and protocols provided offer a foundational strategy for the in-depth cellular characterization of this compound. By systematically evaluating its effects on cytotoxicity, inflammation, cancer cell biology, and ion channel activity, researchers can build a comprehensive pharmacological profile of this novel compound. The data generated from these assays will be invaluable for guiding further preclinical development and understanding its therapeutic potential and limitations.

References

  • Fozzard, H. A., Lee, P. J., & Lipkind, G. M. (n.d.). Mechanism of local anesthetic drug action on voltage-gated sodium channels. PubMed. [Link]

  • Scholz, A. (2002). Mechanisms of (local) anaesthetics on voltage-gated sodium and other ion channels. BJA: British Journal of Anaesthesia, 89(1), 52–61. [Link]

  • Tikhonov, D. B., & Zhorov, B. S. (2017). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. Journal of General Physiology, 149(4), 465–481. [Link]

  • Fozzard, H. A., Lee, P. J., & Lipkind, G. M. (2005). Mechanism of Local Anesthetic Drug Action on Voltage-Gated Sodium Channels. Current Pharmaceutical Design, 11(21), 2671–2686. [Link]

  • Strichartz, G. R. (2007). Local anaesthetic block of sodium channels: raising the barrier. The Journal of Physiology, 582(Pt 3), 931. [Link]

  • Sakura, S., Kirihara, Y., Muguruma, T., Kishimoto, T., & Saito, Y. (2002). The neurotoxicity of local anesthetics on growing neurons: a comparative study of lidocaine, bupivacaine, mepivacaine, and ropivacaine. Anesthesia & Analgesia, 94(2), 350–355. [Link]

  • Tsai, Y.-C., Chen, Y.-H., Chen, Y.-L., Hsieh, P.-L., Chen, W.-J., & Huang, C.-C. (2024). The Potency of Cytotoxic Mechanisms of Local Anesthetics in Human Chondrocyte Cells. International Journal of Molecular Sciences, 25(24), 13474. [Link]

  • Sakamoto, M., Kitagawa, Y., Okabe, K., Ochiai, K., & Sakamoto, S. (2010). Cytotoxicity and Type of Cell Death Induced by Local Anesthetics in Human Oral Normal and Tumor cells. Anticancer Research, 30(9), 3467–3474. [Link]

  • Verfaillie, J., & Vinck, E. (2020). Narrative review: the evidence for neurotoxicity of dental local anesthetics. Anesthesia Progress, 67(1), 38–46. [Link]

  • Zhang, Z., & Zhang, X. (2021). Local Anesthetic Ropivacaine Exhibits Therapeutic Effects in Cancers. Frontiers in Oncology, 11. [Link]

  • Zhang, Y., Sun, T., Wang, G., Liu, Y., & Li, P. (2021). The Local Anesthetic Bupivacaine Inhibits the Progression of Non-Small Cell Lung Cancer by Inducing Autophagy Through Akt/mTOR Signaling. Frontiers in Cell and Developmental Biology, 9. [Link]

  • St-Pierre, M., Brodeur, A., Cayer, M.-P., Gendron, D., & Bracco, D. (2022). Anti-Inflammatory Characteristics of Local Anesthetics: Inhibition of TNF-α Secretion of Lipopolysaccharide-Stimulated Leucocytes in Human Blood Samples. Biomedicines, 10(3), 701. [Link]

  • Avet, C., & Salio, C. (2022). Calcium imaging for analgesic drug discovery. Frontiers in Molecular Neuroscience, 15. [Link]

  • Lee, J.-H., Kim, H.-J., Park, Y.-H., Lee, S.-H., & Lee, J.-H. (2014). Bupivacaine Decreases Cell Viability and Matrix Protein Synthesis in an Intervertebral Disc Organ Model System. Spine, 39(11), 863–869. [Link]

  • Jiang, Y., Feng, G., & Li, G. (2022). Ropivacaine inhibits cell proliferation, migration and invasion, and induces oxidative stress and cell apoptosis in glioma. Oncology Letters, 23(4). [Link]

  • Falla, D., F-Acosta, A., & V-Acosta, G. (2021). Lidocaine Stimulates the Function of Natural Killer Cells in Different Experimental Settings. Frontiers in Immunology, 12. [Link]

  • Zhang, Z., & Zhang, X. (2022). Ropivacaine suppresses tumor biological characteristics of human hepatocellular carcinoma via inhibiting IGF-1R/PI3K/AKT/mTOR signaling axis. Toxicology Mechanisms and Methods, 32(9), 684–694. [Link]

  • Ubels, J. L., Bar-Yehuda, T., & O'Brien, W. J. (1995). A digitized fluorescence imaging study on the effects of local anesthetics on cytosolic calcium and mitochondrial membrane potential in cultured rabbit corneal epithelial cells. Current Eye Research, 14(11), 1017–1026. [Link]

  • Shen, J., Wang, R., & Ju, X. (2023). Ropivacaine inhibits the malignant behavior of lung cancer cells by regulating retinoblastoma-binding protein 4. Frontiers in Pharmacology, 14. [Link]

  • Perez-Castro, R., Patel, S., Garavito-Aguilar, Z. V., Rosenberg, A., Recio-Pinto, E., Zhang, J., Blanck, T. J. J., & Xu, F. (2009). Cytotoxicity of local anesthetics in human neuronal cells. Anesthesia and Analgesia, 108(3), 997–1007. [Link]

  • Dregalla, R. C., Rynearson, B., Ritting, A., Dale, K. M., & Baumhauer, J. F. (2013). Cytotoxicity of local anesthetics on human mesenchymal stem cells. The Journal of Bone and Joint Surgery. American Volume, 95(2), 132–137. [Link]

  • Cassuto, J., Sinclair, R., & Bonderovic, M. (2006). Anti-inflammatory properties of local anesthetics and their present and potential clinical implications. Acta Anaesthesiologica Scandinavica, 50(3), 265–282. [Link]

  • Cassuto, J., Sinclair, R., & Bonderovic, M. (2006). Anti-inflammatory properties of local anesthetics and their present and potential clinical implications. Acta Anaesthesiologica Scandinavica, 50(3), 265-282. [Link]

  • de-Freitas, G. B. L., & de-Melo-Junior, M. R. (2018). Effects of Local Anesthetics on Cellular Necrosis, Apoptosis and Inflammatory Modulation: Short Review. Revista Brasileira de Anestesiologia (English Edition), 68(3), 284-290. [Link]

  • Li, Y., Li, Q., & Wang, Y. (2021). Lidocaine Inhibits Myoblast Cell Migration and Myogenic Differentiation Through Activation of the Notch Pathway. Journal of Investigative Surgery, 34(3), 275–283. [Link]

  • Wu, Y., Wang, Y., & Li, Y. (2018). Effect of lidocaine on viability and gene expression of human adipose derived mesenchymal stem cells: an in vitro study. Lipids in Health and Disease, 17(1). [Link]

  • Kim, D. H., Lee, G. Y., & Kim, K. J. (2022). Neurotoxic Effects of Local Anesthetics on Developing Motor Neurons in a Rat Model. Journal of Clinical Medicine, 11(19), 5897. [Link]

  • Zhang, Z., & Zhang, X. (2022). Ropivacaine suppresses tumour biological characteristics of human hepatocellular carcinoma via inhibiting IGF-1R/PI3K/AKT/mTOR signalling axis. Taylor & Francis Online. [Link]

  • Martin, J. R., & De-Vita, D. (2016). The Effect of Local Anesthetic on Pro-inflammatory Macrophage Modulation by Mesenchymal Stromal Cells. PLOS ONE, 11(7), e0158867. [Link]

  • Wang, Y., Zhang, Y., & Zhang, X. (2017). Neurotoxicity Comparison of Two Types of Local Anaesthetics: Amide-Bupivacaine versus Ester-Procaine. Scientific Reports, 7(1). [Link]

  • Yi, J. W., Kim, Y. R., & Lee, J. Y. (2007). In vitro and in vivo effect of lidocaine on rat muscle-derived cells for treatment of stress urinary incontinence. Urology, 70(3), 595–599. [Link]

  • Fan, Y.-L., Chang, L.-H., & Zhao, W. (2016). Proliferation effects of bupivacaine on SH-SY5Y cells and bupivacaine induced apoptosis of the SH-SY5Y cells. ResearchGate. [Link]

  • Popescu, G. K. (2015). Actions of Bupivacaine, a Widely Used Local Anesthetic, on NMDA Receptor Responses. The Journal of Neuroscience, 35(2), 576–587. [Link]

  • Wang, Y., Zhang, Y., & Zhang, X. (2013). Neurotoxicity Induced by Bupivacaine via T-Type Calcium Channels in SH-SY5Y Cells. PLOS ONE, 8(5), e62942. [Link]

  • Re, A. D., & Fellin, T. (2023). Assessing brain state and anesthesia level with two-photon calcium signals. Frontiers in Neuroscience, 17. [Link]

  • Li, Y., Li, Q., & Wang, Y. (2021). Lidocaine (LID) induces apoptosis in C2C12 cells. (A) C2C12 cells were treated with different concentrations of lidocaine ranging from 0% to 0.25% for 8 or 24 h and cell viability was determined with use of the CCK8 assay. ResearchGate. [Link]

  • Sun, Y., & Yu, T. (2022). In Vivo Calcium Imaging under General Anesthesia. Encyclopedia.pub. [Link]

  • Liu, Y., & Li, M. (2023). Calcium imaging of Layer 5 pyramidal neurons in awake and anesthetized mice. ResearchGate. [Link]

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Application Notes & Protocols for In Vivo Evaluation of Phenyl-Piperidine-Acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Preclinical Research & Development

Senior Application Scientist Note: The compound "2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride" is a specific structural isomer for which detailed in vivo study data is not extensively available in public literature. However, its close structural analog, α-Phenyl-2-piperidine acetic acid (Ritalinic Acid) , is the primary and well-characterized metabolite of the widely used pharmaceutical, Methylphenidate (Ritalin®)[1][2].

This guide leverages the robust body of research on Ritalinic Acid to provide a comprehensive framework and detailed protocols for designing and executing in vivo studies for this class of compounds. The principles and methodologies outlined here are directly applicable for investigating the pharmacokinetics, pharmacodynamics, and safety profile of "this compound" and similar derivatives.

Part 1: Scientific Foundation & Preclinical Rationale

Introduction to the Compound Class

The phenyl-piperidine-acetic acid scaffold is a key feature in compounds with potential central nervous system (CNS) activity. The spatial arrangement of the phenyl and piperidine rings, along with the carboxylic acid group, dictates the molecule's interaction with biological targets. While the parent compound, Methylphenidate, acts as a dopamine and norepinephrine reuptake inhibitor, its primary metabolite, Ritalinic Acid, is considered pharmacologically inactive[2].

The core objective of in vivo studies for a new analog like this compound is to systematically determine its:

  • Pharmacokinetic (PK) Profile: How the body processes the compound (Absorption, Distribution, Metabolism, Excretion).

  • Pharmacodynamic (PD) Activity: Whether the compound elicits a therapeutic or biological effect.

  • Safety & Toxicology: The potential for adverse effects at various dose levels.

Mechanism of Action: The Ritalinic Acid Paradigm

Methylphenidate's therapeutic activity is attributed to the parent compound[1]. It is extensively metabolized by the carboxylesterase CES1A1 into Ritalinic Acid, which is then excreted[1][2]. Therefore, Ritalinic Acid serves as a crucial biomarker for Methylphenidate use and its study provides a blueprint for metabolite analysis.

Any novel analog must be evaluated for its own intrinsic activity and its metabolic profile. It may be a pro-drug, an active compound, or, like Ritalinic Acid, an inactive metabolite.

cluster_0 In Vivo Biotransformation Pathway (Methylphenidate Example) MPH Methylphenidate (Active Parent Drug) RA Ritalinic Acid (Inactive Metabolite) MPH->RA Metabolism via Carboxylesterase CES1A1 Excretion Renal Excretion (Urine) RA->Excretion Elimination

Caption: Metabolic pathway of Methylphenidate to Ritalinic Acid.

Part 2: Core In Vivo Experimental Protocols

Protocol: Rodent Pharmacokinetic (PK) Study

Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) of this compound.

Rationale: This is the foundational in vivo experiment. It informs dosing regimens for all subsequent efficacy and toxicology studies. The choice of both intravenous (IV) and oral (PO) routes allows for the determination of absolute bioavailability.

Materials:

  • Test Compound: this compound

  • Vehicle: Sterile saline or 0.5% methylcellulose in water

  • Animal Model: Male Sprague-Dawley rats (n=5 per group), 250-300g

  • Blood Collection Supplies: EDTA-coated microtubes, syringes

  • Analytical Method: Validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for quantifying the compound in plasma.

Step-by-Step Methodology:

  • Acclimatization: House animals in standard conditions for at least 7 days prior to the study.

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing, with water ad libitum.

  • Dose Preparation: Prepare a fresh, homogenous solution/suspension of the test compound in the chosen vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 10 mL/kg volume).

  • Group Allocation & Dosing:

    • Group 1 (IV): Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.

    • Group 2 (PO): Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 150 µL) from the saphenous or jugular vein at predetermined time points.

    • IV Group: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO Group: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Sample Processing: Immediately place blood into EDTA tubes, mix gently, and centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.

Data Presentation: Pharmacokinetic Parameters

ParameterDefinitionExample IV ValueExample PO Value
Cmax Maximum observed plasma concentration1500 ng/mL450 ng/mL
Tmax Time to reach Cmax5 min1.0 hr
AUC(0-t) Area under the concentration-time curve3200 hrng/mL2100 hrng/mL
Elimination half-life3.5 hr3.7 hr
CL Clearance10 mL/min/kg-
Vd Volume of distribution3 L/kg-
F (%) Absolute Bioavailability-41%

Note: Example values are hypothetical and serve for illustrative purposes.

Protocol: Rodent Behavioral Screening (Irwin Test)

Objective: To perform a broad assessment of the compound's potential CNS effects and identify acute toxicity.

Rationale: Before conducting specific efficacy models, a general observational screen is crucial. It provides a systematic way to observe potential effects on behavior, autonomic function, and motor coordination, guiding dose selection for future studies and flagging potential safety issues.

Step-by-Step Methodology:

  • Animal Model: Male C57BL/6 mice (n=5 per group), 20-25g.

  • Dose Selection: Based on PK data, select three dose levels (e.g., 10, 30, and 100 mg/kg) and a vehicle control group. Administer via the intended therapeutic route (e.g., intraperitoneal or oral).

  • Observational Checklist: At set time points (e.g., 15, 30, 60, 120, and 240 minutes post-dose), systematically score each animal on a checklist of ~30-40 parameters.

  • Scoring Categories:

    • Behavioral: Alertness, grooming, irritability, fear, stereotypy.

    • Neurological: Tremors, convulsions, gait, righting reflex, grip strength.

    • Autonomic: Piloerection, salivation, pupil size, respiration rate.

  • Data Analysis: Compare the scores of the treated groups to the vehicle control group to identify any dose-dependent changes or significant effects.

cluster_1 In Vivo Study Workflow PK Pharmacokinetic Study (Rat, IV & PO) Behavior Behavioral Screen (Mouse, Irwin Test) PK->Behavior Inform Dose Selection Efficacy Targeted Efficacy Model (e.g., Locomotor Activity) Behavior->Efficacy Identify CNS Activity Window Tox Dose Range-Finding Toxicology Behavior->Tox Identify MTD (Max Tolerated Dose)

Caption: Logical workflow for in vivo compound evaluation.

Protocol: Bioanalytical Method for Sample Analysis

Objective: To accurately measure compound concentrations in biological matrices (plasma, urine).

Rationale: The validity of all PK and exposure-response data hinges on a robust and reliable bioanalytical method. LC-MS/MS is the gold standard due to its high sensitivity and specificity.

Key Steps for Method Development & Validation:

  • Standard Preparation: Prepare a stock solution of the test compound and a suitable internal standard (ideally, a stable isotope-labeled version of the analyte).

  • Chromatography: Develop an HPLC or UPLC method that provides good peak shape and separation from matrix components. A C18 column is a common starting point.

  • Mass Spectrometry: Optimize MS parameters (e.g., parent and product ions for MRM—Multiple Reaction Monitoring) to maximize signal intensity and specificity for both the analyte and internal standard.

  • Sample Preparation: Develop a procedure to extract the analyte from the plasma matrix. Common methods include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Validation: Perform a full validation according to regulatory guidelines (e.g., FDA/EMA), assessing:

    • Selectivity & Specificity: No interference from endogenous matrix components.

    • Calibration Curve: Linearity, range, and accuracy of standards.

    • Accuracy & Precision: Both within-run and between-run variability.

    • Matrix Effect: Assessment of ion suppression or enhancement.

    • Stability: Freeze-thaw, short-term, and long-term stability of the analyte in the matrix.

After administration of Methylphenidate, 78%-97% of the dose is excreted in the urine as metabolites within 48-96 hours, making urine a key matrix for excretion studies[1].

Part 3: Final Considerations & Reference List

Trustworthiness & Self-Validation: Every protocol must include control groups (vehicle and, where applicable, a positive control/reference compound) to ensure the experimental system is behaving as expected. A validated bioanalytical method is a self-validating system for ensuring the accuracy of concentration measurements, which are the foundation of PK/PD modeling.

Expert Insights: While Ritalinic Acid is largely inactive, this is not a guaranteed property for a new analog. The behavioral screen is critical. An unexpected finding (e.g., sedation or hyperactivity) from the Irwin test would trigger a new set of targeted efficacy studies (e.g., open-field test for locomotion, elevated plus maze for anxiety) to fully characterize the compound's CNS profile.

References

  • U.S. Food and Drug Administration. (2013). Ritalin LA – (methylphenidate hydrochloride) extended-release capsules Rx only Prescribing Information. Retrieved from [Link]

  • Cisneros, I. E., Găman, M. A., & Voiculescu, S. E. (2023). Methylphenidate and Its Impact on Redox Balance and Behavior. PMC - PubMed Central. Retrieved from [Link]

  • Spencer, T. J., Devilbiss, D. M., & Berridge, C. W. (2015). Methylphenidate as a causal test of translational and basic neural coding hypotheses. PNAS. Retrieved from [Link]

  • Marchei, E., Farré, M., Pardo, R., Garcia-Algar, O., Pellegrini, M., Pacifici, R., & Pichini, S. (2010). Correlation between methylphenidate and ritalinic acid concentrations in oral fluid and plasma. Clinical Chemistry, 56(4), 585-592. Retrieved from [Link]

  • Jumah, M. T., Lorenzen, J. M., & El-Giar, E. M. (2021). Ritalinic acid in urine: Impact of age and dose. Practical Laboratory Medicine, 27, e00258. Retrieved from [Link]

  • Contreras-Garduño, J., et al. (2003). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ARKIVOC. Retrieved from [Link]

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"2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride" as a reference standard in analytical chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Ritalinic Acid in Pharmaceutical and Forensic Analysis

2-Phenyl-2-(piperidin-2-yl)acetic acid, commonly known as Ritalinic Acid, is the primary and pharmacologically inactive metabolite of methylphenidate (Ritalin®).[1][2] Methylphenidate is a widely prescribed central nervous system stimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[2][3] Following oral administration, methylphenidate undergoes extensive first-pass metabolism, with up to 80% of the dose being hydrolyzed to Ritalinic Acid.[4][5] Consequently, its concentration in biological matrices, particularly urine, is significantly higher and detectable for a longer period than the parent drug.[4]

This metabolic profile makes Ritalinic Acid an essential biomarker for monitoring patient compliance with methylphenidate therapy and for detecting its illicit use in forensic and sports doping contexts.[4][6] The hydrochloride salt of Ritalinic Acid is a stable, soluble form commonly used to prepare a high-purity reference standard, which is indispensable for the development, validation, and routine application of analytical methods.[7][8] In pharmaceutical quality control, it is classified as a key related compound (Methylphenidate Related Compound A) for impurity profiling of methylphenidate drug substances and products, as recognized by pharmacopoeias like the United States Pharmacopeia (USP).[7][8][9]

This document provides a comprehensive guide for researchers, analytical scientists, and drug development professionals on the effective use of 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride as an analytical reference standard. It details protocols for handling, solution preparation, and application in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies.

Properties and Handling of the Reference Standard

A thorough understanding of the reference standard's properties is fundamental to its accurate use and the generation of reliable data.

Physicochemical Characteristics

The table below summarizes the key properties of 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride.

PropertyValueSource(s)
Chemical Name 2-phenyl-2-(piperidin-2-yl)acetic acid;hydrochloride[10]
Synonyms Ritalinic Acid HCl, Methylphenidate Related Compound A[7][8]
CAS Number 19395-40-5 (Free Base)[7][10]
Molecular Formula C₁₃H₁₇NO₂ · HCl[10]
Molecular Weight 255.74 g/mol [11]
Appearance White Solid
Purity (Typical) ≥98.5% (HPLC)
Storage Conditions 2-8°C, under inert gas (Argon)
Causality Behind Handling Procedures: Ensuring Integrity

The integrity of a reference standard is the bedrock of quantitative analysis. Improper handling can introduce errors that cascade through the entire analytical workflow.

  • Expertise & Experience: The recommendation to store the solid standard at 2-8°C under an inert atmosphere is based on its chemical structure, which contains functional groups susceptible to degradation. Refrigeration slows down potential degradation pathways, while an inert atmosphere prevents oxidation. The hydrochloride salt form enhances stability compared to the free base.

  • Trustworthiness: Before use, the reference standard must be allowed to equilibrate to ambient laboratory temperature inside a desiccator. This critical step prevents the condensation of atmospheric moisture onto the cold solid, which would alter its mass and lead to inaccurate concentration calculations for stock solutions. The Certificate of Analysis (CoA) provided by an accredited supplier (e.g., LGC, USP, Cerilliant) is a non-negotiable document.[9][10] It provides the certified purity, which must be used to correct the weighed mass when preparing stock solutions, ensuring traceability and accuracy.

Preparation of Standard Solutions

Accurate preparation of stock, calibration, and quality control (QC) solutions is paramount. The following protocols are designed to minimize error and ensure solution stability.

Workflow for Standard Solution Preparation

The following diagram illustrates the logical flow from the primary reference standard to the working solutions used for analysis.

G RS Reference Standard (Solid) (Ritalinic Acid HCl) SS Primary Stock Solution (e.g., 1000 µg/mL in Methanol) RS->SS Weigh & Dissolve IS Intermediate Stock Solutions (Serial Dilutions) SS->IS Dilute CAL Calibration (CAL) Standards (Spiked in Matrix/Blank) IS->CAL Spike QC Quality Control (QC) Samples (Low, Mid, High) IS->QC Spike

Caption: Workflow for preparing analytical standard solutions.

Protocol: Preparation of a 1000 µg/mL Primary Stock Solution
  • Equilibration: Remove the Ritalinic Acid Hydrochloride reference standard container from the refrigerator and place it in a desiccator for at least 1-2 hours to allow it to reach ambient temperature.

  • Weighing: Accurately weigh approximately 10 mg of the reference standard onto a calibrated analytical balance. Record the exact weight.

  • Correction for Purity: Calculate the corrected mass of the active substance using the purity value from the Certificate of Analysis (CoA).

    • Corrected Mass = Weighed Mass × (Purity / 100)

  • Dissolution: Quantitatively transfer the weighed standard to a 10 mL Class A volumetric flask. Add approximately 7 mL of HPLC-grade methanol and sonicate for 5-10 minutes to ensure complete dissolution.

  • Dilution to Volume: Allow the solution to return to room temperature. Dilute to the mark with methanol. Cap the flask and invert it 15-20 times to ensure homogeneity.[12]

  • Labeling and Storage: Transfer the solution to a labeled, amber glass vial. Store at 2-8°C or frozen (-20°C for long-term stability).[13][14] The label should include the compound name, concentration, solvent, preparation date, and expiry date.

Protocol: Preparation of Calibration (CAL) and Quality Control (QC) Standards

CAL and QC standards are typically prepared by spiking blank biological matrix (e.g., drug-free urine, plasma) or a surrogate matrix with the stock solution.

  • Intermediate Dilutions: Prepare a series of intermediate stock solutions from the primary stock using serial dilutions with methanol or the appropriate solvent.

  • Spiking: Add a small, precise volume of the appropriate intermediate stock solution to a known volume of the blank matrix to achieve the desired final concentrations. The volume of the spiking solution should be minimal (e.g., <5% of the total matrix volume) to avoid altering the matrix composition.

  • Concentration Range: For urine analysis via LC-MS/MS, a typical calibration curve might range from 100 µg/L to 5000 µg/L (or ng/mL).[6] QC samples should be prepared at a minimum of three levels: low, medium, and high (e.g., 300, 1500, and 4000 µg/L).

Solution Stability: A Critical Consideration
  • Stock Solution: Stock solutions of Ritalinic Acid in methanol are generally stable. However, stability should be verified. Studies show that at -20°C, analytes are stable for at least 5 months.[13][14] At refrigerated temperatures (4°C), stability is maintained for at least one week.[13][15]

  • Matrix Stability: Ritalinic Acid concentrations in blood can increase at room temperature due to the degradation of the parent methylphenidate.[13][14] Therefore, biological samples and matrix-based standards should be stored frozen at -20°C and processed promptly after thawing.[13][14] Freeze-thaw stability should also be evaluated during method validation.[16]

Application Protocol: LC-MS/MS for Urine Drug Monitoring

This method provides high sensitivity and selectivity for the quantification of Ritalinic Acid in urine, making it ideal for compliance monitoring and forensic toxicology.

Experimental Workflow

G Urine Urine Sample (CAL, QC, or Unknown) Dilute Sample Dilution (e.g., with water/IS) Urine->Dilute 1. Prepare Inject LC-MS/MS Injection Dilute->Inject 2. Analyze Separate Chromatographic Separation (PFP or Phenyl-Hexyl Column) Inject->Separate Detect MS/MS Detection (Positive ESI, MRM Mode) Separate->Detect Quant Quantification (Peak Area Ratio vs. Conc.) Detect->Quant 3. Process Data

Caption: LC-MS/MS workflow for Ritalinic Acid analysis in urine.

Detailed LC-MS/MS Protocol

This protocol is a synthesis of established methods and serves as a robust starting point for method development.[5][6][17]

  • Sample Preparation:

    • Thaw urine samples, CAL standards, and QC samples to room temperature. Vortex to mix.

    • To 50 µL of urine, add 450 µL of a solution containing the internal standard (e.g., Ritalinic Acid-d10 at 0.02 mg/L) in water or mobile phase A.[15][18]

    • Vortex again and centrifuge if necessary to pellet any precipitate. Transfer the supernatant to an autosampler vial.

    • Expertise & Experience: A simple "dilute-and-shoot" approach is often sufficient for urine analysis due to the high concentrations of Ritalinic Acid and the selectivity of MS/MS detection.[6][17] This minimizes sample preparation time and potential for analyte loss associated with extraction steps. The use of a stable isotope-labeled internal standard (SIL-IS) like Ritalinic Acid-d10 is crucial as it co-elutes with the analyte and effectively compensates for variations in instrument response and matrix effects.[15][18]

  • Chromatographic Conditions:

ParameterRecommended Value
Column Phenyl-Hexyl (e.g., 50 x 4.6 mm, 2.6 µm) or PFP Propyl
Mobile Phase A 5 mM Ammonium Formate with 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol
Gradient A suitable gradient starting with high aqueous phase, ramping to high organic phase to elute the analyte, followed by a column wash and re-equilibration.
Flow Rate 0.6 - 0.8 mL/min
Column Temp. 30 - 40°C
Injection Vol. 5 - 15 µL
  • Mass Spectrometry Conditions:

ParameterRecommended Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 220.1
Product Ions (Q3) m/z 84 (quantifier), m/z 56 (qualifier)
Internal Standard Ritalinic Acid-d10: m/z 230.2 → 84
Capillary Voltage ~5000 V
Source Temp. 300 - 350°C
  • Trustworthiness (Self-Validating System): The method's reliability is ensured by several factors. The use of two MRM transitions (a quantifier and a qualifier) for the analyte provides high specificity. The ratio of these two ions must be consistent between the unknown samples and the calibration standards for positive identification. The SIL-IS provides a continuous internal check on system performance for each sample. Furthermore, the inclusion of low, mid, and high QC samples in each analytical batch, which must fall within pre-defined accuracy limits (e.g., ±15% of the nominal value), validates the performance of the run.

Application Protocol: HPLC-UV for Impurity Profiling

For pharmaceutical quality control, a robust HPLC-UV method is often required to quantify Ritalinic Acid as an impurity in the methylphenidate active pharmaceutical ingredient (API) or finished product. Chiral HPLC can also be employed to separate the enantiomers of Ritalinic Acid.[19][20]

Detailed HPLC-UV Protocol (Chiral Separation)

This protocol is adapted from a published method for the chiral separation of Ritalinic Acid enantiomers.[20]

  • Chromatographic Conditions:

ParameterRecommended Value
Column Chirobiotic V2 (e.g., 15 cm x 4.6 mm, 5 µm)
Mobile Phase 20 mM Ammonium Acetate, pH 4.1 : Methanol (7:93 v/v)
Flow Rate 1.0 mL/min
Column Temp. 25°C
Detector UV at 230 nm
Injection Vol. 2 - 10 µL
  • Standard Preparation:

    • Prepare a stock solution of the Ritalinic Acid Hydrochloride reference standard in methanol (e.g., 1 mg/mL).

    • Prepare a standard solution of the methylphenidate API being tested at a high concentration (e.g., 5 mg/mL).

    • Prepare a spiked solution by adding a known amount of the Ritalinic Acid stock to the methylphenidate solution to demonstrate resolution and sensitivity.

  • Expertise & Experience: The choice of a chiral stationary phase like Chirobiotic V2 is essential for separating the stereoisomers of Ritalinic Acid.[19][20] The mobile phase composition, particularly the ratio of the aqueous buffer to the organic modifier and the pH, is critical for achieving optimal resolution and peak shape. UV detection at a lower wavelength like 230 nm provides good sensitivity for this compound. This method is crucial for controlling the stereochemical purity of methylphenidate and understanding its degradation pathways.

Conclusion

2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride is a critical reference standard for ensuring the quality of methylphenidate pharmaceuticals and for the accurate monitoring of its use and abuse. Its proper handling and the application of robust, well-validated analytical methods are essential for generating reliable and defensible data. The protocols and insights provided in this guide offer a strong foundation for scientists to successfully implement this reference standard in their analytical workflows, contributing to improved patient care and public safety.

References

  • Schänzer, W., Geyer, H., Gotzmann, A., Mareck, U. (Eds.). (2007). Recent Advances In Doping Analysis (15). Sport und Buch Strauß. [Link]

  • Ramsey, J., Barwick, V., Dargan, P. I., & Wood, D. M. (2012). Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 881-882, 83–87. [Link]

  • Chinaglia, K. de O., Arantes, A. C. F., da Cunha, K. F., de Campos, E. G., Kahl, J. M. M., Rodrigues, L. C., & Costa, J. L. (2022). Development of analytical method for the determination of methylphenidate, the analog ethylphenidate and their metabolite ritalinic acid in oral fluid samples by micro-QuEChERS and liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1205, 123330. [Link]

  • dos Santos, A. C., de Oliveira, A. R. M., & de Gaitani, C. M. (2015). Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. Journal of the Chilean Chemical Society, 60(2), 2931–2935. [Link]

  • SynZeal. (n.d.). Methylphenidate EP Impurity A. Retrieved from [Link]

  • Chinaglia, K. de O., et al. (2022). Development of analytical method for the determination of methylphenidate... PubMed. [Link]

  • Cayman Chemical. (n.d.). Ritalinic Acid - Analytical Standards. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • Kristoffersen, L., Øiestad, E. L., Opdal, M. S., & Spigset, O. (2012). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 36(6), 411–418. [Link]

  • Kristoffersen, L., et al. (2012). Enantioselective Determination of Methylphenidate and Ritalinic Acid... ResearchGate. [Link]

  • Soldin, S. J., Hill, B. M., Chan, Y. P., Swanson, J. M., & Hill, J. G. (1979). A liquid-chromatographic analysis for ritalinic acid [alpha-phenyl-alpha-(2-piperidyl) acetic acid] in serum. Clinical Chemistry, 25(1), 51–54. [Link]

  • Enders, J. R., et al. (2021). Ritalinic acid in urine: Impact of age and dose. Practical Laboratory Medicine, 27, e00258. [Link]

  • Lewis, R. J., Angove, M. J., & Taylor, P. J. (2004). Urinary screening for methylphenidate (Ritalin) abuse: a comparison of liquid chromatography-tandem mass spectrometry, gas chromatography-mass spectrometry, and immunoassay methods. Clinical Chemistry, 50(3), 588–596. [Link]

  • Sun, Z., Sanghani, S. P., & Kedishvili, N. Y. (2003). Enantioselective Analysis of Ritalinic Acids in Biological Samples by Using a Protein-Based Chiral Stationary Phase. Pharmaceutical Research, 20(11), 1881–1884. [Link]

  • Veeprho. (n.d.). Methylphenidate Related Compound A/ Ritalinic Acid (Free Base). Retrieved from [Link]

  • Enders, J. R., et al. (2021). Validation summary for ritalinic acid. ResearchGate. [Link]

  • Soldin, S. J., et al. (1979). Liquid-chromatographic analysis for methylphenidate (Ritalin) in serum. ResearchGate. [Link]

  • Pharmaffiliates. (n.d.). Ritalinic Acid-impurities. Retrieved from [Link]

  • Bishop, J. R., et al. (2021). Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. Journal of Analytical Toxicology, 45(8), 863–869. [Link]

  • Novartis. (2020). RITALIN - PRODUCT MONOGRAPH. Retrieved from [Link]

  • USP-NF. (2019). Methylphenidate Hydrochloride Extended-Release Tablets. Retrieved from [Link]

  • Bishop, J. R., et al. (2021). Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. PubMed. [Link]

  • Pharmaffiliates. (n.d.). Methylphenidate-impurities. Retrieved from [Link]

  • Connelly, A. (2017). Preparation of calibration standards. Retrieved from [Link]

  • Jacob, P., et al. (1984). Detection of Ritalinic Acid in Urine by Thin-Layer Chromatography and Gas Chromatography. Journal of Analytical Toxicology, 8(6), 285–287. [Link]

  • Cerilliant. (n.d.). (±)-threo-Ritalinic acid-D10 HCl. Retrieved from [Link]

  • Google Patents. (n.d.). US9278928B2 - Process for the preparation of d-threo-ritalinic acid salts via novel salts of intermediate thereof.
  • Hotha, K., Roychowdhury, S., & Subramanian, V. (2016). Stability analysis summary of methylphenidate oral solution in CRT and ACC conditions. ResearchGate. [Link]

  • Google Patents. (n.d.). US20110130569A1 - Process for the Preparation of d-threo-Ritalinic Acid Hydrochloride by Resolution of dl-threo-Ritalinic Acid Using Chiral Carboxylic Acid.
  • Cooper, J. (2020, August 12). How to Prepare Calibration Standards [Video]. YouTube. [Link]

Sources

Safe handling and storage procedures for "2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for the safe handling and storage of 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride, tailored for researchers and drug development professionals. This document provides a comprehensive overview of safety protocols, risk mitigation strategies, and emergency procedures.

Introduction: Understanding the Compound and Associated Risks

This compound is a piperidine derivative, a class of heterocyclic compounds that form the structural backbone of numerous pharmaceuticals.[1] As a research chemical and potential intermediate in drug development, its structure is valuable for creating compounds with potential central nervous system (CNS) activity.[2] While its research applications are significant, the compound's chemical nature necessitates stringent safety protocols.

This guide, developed for skilled laboratory personnel, moves beyond basic safety data to provide a framework for integrating this compound into a research workflow with the highest degree of safety and scientific integrity. The protocols herein are designed to be self-validating systems, emphasizing the causality behind each safety measure to empower researchers to handle this and similar compounds with confidence and control.

Section 1: Compound Profile and Hazard Identification

A thorough understanding of the compound's properties is the foundation of safe laboratory practice. The following tables summarize its key identifiers and known hazards.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 107416-50-2[3][4]
Molecular Formula C₁₃H₁₈ClNO₂[3]
Molecular Weight 255.74 g/mol [3]
Physical Form Solid[3]

Table 2: GHS Hazard Classification Summary

Note: Detailed safety data for the hydrochloride salt is limited. The following classification is based on data for the closely related (R)-isomer of the free acid and should be considered a minimum baseline for hazard assessment. The hydrochloride moiety may introduce additional corrosive risks.

Hazard ClassCategoryHazard StatementSource(s)
Skin Irritation2H315: Causes skin irritation[5]
Eye Irritation2AH319: Causes serious eye irritation[5]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[5]

The primary hazards are irritation to the skin, eyes, and respiratory system.[5] As a fine, solid powder, it can easily become airborne during handling, creating an inhalation risk. The hydrochloride salt form may also be corrosive upon contact with moisture. Therefore, all handling procedures must be designed to rigorously control exposure through engineering controls and appropriate Personal Protective Equipment (PPE).

Section 2: The Risk Assessment and Mitigation Workflow

Effective safety is not a checklist but a dynamic process of risk evaluation and control. The following workflow illustrates the essential steps for establishing a safe handling protocol for any novel or hazardous compound.

RiskAssessmentWorkflow A Hazard Identification (Review SDS, Literature) B Exposure Assessment (Weighing, Dissolution, etc.) A->B Analyze Potential Risks C Control Implementation (Engineering, PPE, Admin) B->C Select Appropriate Barriers D Protocol Execution (SOP Adherence) C->D Train & Implement E Review & Refine (Post-Experiment Debrief) D->E Evaluate Effectiveness E->A Update Protocol (If Needed)

Caption: Proactive Risk Assessment Workflow.

This cyclical process ensures that safety measures are not static.

  • Hazard Identification: Begins with a thorough review of the Safety Data Sheet (SDS) and any available literature to understand the intrinsic hazards of the material.[5]

  • Exposure Assessment: Considers every step of the planned experiment where personnel might come into contact with the substance. Weighing powders, for instance, poses a higher inhalation risk than handling a dilute solution.

  • Control Implementation: Involves selecting the correct risk mitigation tools. This follows the hierarchy of controls: first, using engineering solutions like a fume hood; second, administrative controls like Standard Operating Procedures (SOPs); and finally, appropriate PPE as the last line of defense.[6]

  • Review and Refinement: After a procedure is complete, a quick review of what worked well and what could be improved helps refine the protocol for future use, ensuring continuous safety enhancement.

Section 3: Standard Operating Protocol: Safe Handling

This section provides a detailed, step-by-step methodology for handling this compound in a laboratory setting.

Required Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound or concentrated solutions must be performed inside a certified chemical fume hood to mitigate inhalation exposure.[7]

  • Safety Stations: An operational eyewash station and safety shower must be readily accessible within the work area.[5][8]

Personal Protective Equipment (PPE)

Table 3: PPE Requirements by Task

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical splash gogglesNitrile gloves (double-gloving recommended)Flame-retardant lab coat, full-length pants, closed-toe shoesNot required if in fume hood; N95 respirator as backup for potential breaches
Handling Solutions Safety glasses with side shieldsNitrile glovesLab coat, full-length pants, closed-toe shoesNot required
Step-by-Step Handling Protocol
  • Preparation:

    • Verify that the chemical fume hood has a current certification sticker and that the airflow is functioning correctly.

    • Cover the work surface inside the hood with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) and place it inside the hood to minimize reaching in and out.

    • Don all required PPE as specified in Table 3.

  • Weighing the Solid Compound:

    • Place an analytical balance inside the fume hood or use a dedicated powder-containment hood if available.

    • Carefully open the stock container. Avoid creating "puffs" of powder.

    • Use a clean spatula to transfer the desired amount of the compound to a weigh boat. Keep all movements slow and deliberate to prevent aerosolization.

    • Securely close the stock container immediately after dispensing.

  • Dissolution and Solution Handling:

    • Place the weigh boat containing the powder into the destination flask.

    • Slowly add the desired solvent, directing the stream to wash all powder from the weigh boat into the flask.

    • If necessary, stir the solution using a magnetic stir bar or gentle agitation.

    • All transfers of the resulting solution should be done with care to avoid splashes or spills.

  • Post-Handling Decontamination and Cleanup:

    • Carefully dispose of all single-use items (weigh boats, bench paper, gloves) in a designated hazardous waste container.

    • Wipe down the work surface and any equipment used with a suitable solvent (e.g., 70% ethanol), followed by water.

    • Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

    • Wash hands and forearms thoroughly with soap and water after exiting the lab.[5][9]

Section 4: Standard Operating Protocol: Storage and Inventory Management

Proper storage is critical for maintaining the compound's integrity and ensuring laboratory safety.

Storage Conditions

Table 4: Recommended Storage Parameters

ParameterRecommendationRationale
Temperature Cool, dry place. Controlled room temperature (20-25°C) or refrigeration (2-8°C).Prevents thermal degradation. Low humidity prevents clumping and potential hydrolysis.[5][10]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen) for long-term storage.Minimizes oxidation and degradation from atmospheric moisture.
Light Store in an opaque or amber vial.Protects from potential photodegradation.
Container Tightly-closed, original supplier container.Prevents contamination and moisture ingress.[5][11]
Security Store in a locked cabinet or controlled-access area.Prevents unauthorized access and ensures accountability.[5][11]
Incompatible Materials

To prevent hazardous reactions, store this compound segregated from:

  • Strong oxidizing agents

  • Strong bases and amines

  • Alkali metals[7]

Inventory Management Workflow

A robust inventory system ensures accountability and tracks compound stability over time.

InventoryWorkflow A Receive Compound B Log into System (Date, Lot #, Amount) A->B C Assign Storage Location (Locked Cabinet) B->C D Dispense for Use C->D E Update Log (Deduct Amount, Date) D->E F Dispose of Empty Container & Finalize Log D->F Container Empty E->D Return to Storage

Caption: Chemical Inventory Management Cycle.

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency can significantly mitigate harm.

Exposure Response
  • Skin Contact: Immediately remove contaminated clothing.[5] Flush the affected area with copious amounts of water for at least 15 minutes. Wash with soap and water. Seek medical attention if irritation persists.[7][9]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air immediately.[5] If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.

Spill Containment and Cleanup

The appropriate response depends on the scale and location of the spill.

SpillResponse Start Spill Detected Decision Is spill <1g AND contained in fume hood? Start->Decision SmallSpill Small Spill Protocol: 1. Wear full PPE. 2. Cover with inert absorbent. 3. Sweep into waste container. 4. Decontaminate area. Decision->SmallSpill Yes LargeSpill Large Spill Protocol: 1. Alert others & evacuate area. 2. Call Emergency Response. 3. Restrict access to area. 4. Do not attempt cleanup. Decision->LargeSpill No

Caption: Spill Response Decision Tree.

For a small, contained spill (<1g in a fume hood):

  • Ensure you are wearing full PPE.

  • Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent further aerosolization.

  • Carefully sweep the material into a designated hazardous waste container.[5]

  • Decontaminate the area with a suitable solvent and then wash with water.

For any large spill or any spill outside of a fume hood:

  • Evacuate the immediate area and alert nearby personnel.

  • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.

  • Prevent entry into the contaminated area.[7]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[5] Follow all local, state, and federal regulations for chemical waste disposal.

Conclusion

The safe and effective use of this compound in a research setting is predicated on a comprehensive understanding of its hazards and the diligent application of control measures. By adopting a proactive risk assessment mindset and adhering to the detailed protocols for handling, storage, and emergency response outlined in this guide, researchers can protect themselves and their colleagues while maintaining the integrity of their scientific work.

References

  • University of California, Los Angeles. (n.d.). Standard Operating Procedure: Hydrochloric Acid. Retrieved from UCLA Chemistry & Biochemistry website. [Link]

  • Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-596. [Link]

  • CPAchem. (2023). Safety data sheet: Phenylacetic acid. Retrieved from CPAchem website. [Link]

  • PharmaCompass. (n.d.). 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride Drug Information. Retrieved from PharmaCompass website. [Link]

  • Chemspace. (n.d.). (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid hydrochloride. Retrieved from Chemspace website. [Link]

  • PharmaCompass. (n.d.). phenyl(piperidin-2-yl)acetic acid Drug Information. Retrieved from PharmaCompass website. [Link]

  • MySkinRecipes. (n.d.). 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride. Retrieved from MySkinRecipes website. [Link]

  • Powder Systems Ltd. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Retrieved from Powder Systems website. [Link]

  • D'yakonov, V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6377. [Link]

  • Puranik, S. B., et al. (2012). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. ResearchGate. [Link]

Sources

Application Notes and Protocols for Enzyme Inhibition Studies using 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Welcome, researchers, to a comprehensive guide on utilizing 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride in enzyme inhibition studies. This document is crafted to provide you with not just protocols, but the scientific reasoning behind them. As a compound with a structure amenable to interaction with biological macromolecules, understanding its potential as an enzyme inhibitor is a critical step in drug discovery and development. This guide will walk you through a logical progression of experiments, from initial screening to detailed kinetic analysis, enabling you to thoroughly characterize the inhibitory potential of this and similar molecules.

Introduction to this compound

This compound is a synthetic organic compound featuring a phenyl group and a piperidine ring attached to an acetic acid moiety.[1][2] Its structure makes it a valuable scaffold in medicinal chemistry for the synthesis of more complex, pharmacologically active molecules.[3] The hydrochloride salt form generally enhances its solubility in aqueous solutions, a desirable property for biological assays.[3] While specific enzyme targets for this exact compound are not extensively documented in publicly available literature, its structural motifs are present in molecules known to interact with various enzymes. This necessitates a systematic approach to identify and characterize its potential enzyme inhibitory activities.

Chemical Properties:

PropertyValue
Molecular Formula C₁₃H₁₈ClNO₂
Molecular Weight 255.74 g/mol
Appearance Solid
CAS Number 107416-50-2

Pre-Experimental Considerations

Before embarking on enzyme inhibition assays, several preliminary steps are crucial for ensuring the reliability and reproducibility of your results.

Compound Handling and Safety

As a laboratory chemical, this compound should be handled with appropriate care. Always consult the material safety data sheet (MSDS) if available. General safety precautions include:

  • Wearing personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.

  • Handling the compound in a well-ventilated area or a chemical fume hood.

  • Avoiding inhalation of dust and contact with skin and eyes.[4]

Solubility Testing

Accurate determination of the compound's solubility in the assay buffer is critical. Undissolved compound can lead to inaccurate concentration calculations and may interfere with assay detection methods.

Protocol for Solubility Assessment:

  • Prepare a high-concentration stock solution of the compound in a suitable organic solvent like dimethyl sulfoxide (DMSO).

  • Serially dilute the stock solution into the intended aqueous assay buffer.

  • Visually inspect for any precipitation.

  • If available, use a nephelometer to quantify turbidity.

  • Determine the highest concentration that remains fully dissolved in the assay buffer. This will be your maximum screening concentration.

Selection of Target Enzymes for Screening

Given the lack of specific target information for this compound, a rational approach to selecting a screening panel is necessary. Consider enzymes from families that are common targets for small molecules with similar structural features. Examples include:

  • Proteases: (e.g., trypsin, chymotrypsin, caspases)

  • Kinases: (e.g., tyrosine kinases, serine/threonine kinases)

  • Oxidoreductases: (e.g., cyclooxygenases (COX-1, COX-2), lipoxygenases)

  • Transferases: (e.g., acetylcholinesterase)

  • Metabolic Enzymes: (e.g., cytochrome P450 family)

Protocol 1: Primary Enzyme Inhibition Screening

This protocol outlines a general method for an initial single-point screen to identify potential "hits" from your enzyme panel.

Objective: To qualitatively assess if this compound inhibits the activity of selected enzymes at a fixed concentration.

Materials:

  • This compound

  • Target enzyme(s)

  • Enzyme-specific substrate(s)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare working solutions of the enzyme and substrate in the assay buffer. The final concentration of the substrate should ideally be at or below its Michaelis constant (Km) to increase sensitivity for competitive inhibitors.[5]

  • Assay Setup:

    • In a 96-well plate, add the following to triplicate wells:

      • Test wells: Assay buffer, test compound solution (e.g., to a final concentration of 10 µM), and enzyme.

      • Positive control wells: Assay buffer, a known inhibitor of the enzyme, and enzyme.

      • Negative control (100% activity) wells: Assay buffer, DMSO (at the same final concentration as in the test wells), and enzyme.[6]

      • Blank wells: Assay buffer, DMSO, and no enzyme.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Detection: Measure the reaction progress over time using a microplate reader. The detection method will depend on the specific assay (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis:

    • Calculate the initial reaction rates (velocity) for all wells.

    • Calculate the percent inhibition for the test compound using the following formula: % Inhibition = [1 - (Rate of test well - Rate of blank well) / (Rate of negative control well - Rate of blank well)] * 100

Interpretation: A significant percentage of inhibition (e.g., >50%) suggests a "hit" and warrants further investigation.

Experimental Workflow for Primary Screening

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Compound Stock (in DMSO) setup_plate Set up 96-well Plate (Test, Positive, Negative Controls) prep_compound->setup_plate prep_enzyme Prepare Enzyme Solution prep_enzyme->setup_plate prep_substrate Prepare Substrate Solution initiate_reaction Initiate Reaction (Add Substrate) prep_substrate->initiate_reaction pre_incubate Pre-incubate (Compound + Enzyme) setup_plate->pre_incubate pre_incubate->initiate_reaction detect Measure Activity (Plate Reader) initiate_reaction->detect calc_rates Calculate Reaction Rates detect->calc_rates calc_inhibition Calculate % Inhibition calc_rates->calc_inhibition identify_hits Identify 'Hits' (>50% Inhibition) calc_inhibition->identify_hits

Caption: Workflow for primary enzyme inhibition screening.

Protocol 2: IC50 Determination

For any identified "hits," the next step is to determine the half-maximal inhibitory concentration (IC50), which quantifies the compound's potency.

Objective: To determine the concentration of this compound required to inhibit 50% of the target enzyme's activity.

Procedure:

  • Prepare a Dilution Series: Create a serial dilution of the test compound stock solution in DMSO. A 10-point, 3-fold dilution series is common, starting from the highest soluble concentration.

  • Assay Setup: Set up the assay as described in Protocol 1, but instead of a single concentration, add the different concentrations of the inhibitor to the respective wells.

  • Execution and Detection: Follow steps 3-5 from Protocol 1.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the inhibitor.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a sigmoidal curve with a variable slope) using a suitable software package (e.g., GraphPad Prism, R).

    • The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[7]

Data Presentation for IC50 Determination:

Inhibitor Conc. (µM)Log [Inhibitor]% Inhibition (Mean ± SD)
1002.0095.2 ± 3.1
33.31.5288.7 ± 4.5
11.11.0575.1 ± 2.8
3.700.5752.3 ± 3.9
1.230.0928.9 ± 5.2
0.41-0.3910.5 ± 2.1
0.14-0.854.3 ± 1.5
0.05-1.301.2 ± 0.8

Protocol 3: Enzyme Kinetic Studies for Mechanism of Inhibition (MoA)

Understanding how the inhibitor interacts with the enzyme and its substrate is crucial. This protocol will help elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

Objective: To determine the kinetic parameters (Vmax, Km) of the enzyme in the presence and absence of the inhibitor to identify the mechanism of inhibition.

Procedure:

  • Experimental Design: This experiment involves measuring the initial reaction rates at various substrate concentrations, both in the absence of the inhibitor and in the presence of one or more fixed concentrations of the inhibitor (typically around its IC50 value).[7]

  • Assay Setup:

    • Prepare a series of substrate dilutions.

    • For each substrate concentration, set up reactions with:

      • No inhibitor (control).

      • A fixed concentration of the inhibitor (e.g., at its IC50).

      • Optionally, another fixed concentration of the inhibitor (e.g., 2x IC50).

  • Execution and Detection: Follow the general assay procedure to measure the initial reaction rates for all conditions.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial reaction rate (V) against the substrate concentration ([S]). This will generate Michaelis-Menten plots.[8]

    • To more easily determine the kinetic parameters, transform the data into a linear plot, such as a Lineweaver-Burk plot (1/V vs. 1/[S]).[8][9]

    • Fit the data to the appropriate equations to determine the apparent Vmax and Km values for each inhibitor concentration.

Interpretation of Lineweaver-Burk Plots:

  • Competitive Inhibition: Lines intersect on the y-axis. Apparent Km increases, Vmax remains the same.

  • Non-competitive Inhibition: Lines intersect on the x-axis. Km remains the same, apparent Vmax decreases.

  • Uncompetitive Inhibition: Lines are parallel. Both apparent Km and Vmax decrease.

  • Mixed Inhibition: Lines intersect in the second or third quadrant (not on an axis). Both apparent Km and Vmax change.

Mechanism of Inhibition (MoI) Determination Workflow

cluster_exp Experiment cluster_plot Graphical Analysis cluster_interp Interpretation vary_conc Vary Substrate and Inhibitor Concentrations measure_rates Measure Initial Reaction Rates vary_conc->measure_rates mm_plot Michaelis-Menten Plot (V vs. [S]) measure_rates->mm_plot lb_plot Lineweaver-Burk Plot (1/V vs. 1/[S]) mm_plot->lb_plot competitive Competitive (Intersect on Y-axis) lb_plot->competitive noncompetitive Non-competitive (Intersect on X-axis) lb_plot->noncompetitive uncompetitive Uncompetitive (Parallel Lines) lb_plot->uncompetitive mixed Mixed (Intersect off-axis) lb_plot->mixed

Caption: Workflow for determining the mechanism of inhibition.

Data Presentation and Interpretation

Table of Kinetic Parameters:

Inhibitor Conc.Apparent Vmax (units)Apparent Km (µM)Inhibition Type
0 µM10010-
5 µM10025Competitive
10 µM10040Competitive

Note: The values in the tables are hypothetical and for illustrative purposes only.

Conclusion

These application notes provide a comprehensive framework for the systematic investigation of this compound as a potential enzyme inhibitor. By following these protocols, researchers can move from initial screening to detailed mechanistic studies, generating robust and reliable data. This structured approach is fundamental in the early stages of drug discovery and can be adapted for the characterization of other novel compounds.

References

  • BenchChem. (2025). Application Notes and Protocols for Studying Enzyme Kinetics and Inhibition with 3-Hydroxymorindone.
  • BenchChem. (2025). Application Notes and Protocols for Studying Enzyme Inhibition Kinetics using Chilenine.
  • Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Biological Chemistry II Class Notes.
  • CPAChem. (2023, May 17).
  • MySkinRecipes. (n.d.). 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • BLD Pharmatech. (n.d.).
  • PubMed. (n.d.). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Retrieved from [Link]

  • ResearchGate. (2003). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ARKIVOC.
  • PharmaCompass. (n.d.). 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride. Retrieved from [Link]

  • Pharmacophore. (n.d.). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl)
  • World Anti-Doping Agency. (2019, June 1). The Prohibited List. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.

I. Synthesis Overview & Core Strategy

The synthesis of α-amino acids is a cornerstone of medicinal chemistry. For the target molecule, this compound, the Strecker synthesis offers a robust and convergent approach. This classic multi-component reaction combines an aldehyde, an amine, and a cyanide source to form an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired α-amino acid.[1][2]

This guide will focus on a two-step protocol based on the Strecker reaction, which is well-suited for this substitution pattern. We will address common pitfalls and provide optimization strategies for each stage.

Logical Workflow of the Synthesis

The overall synthetic plan is visualized below. It outlines the progression from starting materials to the final, purified product, highlighting the two key chemical transformations.

G cluster_0 Step 1: α-Aminonitrile Formation (Strecker Reaction) cluster_1 Step 2: Nitrile Hydrolysis & Salt Formation cluster_2 Purification A Benzaldehyde D 2-Phenyl-2-(piperidin-1-yl)acetonitrile A->D One-pot reaction Solvent: Methanol (MeOH) Catalyst: Acetic Acid (optional) B Piperidine B->D One-pot reaction Solvent: Methanol (MeOH) Catalyst: Acetic Acid (optional) C Trimethylsilyl Cyanide (TMSCN) C->D One-pot reaction Solvent: Methanol (MeOH) Catalyst: Acetic Acid (optional) E 2-Phenyl-2-(piperidin-1-yl)acetonitrile G This compound E->G Acid Hydrolysis Solvent: Water/Dioxane Heat (Reflux) F Hydrochloric Acid (conc. HCl) F->G Acid Hydrolysis Solvent: Water/Dioxane Heat (Reflux) H Crude Product I Recrystallization H->I Solvent: Isopropanol (IPA) Anti-solvent: Diethyl Ether (Et2O) J Pure Product I->J end Final Product J->end start Starting Materials start->A start->B start->C G A Crude HCl Salt B Dissolve in minimal hot Isopropanol (IPA) A->B C Hot Filtration (optional, to remove insolubles) B->C D Cool Slowly to Room Temperature C->D E Cool further in Ice Bath D->E F Add Diethyl Ether (anti-solvent, if needed) E->F If no crystals form G Collect Crystals by Filtration E->G F->G H Wash with cold IPA/Ether mixture G->H I Dry under Vacuum H->I J Pure Crystalline Product I->J

Sources

Technical Support Center: Stability and Degradation of 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of this compound. As a molecule with both a phenylacetic acid moiety and a piperidine ring, its stability is influenced by several factors that can impact experimental outcomes and product shelf-life. This document will equip you with the knowledge to anticipate and manage these challenges effectively.

I. Understanding the Core Structure and Potential Liabilities

This compound is a molecule that combines the structural features of phenylacetic acid and piperidine. This unique combination presents specific chemical liabilities that are prone to degradation under various stress conditions. Understanding these vulnerabilities is the first step in designing robust experimental protocols and ensuring the integrity of your results.

The primary sites susceptible to degradation are:

  • The Carboxylic Acid Group: Susceptible to decarboxylation under thermal stress.

  • The Piperidine Ring: The tertiary amine is prone to oxidation. The C-H bonds adjacent to the nitrogen are also susceptible to oxidation.

  • The Benzylic Position: The C-H bond at the phenyl-substituted carbon can be a target for oxidation.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the handling and analysis of this compound.

FAQ 1: What are the most likely degradation pathways for this compound?

Based on its structural components, the most probable degradation pathways are hydrolysis, oxidation, and photodegradation. Thermal degradation is also a possibility, though it may require more forcing conditions.

  • Hydrolytic Degradation: While the parent compound is a carboxylic acid and not an ester, if it is in a formulation with alcohols, there is a potential for esterification, and subsequent hydrolysis of the ester back to the parent acid. The stability of the hydrochloride salt in aqueous solution at different pH values should also be considered, as pH can influence the equilibrium between the ionized and non-ionized forms, potentially affecting solubility and stability.

  • Oxidative Degradation: The tertiary amine of the piperidine ring is a prime target for oxidation, which can lead to the formation of an N-oxide. The benzylic carbon and the carbons alpha to the piperidine nitrogen are also susceptible to oxidation, potentially leading to ring opening or the formation of hydroxylated byproducts.

  • Photodegradation: Aromatic compounds can be susceptible to photodegradation. Exposure to UV or even ambient light over extended periods could lead to the formation of radical species and subsequent degradation products.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group to form 2-phenyl-1-(piperidin-1-yl)ethane is a potential pathway. Ring-opening of the piperidine moiety or other complex rearrangements could also occur under significant thermal stress.

FAQ 2: I'm observing an unexpected peak in my chromatogram during stability studies. What could it be?

An unexpected peak is likely a degradation product. To identify it, consider the stress conditions your sample was exposed to:

  • Acidic/Basic Conditions: If the new peak appears after exposure to acidic or basic conditions, it could be a result of hydrolysis if an ester was formed with a component of your formulation.

  • Oxidative Conditions: If you used hydrogen peroxide or exposed your sample to air and heat, the new peak is likely an oxidation byproduct, such as the N-oxide.

  • Elevated Temperature: A new peak appearing after thermal stress could be a decarboxylation product.

  • Light Exposure: If the sample was exposed to light, the peak could be a photolytic degradation product.

To confirm the identity of the peak, techniques like LC-MS/MS are invaluable for obtaining the molecular weight and fragmentation pattern of the unknown compound, which can then be used to propose a structure.

FAQ 3: How should I store this compound to minimize degradation?

To ensure the long-term stability of the compound, it should be stored in a well-sealed container, protected from light, at controlled room temperature or refrigerated (2-8 °C). For solutions, it is advisable to use freshly prepared solutions for experiments. If storage of solutions is necessary, they should be stored at low temperatures, protected from light, and in an inert atmosphere if oxidative degradation is a concern.

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the experimental use of this compound.

Problem Potential Cause Troubleshooting Steps
Loss of Assay Potency Over Time Degradation of the parent compound.1. Review Storage Conditions: Ensure the compound is stored as recommended (protected from light, moisture, and extreme temperatures). 2. Perform Forced Degradation Studies: Systematically expose the compound to acidic, basic, oxidative, thermal, and photolytic stress to identify the primary degradation pathway.[1][2] 3. Analyze for Byproducts: Use a stability-indicating analytical method (e.g., HPLC with UV or MS detection) to identify and quantify degradation products.
Appearance of Unknown Peaks in HPLC Formation of degradation byproducts.1. Characterize the Unknown Peak: Use LC-MS/MS to determine the mass-to-charge ratio (m/z) and fragmentation pattern of the impurity. 2. Correlate with Stress Conditions: Compare the impurity profile of the degraded sample with that of a control sample to determine which stress condition(s) generate the unknown peak. This will provide clues about its chemical nature (e.g., an oxidation product will likely have an increased mass of 16 amu).
Inconsistent Experimental Results Variability in the purity of the starting material due to degradation.1. Re-qualify Starting Material: Before starting a new set of experiments, verify the purity of your this compound using a validated analytical method. 2. Use Freshly Prepared Solutions: Avoid using old solutions, as degradation can occur in solution over time.

IV. Experimental Protocols

The following protocols are provided as a starting point for conducting forced degradation studies to understand the stability of this compound.

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions as recommended by ICH guidelines.[3]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • HPLC system with UV/PDA detector or MS detector

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep one sample at room temperature for 24 hours and another at 60 °C for 2 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep one sample at room temperature for 24 hours and another at 60 °C for 2 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

    • If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the sample at room temperature for 24 hours.

    • If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80 °C for 24 hours.

    • Also, heat a solution of the compound (1 mg/mL in water) at 80 °C for 24 hours.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis:

    • Analyze all stressed samples, along with a control sample (unstressed), by a validated stability-indicating HPLC method.

    • Determine the percentage of degradation and identify any major degradation products.

V. Visualization of Potential Degradation Pathways

The following diagrams illustrate the predicted degradation pathways for this compound based on its chemical structure and the degradation patterns of similar molecules.

Oxidative Degradation Pathway

oxidative_degradation parent 2-Phenyl-2-(piperidin-1-yl)acetic acid n_oxide 2-Phenyl-2-(1-oxido-piperidin-1-yl)acetic acid (N-Oxide) parent->n_oxide Oxidation (N) hydroxylated 2-Hydroxy-2-phenyl-2-(piperidin-1-yl)acetic acid parent->hydroxylated Oxidation (Benzylic C) ring_opened Ring-Opened Products parent->ring_opened Oxidation (Piperidine Ring C-H)

Caption: Predicted oxidative degradation pathways of 2-Phenyl-2-(piperidin-1-yl)acetic acid.

Thermal Degradation Pathway

thermal_degradation parent 2-Phenyl-2-(piperidin-1-yl)acetic acid decarboxylated 2-Phenyl-1-(piperidin-1-yl)ethane + CO2 parent->decarboxylated Heat (Δ)

Caption: Predicted thermal degradation via decarboxylation.

VI. Concluding Remarks

The stability of this compound is a critical parameter that requires careful consideration throughout the research and development process. By understanding its potential degradation pathways and implementing appropriate handling, storage, and analytical strategies, researchers can ensure the quality and reliability of their work. This guide provides a foundational framework for addressing stability-related challenges. For further assistance, please do not hesitate to contact our technical support team.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). [Link]

  • Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. In Pharmaceutical Stress Testing (pp. 1-66). Drugs and the Pharmaceutical Sciences.
  • Hotha, K. K., et al. (2016). Drug-Excipient Interaction of Methylphenidate with Glycerin in Methylphenidate Oral Solution and Identification of its Transesterification Products by UPLC-MS/MS. Pharmacology & Pharmacy, 7(9), 377-388.
  • Ghanem, E., et al. (2021). Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota. Pharmaceutics, 13(11), 1893.
  • Tan, W., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.
  • Nogales, J., et al. (2005). Characterization of the last step of the aerobic phenylacetic acid degradation pathway. Microbiology, 151(11), 3649-3655.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products. (1996). [Link]

Sources

Improving the yield and purity of "2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important synthetic intermediate. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and efficient method for synthesizing this α-amino acid derivative is a two-step process analogous to the Strecker synthesis.[1][2]

  • Step 1: α-Aminonitrile Formation: This involves a three-component reaction between benzaldehyde, piperidine, and a cyanide source (e.g., potassium cyanide or trimethylsilyl cyanide) to form the intermediate, 2-Phenyl-2-(piperidin-1-yl)acetonitrile.

  • Step 2: Nitrile Hydrolysis: The α-aminonitrile is then subjected to vigorous acid hydrolysis, which converts the nitrile group (-CN) into a carboxylic acid (-COOH) and protonates the piperidine nitrogen, directly yielding the target hydrochloride salt.[3][4]

Q2: Why is strong acid hydrolysis the preferred method for the second step?

Strong acid hydrolysis, typically with concentrated hydrochloric acid, serves two critical functions. First, it provides the hydronium ions necessary to hydrolyze the nitrile to a carboxylic acid.[5] The mechanism involves protonation of the nitrile nitrogen, making the carbon atom more electrophilic for attack by water.[4] Second, it provides the chloride counter-ion and ensures the final product precipitates as the desired hydrochloride salt, which is often more crystalline and easier to handle than the free base. A patent for a similar compound specifies using a 20% aqueous HCl solution under reflux, which is an excellent starting point.[6]

Q3: What are the critical parameters that influence the reaction's success?

Several parameters must be carefully controlled:

  • Reagent Quality: Ensure all starting materials, particularly benzaldehyde, are free from oxidized impurities (e.g., benzoic acid), which can complicate purification.

  • Temperature Control: The initial aminonitrile formation is often exothermic and may require cooling. The subsequent hydrolysis step requires heating (reflux) to proceed at a reasonable rate.[3]

  • Stoichiometry: Precise control of reactant ratios is essential to minimize unreacted starting materials in the final product.

  • pH during Workup: The pH of the aqueous phase during extraction and crystallization is critical for isolating the product effectively.

Q4: What analytical techniques are recommended for purity assessment?

A combination of methods is ideal for a comprehensive purity profile:

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying purity and identifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile/water and an acidic modifier (e.g., TFA or formic acid) is a typical starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the molecular structure and can detect impurities if they are present at levels >1%.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Thin-Layer Chromatography (TLC): A rapid and inexpensive method for monitoring reaction progress and assessing the number of components in a sample.[7]

Synthesis Workflow & Key Mechanisms

The overall synthetic pathway is a robust method for producing α-amino acids.

G cluster_0 Step 1: α-Aminonitrile Formation cluster_1 Step 2: Acid Hydrolysis A Benzaldehyde D Iminium Ion Intermediate A->D Condensation (-H₂O) B Piperidine B->D Condensation (-H₂O) C Potassium Cyanide (KCN) E 2-Phenyl-2-(piperidin-1-yl)acetonitrile C->E Cyanide Addition D->E Cyanide Addition F Conc. HCl, H₂O, Heat (Reflux) E->F Isolate & Proceed G Amide Intermediate (transient) E:e->G:w Partial Hydrolysis H Final Product: 2-Phenyl-2-(piperidin-1-yl)acetic acid HCl G:e->H:w Complete Hydrolysis

Caption: Overall workflow for the synthesis of the target compound.

The critical hydrolysis step proceeds through an amide intermediate. Driving the reaction to completion is key to achieving high purity.

G A α-Aminonitrile B Protonated Nitrile A->B H⁺ D Protonated Amide B->D 1. H₂O 2. Tautomerization C H₂O Attack C->B F Tetrahedral Intermediate D->F 1. H⁺ 2. H₂O E H₂O Attack (Second) E->D G Carboxylic Acid + NH₄⁺ F->G Elimination of NH₃

Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.[8][9]

Troubleshooting Guide

This section addresses specific issues encountered during synthesis and purification.

Problem Area 1: Low Overall Yield

Q: My final isolated yield is below 50%. What are the most likely causes in the initial α-aminonitrile formation step?

A: Low yield in the first step often points to issues with iminium ion formation or competing side reactions.

  • Cause 1: Inefficient Water Removal: The condensation of benzaldehyde and piperidine to form the iminium ion is an equilibrium reaction that produces water. If not managed, this can push the equilibrium back towards the starting materials.

    • Solution: While this reaction is often run in an aqueous or alcoholic solvent system where water removal is not practical, ensuring a slight excess of the amine can help drive the reaction forward. More advanced techniques could involve a Dean-Stark trap if using an appropriate solvent like toluene, but this can complicate the cyanide addition.

  • Cause 2: Competing Cannizzaro Reaction: Under basic conditions (from KCN), benzaldehyde, which has no α-hydrogens, can undergo disproportionation to benzyl alcohol and benzoic acid.

    • Solution: Maintain a controlled temperature, ideally between 0-10 °C, during the addition of cyanide. Keeping the pH slightly acidic (pH 5-6) before cyanide addition can favor iminium formation, but this must be done carefully as HCN is highly toxic and volatile in acidic conditions. Performing the reaction under a fume hood is mandatory.

  • Cause 3: Incomplete Reaction: The reaction may not have run to completion.

    • Solution: Monitor the reaction by TLC. Compare the reaction mixture to a spot of the benzaldehyde starting material. The reaction is complete when the benzaldehyde spot has been completely consumed.

Q: The second step, nitrile hydrolysis, seems to be the main source of yield loss. How can I optimize it?

A: Incomplete hydrolysis and difficult product isolation are common challenges.

  • Cause 1: Insufficiently Harsh Conditions: Nitrile hydrolysis is a slow reaction.[5] Insufficient heating time or acid concentration will result in a mixture of starting nitrile, intermediate amide, and final product, complicating purification and lowering the yield of the desired acid.

    • Solution: Ensure a sufficiently high concentration of acid (e.g., 6M to 12M HCl) and a prolonged reflux period. A reaction time of 4-8 hours is typical, but it should be monitored by TLC or HPLC until the aminonitrile and amide intermediates are no longer observed.[6]

  • Cause 2: Product Loss During Workup: The product is an amino acid hydrochloride, making it highly water-soluble. Excessive washing or extractions with aqueous solutions can lead to significant loss.

    • Solution: After hydrolysis, cool the reaction mixture slowly in an ice bath to maximize crystallization. Wash the filtered solid with a minimal amount of ice-cold water or isopropanol to remove residual acid without dissolving the product. Avoid washing with organic solvents in which the hydrochloride salt may have some solubility.

Problem Area 2: Product Purity

Q: My final product contains unreacted benzaldehyde and the α-aminonitrile intermediate. How can I improve its purity?

A: This indicates issues in both reaction completion and the purification process.

  • Cause 1: Incomplete Reactions: As discussed above, the reactions may not have been run to completion.

    • Solution: Ensure full conversion in both steps by using TLC/HPLC monitoring. For the hydrolysis step, extending the reflux time is the most effective solution.

  • Cause 2: Ineffective Purification: Simple crystallization may not be sufficient to remove large amounts of impurities.

    • Solution 1 (Pre-hydrolysis wash): After the formation of the α-aminonitrile, perform a workup. Extract the nitrile into an organic solvent (e.g., ethyl acetate), wash with water and brine to remove cyanide salts, and then proceed to the hydrolysis. This removes non-basic impurities like residual benzaldehyde before the second step.

    • Solution 2 (Post-hydrolysis purification): A carefully chosen recrystallization is key. The hydrochloride salt's solubility differs significantly from that of the non-polar benzaldehyde or the less polar aminonitrile. See the recrystallization table below.

Q: I have successfully removed starting materials, but my product is an off-white or yellow color. What is the cause and how can I fix it?

A: Color often arises from polymeric side products from the aldehyde or trace impurities that are highly colored.

  • Solution 1: Activated Carbon Treatment: During the recrystallization step, dissolve the crude product in the minimum amount of hot solvent and add a small amount (1-2% by weight) of activated carbon. Hot-filter the solution through a pad of celite to remove the carbon and then allow the filtrate to cool and crystallize. This is very effective at removing colored impurities.

  • Solution 2: Re-precipitation: Dissolve the crude product in water and adjust the pH to ~7 with a base like NaOH. This will precipitate the free amino acid. Filter this solid, wash with water, and then re-dissolve it in a minimal amount of HCl/isopropanol to reform the hydrochloride salt, which can then be crystallized.

Troubleshooting and Optimization Logic

G A Analysis Shows Low Yield or Purity B Low Yield? A->B C Impurity Issues? A->C B->C No D Check Step 1 (TLC): Benzaldehyde remaining? B->D Yes C->B No G Impurity is Starting Material? C->G Yes E Check Step 2 (TLC/HPLC): Nitrile/Amide remaining? D->E No I Increase Reaction Time &/or Temperature D->I Yes F Optimize Workup: - Minimize washes - Slow crystallization - Use ice-cold solvents E->F No E->I Yes H Product is Discolored? G->H No G->I Yes J Improve Purification: - Add pre-hydrolysis wash - Optimize recrystallization H->J No K Recrystallize with Activated Carbon H->K Yes I->J

Caption: Decision tree for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-2-(piperidin-1-yl)acetonitrile

WARNING: This procedure uses potassium cyanide, which is highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE) in a certified chemical fume hood. Neutralize all cyanide-containing waste with bleach before disposal.

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add piperidine (1.05 eq) and ethanol/water (1:1, 100 mL). Cool the flask in an ice bath to 0-5 °C.

  • Slowly add benzaldehyde (1.0 eq) to the stirred solution. Stir for 20 minutes at 0-5 °C.

  • In a separate beaker, dissolve potassium cyanide (1.1 eq) in a minimal amount of cold water (~20 mL).

  • Add the KCN solution dropwise to the reaction flask over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis shows complete consumption of benzaldehyde.

  • Pour the reaction mixture into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water.

  • Separate the layers. Wash the organic layer twice with 50 mL of water and once with 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile, which can be used in the next step without further purification.

Protocol 2: Hydrolysis and Isolation of the Hydrochloride Salt
  • Transfer the crude 2-Phenyl-2-(piperidin-1-yl)acetonitrile to a 500 mL round-bottom flask.

  • Carefully add 150 mL of concentrated hydrochloric acid (~37%) in the fume hood. (Caution: Exothermic and releases HCl gas).

  • Fit the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Maintain reflux for 6-8 hours. Monitor the reaction periodically by taking a small aliquot, neutralizing it, extracting into ethyl acetate, and spotting on a TLC plate to check for the disappearance of the starting nitrile.

  • Once the reaction is complete, turn off the heat and allow the solution to cool slowly to room temperature.

  • Cool the flask further in an ice bath for 1-2 hours to maximize crystallization of the hydrochloride salt.

  • Collect the white crystalline solid by vacuum filtration.

  • Wash the filter cake with a small volume of ice-cold isopropanol (2 x 20 mL) and then a small volume of diethyl ether (2 x 20 mL).

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Data Tables for Optimization

Table 1: Troubleshooting Summary
Problem Probable Cause(s) Recommended Solution(s)
Low Yield Incomplete hydrolysis; Product loss during workup; Competing side reactions.Increase reflux time/acid concentration; Minimize aqueous washes; Use ice-cold solvents for washing; Control temperature in Step 1.
High Impurity Incomplete reaction; Ineffective purification.Monitor reactions to completion; Introduce a pre-hydrolysis workup; Optimize recrystallization solvent.
Discoloration Polymeric byproducts.Treat with activated carbon during recrystallization.
Oiling Out Supersaturation; Impurities inhibiting crystallization; Incorrect solvent.Scratch flask with a glass rod; Add a seed crystal; Ensure solvent system is appropriate (see Table 2); Re-precipitate.
Table 2: Solvent Selection for Recrystallization
Solvent System Advantages Disadvantages Recommendation
Ethanol/Water Good solvating power when hot for polar salts.Product may have high solubility even when cold, reducing recovery.Use a high ratio of ethanol to water. Good for high initial purity.
Isopropanol (IPA) Lower solubility of the salt when cold compared to ethanol.May not dissolve all impurities when hot.Highly Recommended. Excellent balance of solubility for recrystallization of hydrochloride salts.
Methanol/Diethyl Ether Powerful solubilizing agent (methanol) with an excellent anti-solvent (ether).Can be difficult to control crystallization; ether is highly flammable.Dissolve in minimal hot methanol, add ether dropwise until cloudy, then cool slowly. Good for final polishing.
Acetonitrile Can provide very sharp, well-defined crystals.Limited solvating power for salts; may not be effective for highly impure material.Useful for a second recrystallization if the product is already >95% pure.

References

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Clark, J. (2015). Hydrolysis of Nitriles. Chemguide. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • LibreTexts Chemistry. (2023). 20.7: Chemistry of Nitriles. [Link]

  • Bioman Explains. (2024). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. YouTube. [Link]

  • Grokipedia. (n.d.). Strecker amino acid synthesis. [Link]

  • Chemtube3d. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. [Link]

  • Google Patents. (2011).
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for the Analysis of 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the analytical characterization of this compound. Drawing upon extensive field experience and established scientific principles, this center offers a series of troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to empower you to diagnose and resolve experimental issues efficiently, ensuring the integrity and accuracy of your analytical data.

Frequently Asked Questions (FAQs)

HPLC Analysis

Q1: I'm observing significant peak tailing for this compound in my reversed-phase HPLC method. What is the likely cause and how can I fix it?

A1: Peak tailing is a common issue when analyzing basic compounds like this compound on traditional silica-based C18 columns. The primary cause is the interaction between the protonated basic nitrogen of the piperidine ring and acidic, negatively charged residual silanol groups (Si-O⁻) on the silica surface. This secondary interaction leads to a portion of the analyte molecules being retained more strongly, resulting in a "tailing" peak shape.

  • Causality: At a mid-range pH, a fraction of the silanol groups on the silica backbone are deprotonated and thus negatively charged. The basic piperidine moiety of your analyte will be protonated and positively charged. This leads to a strong ionic interaction, which is a secondary retention mechanism in addition to the desired reversed-phase partitioning. This results in poor peak symmetry.

To mitigate this, consider the following strategies:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) with an acid like trifluoroacetic acid (TFA) or formic acid will protonate the silanol groups, minimizing their interaction with the protonated analyte.

  • Use of Buffers: Incorporating a buffer, such as a phosphate or formate buffer, helps to maintain a consistent pH throughout the analysis, ensuring reproducible retention times and peak shapes.

  • Column Selection:

    • End-capped Columns: Modern, high-purity silica columns with advanced end-capping (treating the silica with a reagent to block most of the residual silanols) are less prone to this issue.

    • "Base-Deactivated" or Polar-Embedded Columns: These columns are specifically designed to shield the residual silanols, providing better peak shapes for basic compounds even at mid-range pH.

  • Competitive Amine Additive: Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, reducing their interaction with the analyte. However, this approach can sometimes suppress ionization in mass spectrometry detection.

Q2: My "pure" this compound standard is showing two peaks in the chromatogram. Why is this happening?

A2: The appearance of two peaks for a seemingly pure standard of a piperidine derivative can be perplexing. This phenomenon is often observed when analyzing the free base or when the mobile phase pH is not adequately controlled. The likely cause is the presence of two different ionized or conformational states of the molecule in solution that are chromatographically separated.

  • Scientific Rationale: If the pH of the mobile phase is close to the pKa of the piperidine nitrogen, both the protonated (charged) and non-protonated (neutral) forms of the analyte can exist in equilibrium. These two forms will have different affinities for the stationary phase, leading to two distinct peaks. The hydrochloride salt form should predominantly exist as the protonated species in solution. However, if the sample solvent is not sufficiently acidic or if the mobile phase has a higher pH, partial deprotonation can occur.

Here’s how to troubleshoot this issue:

  • Ensure Consistent Protonation: The most effective solution is to maintain a mobile phase pH that is at least 2 pH units below the pKa of the piperidine nitrogen. This ensures that the analyte is consistently in its protonated form.

  • Utilize a Buffer: A well-buffered mobile phase will resist pH changes as the sample is introduced, leading to a single, sharp peak.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase and maintains the desired ionization state. For the hydrochloride salt, dissolving it in the mobile phase or a slightly acidic aqueous solution is recommended.

Q3: I'm experiencing a gradual increase in backpressure and a decrease in peak resolution over a series of injections. What should I investigate?

A3: A progressive increase in backpressure accompanied by deteriorating resolution often points to a blockage or contamination issue within the HPLC system.

  • Logical Troubleshooting Flow:

    start High Backpressure & Poor Resolution check_pressure Check pressure with and without the column start->check_pressure pressure_in_column Pressure drops significantly without column? check_pressure->pressure_in_column Yes pressure_high_without_column Pressure remains high without column? check_pressure->pressure_high_without_column No column_issue Issue is likely with the column or guard column pressure_in_column->column_issue system_issue Issue is in the system (pre-column) pressure_high_without_column->system_issue troubleshoot_column Troubleshoot Column: 1. Replace guard column. 2. Back-flush column. 3. Clean column with strong solvent. 4. Replace column. column_issue->troubleshoot_column troubleshoot_system Troubleshoot System: 1. Check for blocked tubing. 2. Inspect in-line filters. 3. Check for injector blockage. system_issue->troubleshoot_system

    Troubleshooting High Pressure and Poor Resolution
  • Detailed Steps:

    • Isolate the Column: Disconnect the column from the system and replace it with a union. If the pressure returns to normal, the blockage is in the column or guard column.

    • Guard Column: If you are using a guard column, replace it first, as it is designed to trap contaminants.

    • Column Frit: The inlet frit of the analytical column may be blocked with particulate matter from the sample or precipitated buffer. Try back-flushing the column (if the manufacturer's instructions permit).

    • Sample Preparation: Re-evaluate your sample preparation. Ensure your samples are fully dissolved and filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates.

    • Mobile Phase: Ensure your mobile phase components are fully miscible and that buffers are not precipitating, especially when mixing with a high percentage of organic solvent.

Stability and Forced Degradation

Q4: I need to develop a stability-indicating HPLC method. What are the key considerations for forced degradation of this compound?

A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. Forced degradation studies are essential to develop and validate such a method. The goal is to generate potential degradation products to ensure the analytical method can separate them from the parent compound.

  • Regulatory Context: The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for stability testing, and forced degradation is a key component of this. The aim is to achieve 5-20% degradation of the drug substance.

  • Potential Degradation Pathways: Based on the structure of this compound, potential degradation pathways include:

    • Hydrolysis: The amide-like bond could be susceptible to hydrolysis under acidic or basic conditions, potentially cleaving the piperidine ring from the phenylacetic acid moiety.

    • Oxidation: The piperidine ring, particularly the nitrogen and adjacent carbons, could be susceptible to oxidation.

    • Photolysis: The aromatic phenyl ring suggests potential sensitivity to UV light.

    • Thermal Degradation: Exposure to high temperatures can induce degradation.

  • Recommended Forced Degradation Conditions:

Stress ConditionTypical Reagents and ConditionsPotential Degradation
Acid Hydrolysis 0.1 M HCl at 60-80°C for several hoursHydrolysis of the bond connecting the piperidine and phenylacetic acid moieties.
Base Hydrolysis 0.1 M NaOH at room temperature or slightly elevated for a shorter durationSimilar to acid hydrolysis, but potentially faster.
Oxidation 3% H₂O₂ at room temperature for several hoursOxidation of the piperidine ring.
Thermal Dry heat at 105°C for 24-48 hoursGeneral decomposition.
Photolytic Expose the sample (solid and in solution) to UV light (e.g., 1.2 million lux hours)Degradation involving the aromatic ring.
GC-MS Analysis

Q5: Can I analyze this compound by GC-MS? What are the potential challenges?

A5: Direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of a polar carboxylic acid group.

  • Challenges and Solutions:

    • Volatility: The compound is a salt and has a high boiling point. Direct injection would likely lead to decomposition in the hot injector port rather than volatilization.

    • Polarity: The carboxylic acid and the amine functionality make the molecule polar, which can lead to poor peak shape and adsorption onto active sites in the GC system.

  • Recommended Approach: Derivatization To make the analyte suitable for GC-MS analysis, derivatization is necessary. This involves chemically modifying the polar functional groups to create a more volatile and less polar derivative.

    • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the carboxylic acid to a trimethylsilyl (TMS) ester.

    • Esterification: The carboxylic acid can be converted to a more volatile ester (e.g., methyl or ethyl ester) using reagents like diazomethane or by heating with an alcohol in the presence of an acid catalyst.

After derivatization, a standard non-polar or medium-polarity GC column (e.g., a 5% phenyl-methylpolysiloxane) can be used for separation.

Experimental Protocols

Representative Stability-Indicating RP-HPLC Method

This method is a starting point and should be validated according to ICH Q2(R1) guidelines.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm (base-deactivated)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 215 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A

Visual Troubleshooting Guide

HPLC_Troubleshooting_Workflow cluster_symptoms Identify the Symptom cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions Peak_Tailing Peak Tailing/ Fronting Silanol_Interaction Secondary Silanol Interactions Peak_Tailing->Silanol_Interaction pH_Issue Mobile Phase pH Inappropriate Peak_Tailing->pH_Issue Column_Contamination Column Contamination/ Void Peak_Tailing->Column_Contamination Multiple_Peaks Multiple Peaks for Pure Standard Multiple_Peaks->pH_Issue Retention_Shift Retention Time Drift Equilibration_Issue Insufficient Column Equilibration Retention_Shift->Equilibration_Issue Solvent_Prep Improper Mobile Phase Preparation Retention_Shift->Solvent_Prep Baseline_Noise Baseline Noise/ Drift Baseline_Noise->Solvent_Prep Detector_Issue Detector Lamp/ Cell Issue Baseline_Noise->Detector_Issue Change_Column Use Base-Deactivated or End-capped Column Silanol_Interaction->Change_Column Adjust_pH Adjust Mobile Phase pH (add acid/buffer) pH_Issue->Adjust_pH Clean_Column Flush/Clean Column Column_Contamination->Clean_Column Equilibrate Increase Equilibration Time Equilibration_Issue->Equilibrate Prepare_Fresh Prepare Fresh Mobile Phase & Degas Solvent_Prep->Prepare_Fresh Service_Detector Service Detector Detector_Issue->Service_Detector

A workflow for troubleshooting common HPLC issues.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • USP General Chapter <621> Chromatography. United States Pharmacopeia. [Link]

  • Troubleshooting HPLC: A Guide for Practitioners. Dolan, J. W. LCGC North America.
  • Forced Degradation Studies for Pharmaceuticals: A Review. International Journal of Science and Research. [Link]

  • GC-MS Analysis of Piperidine Derivatives. Journal of Analytical Toxicology.
  • HPLC Troubleshooting Guide. Phenomenex. [Link]

"2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental workflows.

I. Understanding the Molecule: Physicochemical Properties

This compound is a molecule with a specific set of properties that influence its behavior in various solvents.[1][2] Understanding its structure is key to troubleshooting solubility issues. The molecule possesses a phenyl group, making it somewhat lipophilic, and a piperidine ring, which is a basic nitrogenous heterocycle. The presence of a carboxylic acid and its formation as a hydrochloride salt are critical factors governing its solubility.

PropertyValueSource
Molecular FormulaC₁₃H₁₈ClNO₂[1][3]
Molecular Weight255.74 g/mol [1][4]
AppearanceWhite to off-white solidGeneral observation
StorageRoom temperature, dry conditions[4][5]

II. Troubleshooting Guide: Addressing Solubility Challenges

This section provides a systematic approach to resolving common solubility problems encountered with this compound.

Issue 1: Poor Aqueous Solubility Despite Being a Hydrochloride Salt

Question: I'm struggling to dissolve this compound in aqueous buffers, even though it's a hydrochloride salt. Why is this happening, and what can I do?

Causality: While the hydrochloride salt form generally enhances aqueous solubility compared to the freebase, the presence of the phenyl and piperidine rings contributes to the molecule's lipophilicity, which can limit its solubility in purely aqueous systems. The overall solubility is a balance between the hydrophilic character of the carboxyl and protonated amine groups and the lipophilic nature of the rest of the structure.

Solutions:

  • pH Adjustment: The solubility of this compound is highly dependent on pH.[6][7][8] As a hydrochloride salt of a carboxylic acid and a tertiary amine, it will have a complex pH-solubility profile.

    • Acidic pH (below pKa of carboxylic acid): In a more acidic environment, the carboxylic acid will be protonated (less soluble), but the piperidine nitrogen will remain protonated (soluble).

    • Neutral pH: At neutral pH, the carboxylic acid will be deprotonated (ionized and more soluble), and the piperidine nitrogen will also be protonated (ionized and more soluble). This is often the pH range of maximum solubility for such zwitterionic compounds.

    • Alkaline pH (above pKa of piperidine): In a more basic environment, the piperidine nitrogen will be deprotonated (less soluble), while the carboxylic acid remains deprotonated (soluble).

    Experimental Protocol: pH-Solubility Profile

    • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

    • Add a small, known amount of this compound to a fixed volume of each buffer.

    • Stir or sonicate the samples at a constant temperature for a set period (e.g., 1-2 hours) to reach equilibrium.

    • Visually inspect for complete dissolution.

    • For a more quantitative analysis, filter the saturated solutions and determine the concentration of the dissolved compound using a suitable analytical method like UV-Vis spectroscopy or HPLC.[9]

  • Use of Co-solvents: For applications where pH adjustment is not feasible, the use of water-miscible organic co-solvents can be an effective strategy.[10][11] These co-solvents reduce the polarity of the aqueous medium, better accommodating the lipophilic portions of the molecule.

    • Recommended Co-solvents:

      • Ethanol

      • Dimethyl sulfoxide (DMSO)

      • N,N-Dimethylformamide (DMF)

      • Propylene glycol

      • Polyethylene glycol (PEG)

    Experimental Protocol: Co-solvent Titration

    • Start with your desired aqueous buffer.

    • While stirring, slowly add the co-solvent dropwise until the compound dissolves.

    • It is advisable to create stock solutions in a pure organic solvent (e.g., DMSO) and then dilute them into the aqueous buffer, keeping the final organic solvent concentration as low as possible (typically <1% for cell-based assays).

  • Temperature and Agitation: Increasing the temperature and providing sufficient agitation can enhance the rate of dissolution.[8] However, be cautious about the thermal stability of the compound.

Issue 2: Precipitation of the Compound Upon Dilution

Question: My compound dissolves in a high concentration of organic solvent, but it precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?

Causality: This is a common issue when a compound is dissolved in a "good" solvent (like DMSO) and then introduced into a "poor" solvent (like an aqueous buffer). The drastic change in solvent polarity causes the compound to crash out of the solution.

Solutions:

  • Optimize the Dilution Process:

    • Stir vigorously: Add the stock solution dropwise into the vortex of the rapidly stirring aqueous medium. This promotes rapid mixing and dispersion, preventing localized high concentrations that can initiate precipitation.

    • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller dilutions. For example, dilute the DMSO stock into a 50:50 mixture of DMSO and water first, then further dilute this intermediate solution into the final aqueous buffer.

  • Formulation with Surfactants: Surfactants can form micelles that encapsulate the lipophilic parts of the molecule, increasing its apparent solubility in aqueous solutions.[12]

    • Commonly Used Surfactants:

      • Tween® 20 or Tween® 80

      • Cremophor® EL

      • Sodium dodecyl sulfate (SDS) - use with caution as it can be harsh on biological systems.

    Experimental Protocol: Surfactant Screening

    • Prepare solutions of your aqueous buffer containing different concentrations of a surfactant (e.g., 0.01%, 0.1%, 1%).

    • Add your stock solution of this compound to these surfactant-containing buffers and observe for precipitation.

III. Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for making a stock solution?

A1: Based on the structure and data from similar compounds, DMSO and DMF are excellent starting points for creating high-concentration stock solutions.[13] Ethanol can also be a good choice.[13] For subsequent dilutions into aqueous media, ensure the final concentration of the organic solvent is compatible with your experimental system.

Q2: How does the hydrochloride salt form affect solubility compared to the free base?

A2: The hydrochloride salt form is generally more water-soluble than the free base, especially at acidic to neutral pH.[6][14] This is because the piperidine nitrogen is protonated, creating a positive charge and increasing its interaction with polar water molecules. The free base would be significantly less soluble in water.

Q3: Can I use sonication to aid dissolution?

A3: Yes, sonication is a useful technique to break down solid aggregates and increase the rate of dissolution. However, prolonged sonication can generate heat, so it is advisable to use an ice bath to prevent potential degradation of the compound.

Q4: What is the expected stability of this compound in solution?

IV. Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing solubility issues with this compound.

Solubility_Troubleshooting start Start: Dissolve Compound in Desired Solvent is_soluble Is the compound fully dissolved? start->is_soluble success Proceed with Experiment is_soluble->success Yes troubleshoot_aqueous Issue: Poor Aqueous Solubility is_soluble->troubleshoot_aqueous No (in aqueous) troubleshoot_precipitation Issue: Precipitates on Dilution is_soluble->troubleshoot_precipitation No (on dilution) ph_adjust Adjust pH troubleshoot_aqueous->ph_adjust cosolvent Add Co-solvent (e.g., DMSO, Ethanol) troubleshoot_aqueous->cosolvent temp_agitation Increase Temperature/Agitation troubleshoot_aqueous->temp_agitation ph_adjust->is_soluble cosolvent->is_soluble temp_agitation->is_soluble optimize_dilution Optimize Dilution Technique troubleshoot_precipitation->optimize_dilution use_surfactant Use Surfactants (e.g., Tween®) troubleshoot_precipitation->use_surfactant optimize_dilution->is_soluble use_surfactant->is_soluble

Sources

How to prevent racemization during the synthesis of "2-Phenyl-2-(piperidin-1-yl)acetic acid" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of "2-Phenyl-2-(piperidin-1-yl)acetic acid" derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you maintain stereochemical integrity during your synthetic campaigns. As Senior Application Scientists, we understand that preventing racemization is a critical challenge in the development of chiral pharmaceuticals. This resource combines established chemical principles with practical, field-proven insights to ensure your success.

Understanding the Challenge: The Fugitive Chiral Center

The core issue in synthesizing enantiomerically pure 2-Phenyl-2-(piperidin-1-yl)acetic acid derivatives lies in the acidity of the α-proton. This proton, located on the carbon atom bearing both the phenyl and piperidinyl groups, is susceptible to abstraction under various reaction conditions. Once deprotonated, the resulting carbanion intermediate is planar and achiral. Subsequent reprotonation can occur from either face, leading to a loss of stereochemical information and the formation of a racemic mixture.[1][2][3][4][5] This is a thermodynamically favorable and spontaneous process.[6]

Several factors can exacerbate this problem, particularly during reactions involving the activation of the carboxylic acid, such as amide bond formation. The formation of highly reactive intermediates can increase the acidity of the α-proton, making racemization a significant side reaction.

Troubleshooting Guide & FAQs

Here we address common questions and problems encountered during the synthesis of these chiral derivatives.

Q1: I'm observing significant racemization during my amide coupling reaction. What are the most likely causes?

Racemization during amide coupling is a frequent and frustrating issue. The primary culprits are typically related to the activation of the carboxylic acid, the base used, and the reaction temperature.

Mechanism of Racemization during Amide Coupling:

There are two primary pathways for racemization during the activation of α-substituted carboxylic acids:

  • Direct Enolization: A base can directly abstract the acidic α-proton, leading to a planar enolate intermediate which then loses its stereochemical memory.[1][2][3][4]

  • Oxazolone Formation: In the presence of a coupling reagent, the activated carboxylic acid can cyclize to form a 5(4H)-oxazolone intermediate.[7][8] The α-proton of the oxazolone is particularly acidic and readily abstracted, leading to a resonance-stabilized and aromatic oxazole enol, which is achiral.[9][10] Subsequent reaction with a nucleophile will produce a racemic product.

Racemization_Mechanism cluster_direct Direct Enolization Pathway cluster_oxazolone Oxazolone Pathway Start_Direct Chiral Carboxylic Acid (R-configuration) Enolate Planar Enolate (Achiral) Start_Direct->Enolate + Base - H+ Racemic_Direct Racemic Carboxylic Acid (R/S Mixture) Enolate->Racemic_Direct + H+ Start_Oxazolone Chiral Carboxylic Acid (R-configuration) Activated Activated Intermediate Start_Oxazolone->Activated + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Chiral) Activated->Oxazolone Cyclization Aromatic_Oxazole Aromatic Oxazole (Achiral) Oxazolone->Aromatic_Oxazole + Base - H+ Racemic_Product Racemic Product (e.g., Amide) Aromatic_Oxazole->Racemic_Product + Nucleophile

Figure 1: Key Racemization Pathways.
Q2: How can I choose the right coupling reagent to minimize racemization?

The choice of coupling reagent is paramount. While highly reactive reagents can speed up amide bond formation, they can also increase the risk of racemization.

Recommendations for Coupling Reagents and Additives:

Reagent/Additive ClassExamplesEfficacy in Preventing RacemizationKey Considerations
Carbodiimides DCC, DIC, EDC[11][12]Moderate. Prone to racemization, especially without additives.[13]The urea byproduct of DCC can be difficult to remove. DIC and EDC are often preferred for easier workup.[11][13]
Phosphonium Salts BOP, PyBOP, PyAOPGood to Excellent. Generally faster and more efficient than carbodiimides.[14]Can still cause racemization with sensitive substrates, especially in the presence of strong bases.[15]
Uronium/Aminium Salts HBTU, HATU, HCTU, TBTU[14]Good to Excellent. Similar to phosphonium salts in efficacy.[14]Can still cause racemization with sensitive substrates.[15]
Racemization Suppressing Additives HOBt, HOAt, 6-Cl-HOBt, Oxyma[11][13][16]Crucial for minimizing racemization, especially with carbodiimides. These additives form active esters with the activated carboxylic acid, which are less prone to racemization than the initial activated intermediate.[13][16] HOAt and Oxyma are generally considered more effective than HOBt.[11][16]
Copper (II) Salts CuCl₂Excellent, particularly in combination with HOBt and a carbodiimide.[17][18]Acts by suppressing the formation or racemization of the oxazolone intermediate.[18]

Expert Insight: For the synthesis of 2-Phenyl-2-(piperidin-1-yl)acetic acid derivatives, a combination of a carbodiimide like DIC or EDC with an additive such as HOAt or Oxyma is a robust starting point.[11][13][16] If racemization persists, the addition of CuCl₂ can be highly effective.[17][18]

Q3: What is the role of the base in racemization, and which one should I use?

The base plays a dual role: it deprotonates the amine nucleophile (if it's a salt) and can also abstract the α-proton of the carboxylic acid, leading to racemization.[16]

Impact of Base Selection:

  • Steric Hindrance: More sterically hindered bases are less likely to abstract the α-proton.

  • Basicity: Weaker bases are generally preferred to minimize racemization.[11]

Recommended Bases for Stereopreservation:

BaseAbbreviationpKa (approx.)Steric HindranceComments
N,N-DiisopropylethylamineDIPEA or Hünig's Base10.7HighCommonly used, but can still cause racemization in sensitive systems.
N-MethylmorpholineNMM7.4ModerateA weaker and often better choice than DIPEA for minimizing racemization.[11][16]
2,4,6-CollidineTMP7.4HighA very hindered and weak base, often the best choice for suppressing racemization.[16]
TriethylamineTEA10.8LowTo be avoided. Its low steric hindrance and high basicity significantly promote racemization.[16]

Expert Insight: Start with N-methylmorpholine (NMM). If racemization is still an issue, switch to the more sterically hindered and weaker base, 2,4,6-collidine.[11][16]

Q4: How do solvent and temperature affect racemization?

Solvent Effects: Polar aprotic solvents can stabilize the charged intermediates involved in racemization, potentially increasing the rate of stereochemical scrambling. While solvents like DMF and NMP are common for coupling reactions, it's crucial to be aware of their potential to facilitate racemization. In some cases, less polar solvents like dichloromethane (DCM) may be advantageous.

Temperature Control:

  • Lower Temperatures are Better: Racemization is a kinetically controlled process, and like most reactions, its rate increases with temperature.[19][20]

  • Recommended Protocol: Always perform coupling reactions at low temperatures. Start the reaction at 0 °C and allow it to slowly warm to room temperature. For particularly sensitive substrates, maintaining the reaction at 0 °C or even lower may be necessary.

Expert Insight: The impact of temperature cannot be overstated. A reaction that yields a racemic product at room temperature may provide an enantiomerically pure product at 0 °C.

Experimental Protocol: Racemization-Resistant Amide Coupling

This protocol is designed to minimize racemization during the coupling of enantiomerically pure 2-Phenyl-2-(piperidin-1-yl)acetic acid with a primary or secondary amine.

Materials:

  • (R)- or (S)-2-Phenyl-2-(piperidin-1-yl)acetic acid

  • Amine nucleophile (as a free base or hydrochloride salt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxy-7-azabenzotriazole (HOAt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma)

  • N-Methylmorpholine (NMM) or 2,4,6-Collidine

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the 2-Phenyl-2-(piperidin-1-yl)acetic acid (1.0 eq) and HOAt (1.1 eq) or Oxyma (1.1 eq) in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Activation: Add DIC (1.1 eq) dropwise to the cooled solution. Stir the mixture at 0 °C for 15-30 minutes.

  • Addition of Nucleophile and Base: In a separate flask, dissolve the amine (1.2 eq). If the amine is a hydrochloride salt, add the base (1.2 eq of NMM or 2,4,6-collidine). Add this solution to the reaction mixture at 0 °C.

  • Reaction: Stir the reaction at 0 °C for 2-4 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Filter the reaction mixture to remove any precipitated urea.

    • Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl), water, a mild base (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

  • Chiral Analysis: Determine the enantiomeric excess of the product using chiral HPLC or SFC to validate the stereochemical outcome.

Protocol_Workflow cluster_prep Step 1-3: Activation cluster_reaction Step 4-5: Coupling cluster_workup Step 6-9: Isolation & Analysis Prep Dissolve Acid & Additive in Anhydrous Solvent Cool Cool to 0 °C Prep->Cool Activate Add DIC, Stir 15-30 min Cool->Activate Add_Nuc Add Amine + Base Solution Activate->Add_Nuc React Stir at 0 °C, then warm to RT Add_Nuc->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Filter, Wash, Dry, Concentrate Monitor->Workup Purify Purify (Chromatography/Recrystallization) Workup->Purify Analyze Chiral HPLC/SFC Analysis Purify->Analyze

Figure 2: Experimental Workflow for Racemization-Resistant Coupling.

By carefully selecting your reagents and controlling the reaction conditions as outlined in this guide, you can significantly mitigate the risk of racemization and successfully synthesize your target 2-Phenyl-2-(piperidin-1-yl)acetic acid derivatives with high enantiomeric purity.

References

  • Wikipedia. Peptide synthesis. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Han, Y., et al. (2018). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PubMed. [Link]

  • Fields, G. B. (2001). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

  • Luo, Z., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • Miyazawa, T., et al. (1998). Racemization-free and efficient peptide synthesis by the carbodiimide method using 1-hydroxybenzotriazole and copper(II) chloride simultaneously as additives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Miyazawa, T., et al. (1995). Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. PubMed. [Link]

  • Sketchy. Reactions at the Alpha Carbon of Carbonyls. [Link]

  • ResearchGate. Mechanism of epimerisation/racemisation through oxazolone intermediate. [Link]

  • Breveglieri, A., et al. (2019). The role of racemization kinetics in the deracemization process via temperature cycles. CrystEngComm. [Link]

  • AK Lectures. Racemization of Carbonyl Compounds. [Link]

  • ResearchGate. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]

  • Notman, S., & Miller, S. J. (2014). Peptide-catalyzed conversion of racemic oxazol-5(4H)-ones into enantiomerically enriched α-amino acid derivatives. PubMed. [Link]

  • St. Paul's Cathedral Mission College. STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. [Link]

  • Chemistry LibreTexts. 19.11: Racemization. [Link]

  • Chemistry LibreTexts. Alpha-carbon Reactions. [Link]

  • Notman, S., & Miller, S. J. (2014). Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. The Journal of Organic Chemistry. [Link]

  • Al-Mousawi, S. M., et al. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Molecules. [Link]

  • American Chemical Society. Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. [Link]

  • Li, H., & Ye, T. (1997). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry. [Link]

  • Ebbers, E. J. (1997). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. University of Groningen. [Link]

  • Breveglieri, A., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design. [Link]

  • Noorduin, W. L., et al. (2012). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design. [Link]

  • Breveglieri, A. (2019). Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. ETH Zurich. [Link]

  • Wikipedia. Carbodiimide. [Link]

  • Semantic Scholar. Kinetic Resolution of Racemic Carboxylic Acids Using Achiral Alcohols by the Promotion of Benzoic Anhydrides and Tetramisole Derivatives: Production of Chiral Nonsteroidal Anti-Inflammatory Drugs and Their Esters. [Link]

  • YouTube. CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. [Link]

  • Smith, G. G., & Sivakua, T. (1983). Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. [Link]

  • MDPI. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. [Link]

  • Asano, K. (2014). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Kyoto University. [Link]

  • Liardon, R., & Blaser, H. U. (1984). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed. [Link]

  • Savvin, P. N., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Patil, D. R., et al. (1993). Racemization process for an optically active carboxylic acid or ester thereof.
  • Deshmukh, V. K., et al. (2011). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Der Pharma Chemica. [Link]

  • Alberati, D., et al. (2007). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ashenhurst, J. (2012). What's a Racemic Mixture?. Master Organic Chemistry. [Link]

  • Manimaran, T., & Stahly, G. P. (1998). Racemization process for optically active carboxylic acids or salts or esters thereof.
  • ResearchGate. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. [Link]

  • Douglas, J. J., et al. (2014). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Journal of the American Chemical Society. [Link]

  • Sato, K., et al. (1970). Studies on the Racemization of Amino Acids and Their Derivatives. III. The Effect of Alkyl-, Aralkyl- and Aryl-Side Chain at α-Position of Amino Acids on Their Base-Catalyzed Racemization. Chemical and Pharmaceutical Bulletin. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride, a key intermediate in the production of pharmacologically active molecules like Methylphenidate. We will delve into the common side reactions encountered during its synthesis, providing a structured troubleshooting framework based on mechanistic understanding and practical laboratory experience.

Overview of the Core Synthetic Pathway

The most prevalent and robust method for synthesizing α-amino acids and their derivatives is the Strecker synthesis.[1][2] For a secondary amine like piperidine, this is a modified, three-component reaction. The process involves the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the target carboxylic acid.[3][4]

The ideal reaction proceeds as follows:

  • Iminium Ion Formation: Benzaldehyde reacts with piperidine, typically under mildly acidic conditions, to form a reactive iminium ion intermediate, eliminating water.

  • Cyanide Addition: A nucleophilic cyanide ion attacks the iminium ion to form 2-Phenyl-2-(piperidin-1-yl)acetonitrile.

  • Hydrolysis: The nitrile group of the intermediate is hydrolyzed under strong acidic or basic conditions to the carboxylic acid. The final product is then typically isolated as its hydrochloride salt for improved stability and handling.

G cluster_0 Step 1: Iminium Formation cluster_1 Step 2: Cyanide Addition cluster_2 Step 3: Hydrolysis A Benzaldehyde Iminium Iminium Ion A->Iminium + H+ B Piperidine B->Iminium Aminonitrile 2-Phenyl-2-(piperidin-1-yl)acetonitrile Iminium->Aminonitrile Cyanide CN- Cyanide->Aminonitrile Product 2-Phenyl-2-(piperidin-1-yl)acetic acid HCl Aminonitrile->Product Hydrolysis H3O+ / Heat Hydrolysis->Product

Caption: Ideal synthetic pathway for this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Q1: My final yield is significantly lower than expected, and I've isolated a white, crystalline solid identified as Mandelic Acid. What is causing this?

  • Plausible Cause: This is a classic case of a competing side reaction: the formation of a cyanohydrin. If benzaldehyde reacts with the cyanide ion before it can form the iminium ion with piperidine, it generates mandelonitrile. This intermediate then hydrolyzes under the same acidic conditions to mandelic acid, consuming your starting material and cyanide reagent. This is particularly favored if there is water in the reaction mixture or if the iminium formation is slow.

  • Proposed Solutions:

    • Ensure Anhydrous Conditions: Use dry solvents (e.g., anhydrous THF, toluene, or ethanol) for the first step. Dry glassware thoroughly before use.

    • Pre-form the Iminium Ion: React benzaldehyde and piperidine in the solvent for a period (e.g., 30-60 minutes) before introducing the cyanide source. This ensures the concentration of the desired electrophile (the iminium ion) is high, outcompeting the less reactive benzaldehyde carbonyl.

    • Control Reagent Addition: Add the cyanide source (e.g., a solution of NaCN or KCN) slowly to the pre-formed iminium ion mixture. This maintains a low instantaneous concentration of free cyanide, further disfavoring the cyanohydrin pathway.

  • Verification: Monitor the formation of the aminonitrile by Thin Layer Chromatography (TLC) before proceeding to hydrolysis. A single, dominant product spot corresponding to the aminonitrile should be observed, with minimal unreacted benzaldehyde.

G cluster_main Desired Pathway cluster_side Side Reaction Start Benzaldehyde + CN- Iminium Iminium Start->Iminium + Piperidine (Fast) Mandelonitrile Mandelonitrile Start->Mandelonitrile Direct Attack (Slow / Wet) Aminonitrile Aminonitrile Iminium->Aminonitrile + CN- Mandelic_Acid Mandelic_Acid Mandelonitrile->Mandelic_Acid Hydrolysis

Caption: Competition between the desired aminonitrile and side cyanohydrin pathways.

Q2: My reaction seems complete by TLC after hydrolysis, but I'm struggling to isolate a pure product. I have a persistent neutral impurity that NMR identifies as 2-Phenyl-2-(piperidin-1-yl)acetamide. Why did this form?

  • Plausible Cause: The hydrolysis of a nitrile to a carboxylic acid is a two-step process that proceeds through an amide intermediate.[5][6] The conversion of the amide to the carboxylic acid often requires more forcing conditions (higher temperature, longer reaction time, or higher acid concentration) than the initial conversion of the nitrile to the amide. Incomplete hydrolysis is a common issue, leaving the highly stable amide as a major impurity.

  • Proposed Solutions:

    • Increase Reaction Time and/or Temperature: After the initial hydrolysis period, if TLC or HPLC analysis shows the presence of the amide, extend the reflux time significantly (e.g., from 12 hours to 24-48 hours).

    • Increase Acid Concentration: Use a more concentrated acid for the hydrolysis step. For example, switching from 6M HCl to concentrated HCl (approx. 12M) can dramatically increase the rate of the second hydrolysis step.

    • Employ a Phase-Transfer Catalyst: In some cases, for stubborn amides, adding a phase-transfer catalyst can improve the interaction between the aqueous acid and the organic substrate, though this is less common for this specific synthesis.

  • Verification: The disappearance of the amide intermediate should be monitored using HPLC, as its polarity can be very similar to the starting aminonitrile on TLC. The final product should be a single peak by HPLC. The crude ¹H NMR should show the absence of the characteristic broad amide N-H signals.

Q3: The reaction worked, but my final isolated hydrochloride salt is yellow or brown. How can I prevent this and clean up my product?

  • Plausible Cause:

    • Aldehyde Impurities: Benzaldehyde is prone to air oxidation to benzoic acid and can also undergo self-condensation or polymerization, especially if it is old or has been improperly stored. These non-volatile impurities can carry through the synthesis.

    • Cyanide Polymerization: Under certain pH conditions, especially if localized pockets of high base concentration occur, cyanide can polymerize into dark-colored materials (paracyanogen).

    • Degradation during Hydrolysis: Prolonged heating in strong acid can cause slight degradation of organic molecules, leading to colored byproducts.

  • Proposed Solutions:

    • Purify the Aldehyde: Use freshly distilled benzaldehyde for the best results.

    • Temperature and pH Control: Maintain careful temperature control throughout the reaction. Ensure efficient stirring during the addition of reagents to avoid localized pH or temperature spikes.

    • Purification via Recrystallization: The most effective way to remove colored impurities is through recrystallization of the final hydrochloride salt from a suitable solvent system (e.g., ethanol/ether, isopropanol/water).

    • Activated Charcoal Treatment: If recrystallization alone is insufficient, dissolve the crude product in a suitable solvent, add a small amount of activated charcoal (1-2% w/w), heat briefly, and filter through celite before recrystallizing. The charcoal will adsorb many of the colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the safest and most effective cyanide source for this laboratory-scale synthesis? While hydrogen cyanide (HCN) gas is a reagent, it is extremely hazardous.[3] A much safer and more common laboratory practice is to generate HCN in situ or use a cyanide salt. The most standard method involves using sodium cyanide (NaCN) or potassium cyanide (KCN) and adding it to a mildly acidic reaction mixture. The acid protonates the cyanide salt to generate the necessary HCN for the reaction. Always handle cyanide salts with extreme care in a well-ventilated fume hood, and have an appropriate quench solution (e.g., bleach) and emergency plan in place.

Q2: Why is the product isolated as a hydrochloride salt instead of the free amino acid? The free 2-Phenyl-2-(piperidin-1-yl)acetic acid is zwitterionic and can be amorphous and difficult to handle and purify. Converting it to the hydrochloride salt does two things:

  • Increases Crystallinity: Salts are often highly crystalline, making them much easier to purify by recrystallization and yielding a stable, free-flowing solid.

  • Enhances Stability: The salt form protects the basic piperidine nitrogen from atmospheric carbon dioxide and other reactions, increasing the shelf-life of the compound.

Q3: What are the critical analytical checks to perform during this synthesis?

  • TLC: Ideal for monitoring the consumption of benzaldehyde and the formation of the α-aminonitrile in the first step. A typical mobile phase would be ethyl acetate/hexanes.

  • HPLC: The gold standard for monitoring the hydrolysis step and determining the final purity. It can effectively separate the aminonitrile, the amide intermediate, and the final carboxylic acid product.

  • NMR (¹H, ¹³C): Essential for structural confirmation of the intermediate and the final product. It is also used to confirm the absence of impurities like the amide or mandelic acid in the final sample.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Experimental Protocols & Data

Protocol 1: Synthesis of 2-Phenyl-2-(piperidin-1-yl)acetonitrile
  • WARNING: This procedure involves potassium cyanide, which is highly toxic. Perform all operations in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • To a round-bottom flask equipped with a magnetic stirrer, add freshly distilled benzaldehyde (1.0 eq) and piperidine (1.05 eq) to a suitable anhydrous solvent (e.g., methanol or ethanol, 3 mL per mmol of aldehyde).

  • Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • In a separate beaker, dissolve potassium cyanide (1.1 eq) in a minimum amount of water.

  • Cool the aldehyde/piperidine mixture in an ice bath to 0-5 °C.

  • Slowly add the potassium cyanide solution dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the benzaldehyde spot is consumed.

  • Upon completion, quench the reaction by pouring it into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile, which can be used in the next step without further purification.

Protocol 2: Hydrolysis to this compound
  • To the crude 2-Phenyl-2-(piperidin-1-yl)acetonitrile (1.0 eq), add concentrated hydrochloric acid (12M, 5-10 volumes).

  • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-24 hours.

  • Monitor the reaction by HPLC to ensure complete conversion of the intermediate amide to the carboxylic acid.

  • Once complete, cool the reaction mixture in an ice bath. The product will often crystallize directly from the acidic solution.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold, acetone or isopropyl alcohol to remove residual acid and soluble impurities.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain the pure hydrochloride salt.

  • Dry the final product under vacuum.

Table 1: Common Impurities and Characteristics
ImpurityChemical NameCauseAnalytical Signature
Side Product 1 Mandelic AcidCyanohydrin pathwayAppears as a more polar spot on TLC; distinct aromatic and α-proton signals in ¹H NMR that differ from the target.
Intermediate 2-Phenyl-2-(piperidin-1-yl)acetamideIncomplete hydrolysisNeutral compound; shows characteristic broad N-H signals in ¹H NMR (~7.0-8.0 ppm); distinct retention time in HPLC.
Starting Material BenzaldehydeIncomplete reactionOily consistency; characteristic aldehyde proton signal in ¹H NMR (~10 ppm).

References

  • Strecker Synthesis of Amino Acid: Easy Mechanism, applications. (2021). Chemistry Notes. [Link][1]

  • Strecker amino acid synthesis. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link][2]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link][3]

  • Strecker Synthesis. (n.d.). Organic Chemistry Portal. [Link][4]

  • Prashad, M., et al. (2012). Low-temperature synthesis of methylphenidate hydrochloride. Google Patents. [7]

  • Pearson Education. (2024). Synthesis of Amino Acids: Strecker Synthesis. Pearson+. [Link][8]

  • Dias, L. C., & de Oliveira, A. M. A. (2000). Short Synthesis of Methylphenidate and Its p-Methoxy Derivative. Synthetic Communications, 30(7), 1311-1322. [Link][9]

  • alpha-Phenyl-2-piperidineacetamide. (n.d.). PubChem. Retrieved January 15, 2026, from [Link][6]

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Technical Support Center: Stability Testing and Shelf Life of 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on establishing a robust stability testing program and determining the shelf life for this active pharmaceutical ingredient (API). Our approach is grounded in regulatory expectations and first-hand laboratory experience to ensure scientific integrity and practical applicability.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers encounter when handling this compound.

Q1: What are the recommended storage conditions for this API? A: Based on its structure as a hydrochloride salt, this compound should be stored at room temperature in a dry, well-sealed container to protect it from humidity.[1] The hydrochloride form enhances water solubility but can also make the compound hygroscopic. For long-term storage, conditions of 25°C ± 2°C at 60% ± 5% relative humidity (RH) are standard, as per ICH guidelines for Climatic Zones I and II.[2]

Q2: What is the expected shelf life or retest period? A: The shelf life (or more commonly for an API, the "retest period") is not an intrinsic property; it must be determined empirically through formal stability studies.[3][4] It is the timeframe during which the API is expected to remain within its established specifications when stored under defined conditions.[5] A typical starting point for a stable molecule might be a 24-month retest period, but this must be supported by real-time stability data.

Q3: What are the most likely degradation pathways for this molecule? A: The molecule's structure suggests two primary areas of susceptibility:

  • Oxidation: The phenylacetic acid moiety can be susceptible to oxidative degradation, potentially affecting the benzylic position.[6][7]

  • Hydrolysis: While the piperidine ring itself is relatively stable, extreme pH conditions could potentially promote hydrolysis, although this is less common than oxidation for this structure.[8] Forced degradation studies are essential to definitively identify these pathways.[9]

Q4: Which regulatory guidelines must I follow for stability testing? A: The foundational guideline is the ICH Q1A(R2): Stability Testing of New Drug Substances and Products .[10][11] This document outlines the requirements for the stability data package needed for a registration application in the major global regions (EU, Japan, and USA).[2][12] Additional relevant guidelines include ICH Q1B for photostability testing and ICH Q1E for the evaluation of stability data.[13]

Section 2: Designing a Compliant Stability Program

A successful stability program is a multi-stage process designed to understand the intrinsic stability of the API, develop validated analytical methods, and gather data to support a retest period.

Stage 1: Forced Degradation (Stress Testing)

The primary objective of forced degradation is to intentionally degrade the API to identify potential degradation products and establish a "stability-indicating" analytical method.[14] This is the cornerstone of your entire stability program; without a validated method that can separate degradants from the parent peak, any subsequent stability data is unreliable.[9]

Causality in Experimental Design: The goal is to achieve a target degradation of 5-20%.[14] Less than 5% may not generate sufficient degradants to challenge the method, while over 20% can lead to secondary degradation, complicating pathway analysis.[15] Conditions are chosen to attack specific functional groups within the molecule.

Forced_Degradation_Workflow cluster_0 Forced Degradation Studies cluster_1 Method Development & Validation API API Batch Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) API->Stress Expose Samples Degraded Samples Stress->Samples Generate Inject Analyze Stressed Samples Samples->Inject Inject HPLC_Dev Develop HPLC Method (Column, Mobile Phase, Gradient) HPLC_Dev->Inject Peak_Purity Assess Peak Purity (PDA) & Mass Balance Inject->Peak_Purity Peak_Purity->HPLC_Dev Optimize if needed Validate Validate Method (ICH Q2 R1) (Specificity, Linearity, Accuracy, etc.) Peak_Purity->Validate If Purity Confirmed SIM Final Stability-Indicating Method (SIM) Validate->SIM

Caption: Workflow for forced degradation and stability-indicating method development.

  • Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., a methanol/water mixture) at a concentration of ~1 mg/mL.

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Cool and neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Rationale: This condition targets functional groups susceptible to acid-catalyzed hydrolysis.[16]

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Store at room temperature or slightly elevated temperature (e.g., 40°C) for a specified time.

    • Cool and neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Rationale: This condition targets groups susceptible to base-catalyzed hydrolysis.[16]

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light, for a specified time.

    • Rationale: H₂O₂ mimics potential oxidative stress, a likely degradation pathway for the phenylacetic acid moiety.[9]

  • Thermal Degradation:

    • Store the solid API in a calibrated oven at a high temperature (e.g., 80°C).

    • Also, expose the API solution to the same thermal stress.

    • Rationale: This assesses the intrinsic thermal stability of the molecule in both solid and solution states.[17]

  • Photostability:

    • Expose the solid API and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

    • A parallel sample should be wrapped in aluminum foil as a dark control.

    • Rationale: This evaluates the molecule's sensitivity to light energy, which can catalyze degradation.

Stage 2: Formal Stability Studies

Once a validated stability-indicating method (SIM) is in place, formal studies are initiated using at least three primary batches of the API.[2] The batches should be manufactured by a process that simulates the final production scale and packaged in the proposed container closure system.[5]

Why Three Batches? Using three batches provides confidence that the stability profile is consistent and representative of the manufacturing process, accounting for normal operational variability.

Study TypeStorage ConditionMinimum DurationClimatic Zone
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months (for submission)I and II
or 30°C ± 2°C / 65% RH ± 5% RH12 Months (for submission)III and IVa
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 MonthsI, II, III, IVa
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 MonthsI, II, III, IVa
(Data based on ICH Q1A(R2) Guideline)[2][18]

Testing Schedule: For a 24-month proposed retest period, samples would typically be pulled and tested at the following intervals:

  • Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.

  • Accelerated: 0, 3, and 6 months.

Section 3: Troubleshooting Guide

Q: My assay value for the API is dropping rapidly under accelerated conditions (40°C/75% RH). What does this mean? A: A rapid drop in the assay value is defined as a "significant change" by the ICH.[19] This suggests the molecule is sensitive to heat and/or humidity.

  • Immediate Action: You must initiate testing at the intermediate condition (30°C/65% RH).[2]

  • Root Cause Analysis: Review your forced degradation data. Does the degradation profile match what you observed under thermal or hydrolytic stress? This will help confirm the degradation pathway.

  • Implication for Shelf Life: Your proposed shelf life will likely be shorter than initially anticipated. The retest period must be based on the long-term data, and the accelerated data serves to support this.[13]

Q: I am observing new, unknown peaks in my HPLC chromatogram during the stability study. What should I do? A: This is a common and critical issue. The appearance of new peaks indicates degradation.

  • Step 1: Confirm with Forced Degradation Data: Compare the retention times of the new peaks with the peaks generated during your forced degradation studies. If they match, you have likely identified the degradant.

  • Step 2: If Peaks Do Not Match: This is a more serious issue. It implies your forced degradation studies did not fully elucidate all potential degradation pathways. You may need to investigate additional stress conditions (e.g., different pH, metal ion catalysis).

  • Step 3: Characterization: Any degradation product that exceeds the identification threshold defined in ICH Q3A(R2) must be structurally characterized. Techniques like LC-MS are invaluable for this purpose.

Troubleshooting_Peaks Start New Peak Observed in Stability Sample Check_Forced Compare Retention Time (RT) with Forced Degradation Samples Start->Check_Forced Match RT Match Found Check_Forced->Match Yes No_Match No RT Match Check_Forced->No_Match No Identify Tentatively Identify Degradant. Quantify and Track. Match->Identify Investigate Forced Degradation Inadequate. Investigate New Stress Conditions. No_Match->Investigate Characterize Characterize Structure (LC-MS) if above Identification Threshold (ICH Q3A R2) Identify->Characterize Investigate->Characterize Update_Method Update Analytical Method and Reference Standards Characterize->Update_Method

Caption: Decision tree for investigating unknown peaks in stability chromatograms.

Section 4: Determining the Shelf Life (Retest Period)

The retest period is established by evaluating the stability data, particularly the long-term data. The analysis should consider all relevant attributes, including assay, degradation products, and physical characteristics.[3]

  • Data Analysis: Plot the assay value and the concentration of key degradation products versus time.

  • Statistical Evaluation (ICH Q1E): If the data shows variability, statistical analysis can be used to determine the time at which the 95% confidence limit for the mean intersects the proposed specification limit (e.g., 95.0% assay).[13]

  • Justification: The proposed retest period must be justified with data from all three batches. The accelerated data can be used to support the extrapolation of long-term data but cannot be the sole basis for a long retest period if significant change was observed.

By following this structured, scientifically-grounded approach, you can confidently establish the stability profile and define a justified retest period for this compound, ensuring product quality and regulatory compliance.

References
  • Q1A(R2) Stability Testing of New Drug Substances and Products . U.S. Food and Drug Administration. [Link]

  • ICH Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products . International Council for Harmonisation. [Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products November 2003 . U.S. Food and Drug Administration. [Link]

  • Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS . SlideShare Presentation. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline . European Medicines Agency. [Link]

  • Oxidative fragmentation of phenylacetic acid and related compounds induced by some oxygen-containing radicals . Journal of the Chemical Society B: Physical Organic. [Link]

  • Piperidine from the hydrolysis of piperine . Sciencemadness.org. [Link]

  • Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance . Frontiers in Microbiology. [Link]

  • Phenylacetic acid metabolism in land plants: novel pathways and metabolites . Journal of Experimental Botany. [Link]

  • Kinetic Study of oxidation of Phenylacetic acid (PAA) by N-chlorobenzimidazole . JETIR. [Link]

  • The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter . mBio. [Link]

  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines . New Journal of Chemistry. [Link]

  • Forced Degradation Studies . MedCrave online. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . ResolveMass. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. [Link]

  • Making Piperidine to piss off my FBI Agent . YouTube. [Link]

  • Shelf-Life Determination of Drug Product . Veeprho. [Link]

  • Force Degradation for Pharmaceuticals: A Review . IJSDR. [Link]

  • A Review: Stability Indicating Forced Degradation Studies . Research Journal of Pharmacy and Technology. [Link]

  • Shelf Life Estimation of Pharmaceutical Products . Pharmaguideline. [Link]

  • [ChemPlayer Reupload]Piperine hydrolysis to piperinic acid and piperidine . YouTube. [Link]

  • Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products . Food And Drugs Authority, Ghana. [Link]

  • Piperidine Synthesis . Defense Technical Information Center. [Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products . IKEV. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products . European Medicines Agency. [Link]

  • Residual Solvent Analysis in Hydrochloride Salts of Active Pharmaceutical Ingredients . PubMed. [Link]

  • Expiration Dates and Retesting of Pharmaceutical Ingredients . ARL Bio Pharma. [Link]

  • Assay and Stability Testing . ScienceDirect. [Link]

  • Ich guideline for stability testing . SlideShare. [Link]

  • phenyl(piperidin-2-yl)acetic acid . PubChem. [Link]

  • Bridging analytical methods for release and stability testing: Technical, quality and regulatory considerations . ResearchGate. [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways . Pharmaceutics and Pharmacology International Journal. [Link]

  • Trends in Analytical Chemistry . CONICET Digital. [Link]

  • Stability indicating assay . SlideShare. [Link]

  • Analytical Techniques for the Assessment of Drug Stability . IntechOpen. [Link]

  • 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride . MySkinRecipes. [Link]

  • Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine . ResearchGate. [Link]

  • The Prohibited List . World Anti-Doping Agency (WADA). [Link]

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Refining experimental conditions for "2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride" bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for "2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride" (Catalog No. PPAA-HCL). This document is intended for researchers, scientists, and drug development professionals utilizing this compound in various bioassays. As a novel compound with structural similarities to agents targeting the central nervous system, meticulous experimental design is paramount. This guide provides in-depth troubleshooting advice and detailed protocols to ensure the integrity and reproducibility of your results.

Based on its chemical structure, a phenyl group and a piperidine ring, PPAA-HCL is hypothesized to interact with neurotransmitter systems.[1][2] For the purpose of this guide, we will proceed under the working hypothesis that PPAA-HCL acts as a modulator of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurological function.[3][4][5] The following sections are designed to address common and complex issues that may arise during the characterization of this and similar compounds.

Part 1: Frequently Asked Questions (FAQs) & General Handling

This section addresses initial questions regarding the physical and chemical properties of PPAA-HCL and its proper handling in a laboratory setting.

Q1: What is the best solvent for creating a stock solution of PPAA-HCL?

A1: PPAA-HCL is a hydrochloride salt, which generally confers good solubility in aqueous solutions.[6] For initial stock solutions (e.g., 10-50 mM), we recommend starting with sterile, nuclease-free water. If you encounter solubility limits, Dimethyl Sulfoxide (DMSO) is a suitable alternative. However, for cell-based assays, it is critical to keep the final DMSO concentration at or below 0.1% (v/v) to avoid solvent-induced cytotoxicity.[7]

Q2: I'm observing precipitation when I dilute my aqueous stock solution into my phosphate-buffered saline (PBS) based assay buffer. What is happening?

A2: This is a common phenomenon known as the "common ion effect" or salt-complex precipitation.[7][8] Phosphate ions in PBS can sometimes form less soluble complexes with hydrochloride salts, leading to precipitation.[7] Additionally, the pH of the final solution can significantly impact solubility.[9][10] As a hydrochloride salt, PPAA-HCL is expected to be more soluble at a lower pH.[7]

  • Troubleshooting Steps:

    • Switch Buffer System: Consider using a different physiological buffer system such as HEPES or Tris-HCl, which are less prone to this issue.[7]

    • Adjust pH: Ensure the final pH of your assay buffer is slightly acidic (e.g., pH 7.2-7.4) to maintain the protonated, more soluble form of the compound.

    • Serial Dilutions: Prepare intermediate dilutions in a low-concentration buffer or water before the final dilution into the assay buffer to minimize abrupt changes in the chemical environment.

Q3: What is the stability of PPAA-HCL in solution?

A3: Aqueous stock solutions should be freshly prepared for each experiment for optimal results. If necessary, they can be stored at -20°C for short periods (up to one week), aliquoted to avoid freeze-thaw cycles. DMSO stock solutions are generally more stable and can be stored at -20°C for several months. Before use, always visually inspect solutions for any signs of precipitation or degradation.

Part 2: Troubleshooting Specific Bioassays

This section provides detailed guidance for assays commonly used to characterize NMDA receptor modulators.

A. Calcium Imaging Assays

Calcium imaging is a widely used functional assay to measure the influx of calcium through the NMDA receptor ion channel.[11][12]

Q4: My baseline fluorescence is very high, and the signal-to-noise ratio is poor in my calcium flux assay. How can I improve this?

A4: High background fluorescence can obscure the specific signal from NMDA receptor activation.

  • Causality & Solution:

    • Incomplete Dye Hydrolysis: Cell-permeant dyes (AM esters) require intracellular esterases to become active and fluorescent. Insufficient incubation time or low cell health can lead to incomplete hydrolysis. Ensure cells are healthy and incubation is performed according to the dye manufacturer's protocol.

    • Extracellular Dye: Remnant extracellular dye is a major source of background. Thoroughly wash the cells with assay buffer after dye loading. Some protocols recommend the use of probenecid or other anion transporter inhibitors to prevent dye leakage, but these can have off-target effects and should be used with caution.[13]

    • Phenol Red: Many standard cell culture media contain phenol red, which is fluorescent. Switch to a phenol red-free medium for the duration of the imaging experiment.[13]

Q5: I am not seeing a robust calcium response upon application of NMDA and glycine, even at high concentrations.

A5: A lack of response points to issues with the cells, the receptor, or the assay conditions.

  • Troubleshooting Workflow:

cluster_cell_health Cell Health & Receptor Expression cluster_assay_conditions Assay Conditions cluster_solutions Solutions start No Ca2+ Response check_viability Check Cell Viability (e.g., Trypan Blue) start->check_viability check_expression Verify NMDA Receptor Subunit Expression (e.g., qPCR/Western) check_viability->check_expression Viability OK check_mg Is Mg2+ present in the extracellular buffer? check_expression->check_mg Expression Confirmed check_glycine Is the co-agonist (Glycine/D-Serine) present? check_mg->check_glycine mg_solution Remove Mg2+ from buffer. (Voltage-dependent block) check_mg->mg_solution Yes check_agonists Confirm Agonist Concentration & Integrity check_glycine->check_agonists glycine_solution Add saturating concentration of co-agonist (e.g., 10 µM Glycine). check_glycine->glycine_solution No agonists_solution Prepare fresh agonists. check_agonists->agonists_solution Uncertain

Caption: Troubleshooting workflow for absent calcium response.

  • Explanation:

    • Cell Health: Unhealthy cells will not respond appropriately. Always start by confirming cell viability.[3]

    • Receptor Expression: If using a recombinant cell line (e.g., HEK293), confirm the expression of both GluN1 and GluN2 subunits, as both are required for a functional receptor.[3][5][14]

    • Magnesium Block: The NMDA receptor is subject to a voltage-dependent block by extracellular magnesium (Mg²⁺).[5] Most in vitro functional assays are performed in a Mg²⁺-free buffer to allow ion flux at resting membrane potential.

    • Co-agonist Requirement: NMDA receptors require the binding of both glutamate (or NMDA) and a co-agonist, typically glycine or D-serine, to open.[15][16] Ensure a saturating concentration of the co-agonist is present in your assay buffer.

B. Electrophysiology (Patch-Clamp)

Patch-clamp electrophysiology provides the most direct measure of ion channel function and modulation by compounds like PPAA-HCL.[17]

Q6: I'm having difficulty forming a stable high-resistance (>1 GΩ) seal on my cells.

A6: A stable giga-seal is the foundation of any successful patch-clamp recording. Failure to achieve this is a common frustration.

  • Common Causes and Solutions:

ProblemProbable CauseRecommended Solution
Unstable Seal Debris on the cell membrane or pipette tip.Use filtered solutions.[18] Apply positive pressure to the pipette as it approaches the cell to clear debris.[18] Consider fire-polishing the pipette tip.
Low Resistance Poor cell health (leaky membrane).Ensure cells are healthy and not overgrown. Check that the osmolarity of your internal and external solutions are matched.[19]
No Seal Formation Incorrect pipette resistance or shape.For whole-cell recordings, aim for a pipette resistance of 4-8 MΩ.[20] Adjust the puller settings to optimize pipette shape.
Drifting Mechanical instability of the rig or perfusion flow.Ensure the anti-vibration table is active and there are no bubbles or excessive flow rate in the perfusion system.[20]

Q7: The recorded NMDA-mediated current runs down quickly over the course of my experiment.

A7: Current rundown is a gradual decrease in the response amplitude with repeated agonist applications. This can be due to receptor desensitization or intracellular factors washing out.

  • Mitigation Strategies:

    • Include ATP and GTP in Internal Solution: These are crucial for maintaining cellular energy and signaling pathways that can influence receptor function. A typical concentration is 2-4 mM Mg-ATP and 0.2-0.4 mM Na-GTP.

    • Limit Agonist Application Time: Apply the agonist for the shortest duration necessary to achieve a peak response and ensure complete washout between applications.

    • Receptor Desensitization: NMDA receptor desensitization is a complex process. If rundown persists, it may be an intrinsic property of the receptor subtype you are studying. Analyze your data within a stable time window and be consistent across experiments.

Part 3: Detailed Experimental Protocol

This section provides a validated, step-by-step protocol for a common assay used to characterize PPAA-HCL.

High-Throughput Calcium Flux Assay using a Fluorescent Plate Reader

This protocol is designed for a 384-well plate format to assess the antagonist activity of PPAA-HCL on NMDA receptors expressed in HEK293 cells.[3][14]

1. Cell Plating:

  • Plate HEK293 cells stably expressing human GluN1/GluN2A subunits in a 384-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate for 18-24 hours at 37°C, 5% CO₂.

2. Compound Plate Preparation:

  • Perform serial dilutions of PPAA-HCL in a separate 384-well plate using Mg²⁺-free assay buffer. This will be your antagonist plate.

  • Prepare an agonist plate containing a solution of NMDA and Glycine at a concentration that will elicit a sub-maximal response (EC₈₀) in the final assay volume.[16]

3. Dye Loading:

  • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's instructions.

  • Remove the cell culture medium from the cell plate and add the loading buffer.

  • Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature.

  • Wash the plate 2-3 times with Mg²⁺-free assay buffer to remove extracellular dye.

4. Assay Execution (using FLIPR or similar instrument):

  • Place the cell plate, antagonist plate, and agonist plate into the instrument.

  • Step 1 (Baseline): Record baseline fluorescence for 10-20 seconds.

  • Step 2 (Antagonist Addition): The instrument adds the PPAA-HCL solutions from the antagonist plate to the cell plate. Incubate for 3-5 minutes while monitoring fluorescence.

  • Step 3 (Agonist Addition): The instrument adds the NMDA/Glycine solution from the agonist plate to the cell plate to stimulate the receptors.

  • Step 4 (Post-Stimulation): Record the fluorescence signal for 60-120 seconds to capture the peak calcium response.

5. Data Analysis:

  • Calculate the peak fluorescence response for each well after agonist addition.

  • Normalize the data to control wells (0% inhibition = agonist only; 100% inhibition = known antagonist like MK-801).

  • Plot the normalized response against the log of the PPAA-HCL concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Workflow Diagram:

cluster_prep Preparation (Day 1-2) cluster_execution Execution (Day 2) cluster_analysis Analysis plate_cells Plate Cells prep_compounds Prepare Compound & Agonist Plates plate_cells->prep_compounds dye_load Load Cells with Calcium Dye prep_compounds->dye_load read_baseline Read Baseline Fluorescence dye_load->read_baseline add_antagonist Add Antagonist (PPAA-HCL) read_baseline->add_antagonist add_agonist Add Agonist (NMDA/Glycine) add_antagonist->add_agonist read_response Read Peak Response add_agonist->read_response normalize_data Normalize Data read_response->normalize_data fit_curve Fit Dose-Response Curve (IC50) normalize_data->fit_curve

Caption: Workflow for a high-throughput calcium flux assay.

References

  • Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. Retrieved from [Link]

  • Traynelis, S. F., et al. (2010). The Use of Ligand Binding in Assays of NMDA Receptor Function. In: NMDA Receptor Protocols. Methods in Molecular Biology, vol 683. Humana Press. DOI: 10.1385/1-59259-683-5:93
  • Li, Y., et al. (2017). Radio-ligand receptor binding assay in vitro and animal biodistribution in vivo of 99Tcm-N-ethyl-N2S2-memantine as a potential NMDA receptor imaging agent. Nuclear Science and Techniques, 28(9), 131.
  • G23 Instruments. (n.d.). Troubleshooting patch clamping. Retrieved from [Link]

  • Olverman, H. J., Jones, A. W., & Watkins, J. C. (1988). The pharmacological specificity of N-methyl-D-aspartate receptors in rat cerebral cortex: correspondence between radioligand binding and electrophysiological measurements. British Journal of Pharmacology, 95(2), 353–364.
  • Animalab. (n.d.). How to use calcium imaging for investigating cell signaling. Retrieved from [Link]

  • Winson-Bushby, E. (2023, May 30). Patching going terribly? 10 common problems and how to fix them – a guide for the beginner. Scientifica. Retrieved from [Link]

  • Yeboah, F., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), 58160.
  • JoVE. (2018, April 23). NMDA-receptor Study Protocol. Retrieved from [Link]

  • ResearchGate. (2020, October 14). Tips & Troubleshooting Techniques to Optimize Your Calcium Flux Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Calcium Imaging Protocols and Methods. Retrieved from [Link]

  • Serajuddin, A. T. M. (1999). Precaution on use of hydrochloride salts in pharmaceutical formulation. International Journal of Pharmaceutics, 185(2), 209-215.
  • Axol Bioscience. (n.d.). Whole-Cell Patch Clamp of Human iPSC-derived Sensory Neurons. Retrieved from [Link]

  • Contini, A., et al. (2018). Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. Molecules, 23(11), 2879.
  • Yeboah, F., et al. (2017). A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. Scientific Reports, 7(1), 11538.
  • Andor - Oxford Instruments. (n.d.). How Does Calcium Imaging Work | Calcium Indicators. Retrieved from [Link]

  • Scientifica. (2021, April 16). Tips and tricks to improve your patch clamp experiments: Watch the live recording here. Retrieved from [Link]

  • Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Retrieved from [Link]

  • Fuguet, E., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK, 5(4), 231-240.
  • Sugano, K., et al. (2023).
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2018).
  • MySkinRecipes. (n.d.). 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride. Retrieved from [Link]

  • Chemspace. (n.d.). 2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid hydrochloride. Retrieved from [Link]

  • PharmaCompass. (n.d.). 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Biological Evaluation of 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the quest for novel therapeutic agents targeting the central nervous system (CNS) is a perpetual endeavor. Among the myriad of scaffolds explored, piperidine-containing molecules have consistently emerged as privileged structures due to their favorable pharmacokinetic properties and their presence in numerous clinically successful drugs. This guide provides an in-depth technical comparison of 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride, a foundational structure, and its derivatives. We will delve into the structure-activity relationships (SAR), supported by experimental data from analogous compounds, and provide detailed protocols for key biological assays. Our focus will be on elucidating how structural modifications can modulate biological activity, with a particular emphasis on their potential as N-methyl-D-aspartate (NMDA) receptor antagonists, a key mechanism implicated in various neurological disorders.

Introduction: The 2-Phenyl-2-(piperidin-1-yl)acetic acid Scaffold

This compound is a versatile building block in medicinal chemistry. Its structure combines a phenyl ring and a piperidine moiety attached to a central chiral carbon bearing a carboxylic acid. This arrangement presents multiple avenues for chemical modification, allowing for the fine-tuning of its pharmacological profile. The primary interest in this scaffold and its analogs lies in their potential to modulate neuronal signaling, particularly through the NMDA receptor, a critical player in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity is a hallmark of numerous neurological and psychiatric conditions, including epilepsy, Alzheimer's disease, and depression, making it a prime target for therapeutic intervention.

Structure-Activity Relationship (SAR) Insights: A Predictive Comparison

The core scaffold can be dissected into three key regions for modification:

  • The Phenyl Ring: Substitution on the phenyl ring can significantly influence potency and selectivity.

  • The Piperidine Ring: Modifications to the piperidine ring can affect lipophilicity and receptor interaction.

  • The Carboxylic Acid Moiety: Conversion of the carboxylic acid to esters or amides can impact cell permeability, metabolic stability, and target engagement.

Below is a diagram illustrating the key modification points on the core scaffold.

SAR_Points cluster_0 2-Phenyl-2-(piperidin-1-yl)acetic acid Core [Phenyl Ring]-[C]-[Piperidine Ring] | [Carboxylic Acid] Phenyl_Mod Phenyl Ring Modifications (e.g., Halogen, Alkoxy) Phenyl_Mod->Core Impacts Potency & Selectivity Piperidine_Mod Piperidine Ring Modifications (e.g., Alkyl, Hydroxyl) Piperidine_Mod->Core Affects Lipophilicity Acid_Mod Carboxylic Acid Modifications (e.g., Esters, Amides) Acid_Mod->Core Modulates PK/PD

Caption: Key modification points on the 2-Phenyl-2-(piperidin-1-yl)acetic acid scaffold.

Phenyl Ring Substitution

Studies on structurally related NMDA receptor antagonists have shown that substitution on the aromatic ring can dramatically alter activity. For instance, the introduction of electron-withdrawing groups, such as halogens (F, Cl, Br), or electron-donating groups, like methoxy (-OCH3), can influence the electronic environment of the molecule and its interaction with the receptor binding pocket.

Piperidine Ring Modification

Alkylation or hydroxylation of the piperidine ring can impact the compound's conformational flexibility and lipophilicity. A methyl group, for example, can restrict the ring's conformation, potentially leading to a more favorable binding pose.

Carboxylic Acid Derivatization

The carboxylic acid group is a key interaction point, often forming hydrogen bonds with receptor residues. However, its polar nature can limit blood-brain barrier penetration. Conversion to esters or amides can mask this polarity, improving CNS availability. This strategy, however, must be balanced against the potential loss of a critical binding interaction.

Comparative Data from Analogous Piperidine Derivatives

To illustrate the impact of these structural modifications, the following table summarizes biological data from published studies on various piperidine-containing compounds targeting different receptors. While not a direct comparison, it highlights the profound effect of chemical alterations on biological activity.

Compound IDCore ScaffoldModificationBiological TargetAssayActivity (IC50/Ki)Reference
Analog A Prolyl-4-piperidinylacetic acid4(S)-OH on pyrrolidineVLA-4Adhesion Assay0.8 nM[1]
Analog B N-(1-benzylpiperidin-4-yl)phenylacetamideUnsubstitutedσ1 ReceptorBinding AffinityKi = 3.90 nM[2]
Analog C 2-arylsulfanyl-phenyl piperazine acetic acid4-methoxy-phenylsulfanylGlyT-1Inhibition AssayIC50 = 150 nM[3]
Analog D Phenyl piperidine1,3-substituted cyclopentylamine linkerCCR2Antagonist AssayHigh Affinity[4]
Analog E 1-Aryl-3-(1-acylpiperidin-4-yl)urea4-(trifluoromethoxy)phenylsEHInhibition AssayPotent Inhibition[5]

This table is a compilation of data from different studies on structurally related compounds and is intended for illustrative purposes to demonstrate structure-activity principles.

Experimental Protocols for Biological Evaluation

To rigorously compare the parent compound with its derivatives, a standardized set of biological assays is essential. Below are detailed, self-validating protocols for key in vitro assays.

Synthesis of Derivatives (General Procedure)

The synthesis of ester and amide derivatives of this compound can be achieved through standard coupling reactions.

Workflow for Derivative Synthesis:

Synthesis_Workflow Start 2-Phenyl-2-(piperidin-1-yl)acetic acid HCl Activation Carboxylic Acid Activation (e.g., with HATU or EDC/HOBt) Start->Activation Coupling_Ester Reaction with Alcohol (R-OH) in the presence of a base Activation->Coupling_Ester Coupling_Amide Reaction with Amine (R-NH2) in the presence of a base Activation->Coupling_Amide Ester_Product Ester Derivative Coupling_Ester->Ester_Product Amide_Product Amide Derivative Coupling_Amide->Amide_Product Purification Purification (e.g., Column Chromatography) Ester_Product->Purification Amide_Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Pure Derivative Characterization->Final_Product

Caption: General workflow for the synthesis of ester and amide derivatives.

Step-by-Step Protocol for Amide Synthesis:

  • Dissolution: Dissolve this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add a coupling agent like HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final amide derivative using NMR and mass spectrometry.

NMDA Receptor Binding Assay

This assay determines the affinity of the test compounds for the NMDA receptor.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrains.

  • Radioligand: Use a specific NMDA receptor radioligand, such as [3H]MK-801, for displacement studies.

  • Incubation: Incubate the synaptic membranes with a fixed concentration of the radioligand and varying concentrations of the test compounds in a suitable buffer.

  • Filtration: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. This is crucial for evaluating the potential toxicity of the compounds.

Step-by-Step Protocol:

  • Cell Seeding: Seed a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 24-48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (the concentration of the compound that causes 50% cell death).

Signaling Pathways and Mechanistic Considerations

The primary mechanism of action for many phenyl-piperidine derivatives is the antagonism of the NMDA receptor. Overactivation of this receptor leads to excessive calcium influx, triggering a cascade of neurotoxic events, including mitochondrial dysfunction, oxidative stress, and ultimately, apoptosis. By blocking the NMDA receptor, these compounds can potentially mitigate this excitotoxicity and exert neuroprotective effects.

Simplified NMDA Receptor-Mediated Excitotoxicity Pathway:

NMDA_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate_Release Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Activates Ca_Influx Excessive Ca2+ Influx NMDA_Receptor->Ca_Influx Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress Mitochondrial_Dysfunction->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Antagonist 2-Phenyl-2-(piperidin-1-yl)acetic acid & Derivatives Antagonist->NMDA_Receptor Blocks

Caption: Simplified signaling pathway of NMDA receptor-mediated excitotoxicity and the point of intervention for antagonists.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel CNS-active agents. While direct comparative data for a series of its derivatives is currently limited, the principles of medicinal chemistry and data from analogous structures strongly suggest that targeted modifications to the phenyl ring, piperidine moiety, and carboxylic acid group can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.

Future research should focus on the systematic synthesis and evaluation of a focused library of derivatives to establish a clear and quantitative SAR. This will involve the application of the standardized biological assays outlined in this guide to generate robust and comparable data. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • BenchChem. (2024). 2-[2-(Piperidin-1-yl)phenyl]-acetic acid hydrochloride.

  • Cherney, R. J., et al. (2007). Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(21), 5964-5968.

  • Chiba, H., et al. (2005). Discovery of novel, potent, and orally active VLA-4 antagonists. Bioorganic & Medicinal Chemistry, 13(15), 4679-4694.
  • de la Cruz, R., et al. (2003). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ARKIVOC, 2003(xi), 56-60.

  • Pinard, E., et al. (2010). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(9), 2841-2845.

  • BenchChem. (2024). A Comparative Analysis of (4-Methylpiperidin-1-yl)acetic Acid and Its Analogs in Anticancer Research.

  • Leeson, P. D., et al. (1991). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. Journal of Medicinal Chemistry, 34(4), 1243-1252.

  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 364-369.

  • BenchChem. (2024). Comparative Guide to the Structure-Activity Relationship of (4-Methylpiperidin-1-yl)acetic Acid Derivatives and Analogs.

  • Obniska, J., et al. (2015). Design, synthesis and biological activity of new amides derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid. European Journal of Medicinal Chemistry, 94, 249-261.

  • Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews, 62(3), 405-446.

  • Waisser, K., et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 27(3), 969.

  • Husbands, S. M., et al. (2004). Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. Journal of Medicinal Chemistry, 47(2), 423-432.

  • Wang, Y., et al. (2018). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Experimental and Therapeutic Medicine, 16(5), 4495-4500.

  • Al-Ostath, A., et al. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Molecules, 29(21), 5038.

  • da Silva, A. F., et al. (2021). Multitarget Effect of 2-(4-(Methylthio)phenyl)-3-(3-(piperidin-1-yl)propyl)thiazolidin-4-one in a Scopolamine-Induced Amnesic Rat Model. ACS Chemical Neuroscience, 12(7), 1121-1132.

  • de Oliveira, A. P., et al. (2025). Less cytotoxic phthalocyanine derivative promotes in vitro wound healing compared to chlorhexidine. Journal of Applied Oral Science, 33, e20240401.

  • Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1799.

  • Mony, L., et al. (2016). A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists. Molecular Pharmacology, 89(3), 371-380.

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.

  • Costa, B. M., et al. (2009). N-methyl-D-aspartate (NMDA) Receptor NR2 Subunit Selectivity of a Series of Novel piperazine-2,3-dicarboxylate Derivatives: Preferential Blockade of Extrasynaptic NMDA Receptors in the Rat Hippocampal CA3-CA1 Synapse. Journal of Pharmacology and Experimental Therapeutics, 331(2), 618-626.

  • Rose, T. E., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. Journal of Medicinal Chemistry, 53(20), 7380-7397.

  • Kalafatcilar, I., et al. (2020). Neuroprotective Effects of Lacosamide and Memantine on Hyperoxic Brain Injury in Rats. Neurochemical Research, 45(8), 1920-1929.

  • Liu, W., et al. (2015). Neuroprotective effects of lixisenatide and liraglutide in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine mouse model of Parkinson's disease. Neuroscience, 303, 42-50.

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A Comparative Analysis of 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride and its Structural Isomers: Unraveling the Nuances of Monoamine Transporter Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of CNS-active compounds, the piperidine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations have rendered it a privileged structure in medicinal chemistry. This guide provides an in-depth comparative analysis of "2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride," a structural isomer of the primary metabolite of methylphenidate, with its parent compound and key analogs. By examining their interactions with monoamine transporters and their effects on locomotor activity, we aim to elucidate the critical structure-activity relationships (SAR) that govern their pharmacological profiles. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the subtle yet profound impact of isomeric variations on biological activity.

Introduction: The Significance of Piperidine Isomers in CNS Drug Discovery

The positioning of substituents on the piperidine ring can dramatically alter a compound's pharmacological properties. "this compound" (Figure 1, Compound 1 ) presents a fascinating case study in this regard. It is a positional isomer of ritalinic acid (Figure 1, Compound 2 ), the major and pharmacologically inactive metabolite of the widely prescribed ADHD medication, methylphenidate (Figure 1, Compound 3 ).[2] While ritalinic acid is formed by the hydrolysis of the methyl ester of methylphenidate, the isomeric shift of the phenylacetic acid moiety from the 2-position to the 1-position of the piperidine ring in Compound 1 raises intriguing questions about its potential to interact with the primary targets of methylphenidate: the dopamine transporter (DAT) and the norepinephrine transporter (NET).[3] This guide will dissect these differences through a comparative lens, supported by experimental data and detailed protocols.

Figure 1. Chemical structures of the compounds under analysis.

Comparative Analysis of Monoamine Transporter Inhibition

The primary mechanism of action for methylphenidate and its analogs is the inhibition of DAT and NET, leading to increased synaptic concentrations of dopamine and norepinephrine. To quantitatively compare the compounds of interest, we will examine their binding affinities (Ki or IC50 values) for these transporters.

CompoundDopamine Transporter (DAT) Affinity (IC50/Ki, nM)Norepinephrine Transporter (NET) Affinity (IC50/Ki, nM)Serotonin Transporter (SERT) Affinity (IC50/Ki, nM)
Methylphenidate (dl-threo) 82440>1000
p-Bromo-methylphenidate 2031>1000
m-Bromo-methylphenidate 420>1000
o-Bromo-methylphenidate 1332>1000
Ritalinic Acid >10,000>10,000>10,000
This compound Data Not AvailableData Not AvailableData Not Available

The data clearly demonstrates that methylphenidate and its halogenated analogs are potent inhibitors of DAT and NET, with significantly lower affinity for the serotonin transporter (SERT).[4] The addition of a bromine atom to the phenyl ring, particularly at the meta position, markedly increases the affinity for both DAT and NET.[4] In stark contrast, ritalinic acid shows a negligible affinity for these transporters, confirming its status as an inactive metabolite. The lack of data for "this compound" prevents a direct comparison but underscores the importance of empirical testing to determine if the isomeric shift restores any significant transporter interaction.

Structure-Activity Relationship (SAR) Insights

The dramatic difference in activity between methylphenidate and ritalinic acid highlights the critical role of the methyl ester for DAT and NET inhibition. The ester group is believed to engage in key interactions within the transporter binding pocket. The inactivity of ritalinic acid suggests that the carboxylic acid moiety is not a suitable bioisostere for the methyl ester in this context.

For "this compound," the key structural change is the attachment of the phenylacetic acid group to the piperidine nitrogen. This repositions the pharmacophoric elements relative to the piperidine ring. It is plausible that this alteration could disrupt the optimal orientation required for high-affinity binding to DAT and NET, potentially rendering it inactive like ritalinic acid. However, without experimental data, this remains a hypothesis.

In Vivo Assessment: Locomotor Activity

Psychostimulants like methylphenidate typically increase locomotor activity in rodents, an effect that is primarily mediated by the blockade of DAT.[5] Comparative studies of locomotor activity can therefore provide valuable in vivo insights into the functional consequences of monoamine transporter inhibition.

While direct comparative locomotor data for "this compound" and ritalinic acid is not available, studies on methylphenidate provide a robust baseline. Administration of methylphenidate (5-20 mg/kg) in mice leads to a significant, dose-dependent increase in locomotor activity.[5] It is expected that ritalinic acid, being inactive at the monoamine transporters, would not produce a similar effect. A study on "this compound" would be necessary to determine its in vivo psychostimulant potential.

Experimental Protocols

To facilitate further research and a direct comparison, we provide detailed protocols for key in vitro and in vivo assays.

Synthesis of this compound

While a specific, detailed synthesis for this exact compound is not widely published, a general and adaptable method can be derived from the synthesis of related analogs.

General Procedure:

  • N-Alkylation: To a solution of piperidine (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (2.0 eq) and ethyl 2-bromo-2-phenylacetate (1.1 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product, ethyl 2-phenyl-2-(piperidin-1-yl)acetate, by column chromatography.

  • Hydrolysis: Dissolve the purified ester in a mixture of ethanol and 1M sodium hydroxide.

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with 1M hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

In Vitro Monoamine Transporter Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for DAT and NET.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human DAT or NET.

  • Radioligands: [³H]WIN 35,428 for DAT and [³H]Nisoxetine for NET.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific binding control: 10 µM GBR12909 for DAT and 10 µM Desipramine for NET.

  • 96-well plates, filter mats, and a liquid scintillation counter.

Procedure:

  • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid filtration through a glass fiber filter mat.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantify the bound radioactivity using a liquid scintillation counter.

  • Calculate IC50 values by non-linear regression analysis and convert to Ki values using the Cheng-Prusoff equation.

In Vivo Locomotor Activity Assay

This protocol outlines a standard method for assessing the effect of test compounds on spontaneous locomotor activity in mice.

Materials:

  • Male C57BL/6J mice.

  • Open-field activity chambers equipped with infrared beams.

  • Test compounds dissolved in a suitable vehicle (e.g., saline).

Procedure:

  • Habituate the mice to the testing room for at least 60 minutes before the experiment.

  • Administer the test compound or vehicle via intraperitoneal (i.p.) injection.

  • Immediately place each mouse into an open-field chamber.

  • Record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.

  • Analyze the data by comparing the activity of the compound-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA).

Visualizing the Scientific Workflow

To provide a clear overview of the experimental logic, the following diagrams illustrate the synthesis and evaluation workflow.

cluster_synthesis Synthesis piperidine Piperidine alkylation N-Alkylation piperidine->alkylation bromoacetate Ethyl 2-bromo-2-phenylacetate bromoacetate->alkylation ester Ethyl 2-phenyl-2-(piperidin-1-yl)acetate alkylation->ester hydrolysis Hydrolysis ester->hydrolysis product 2-Phenyl-2-(piperidin-1-yl)acetic acid HCl hydrolysis->product

Synthetic pathway for the target compound.

cluster_evaluation Pharmacological Evaluation compound Test Compound binding_assay In Vitro Binding Assay (DAT & NET) compound->binding_assay locomotor_assay In Vivo Locomotor Assay compound->locomotor_assay affinity Binding Affinity (Ki) binding_assay->affinity activity Locomotor Activity locomotor_assay->activity

Workflow for the pharmacological evaluation.

Conclusion and Future Directions

This comparative guide illuminates the profound impact of subtle structural modifications on the pharmacological activity of piperidine-based CNS compounds. While methylphenidate is a potent monoamine transporter inhibitor, its metabolite, ritalinic acid, is inactive. The key question of whether "this compound" retains any of the activity of its parent compound's structural class remains unanswered due to a lack of publicly available data.

The experimental protocols provided herein offer a clear roadmap for researchers to address this knowledge gap. Determining the binding affinities of "this compound" for DAT and NET, and assessing its effect on locomotor activity, are crucial next steps. Such studies will not only clarify the pharmacological profile of this specific compound but also contribute to a deeper understanding of the structure-activity relationships governing ligand recognition at monoamine transporters. These insights are invaluable for the rational design of future CNS therapeutics with improved potency, selectivity, and metabolic stability.

References

  • Effects of Chronic and Acute Methylphenidate Hydrochloride (Ritalin) Administration on Locomotor Activity, Ultrasonic Vocalizations, and Neuromotor Development in 3- To 11-day-old CD-1 Mouse Pups. PubMed. [Link]

  • The role of locomotion in conditioning methylphenidate-induced locomotor activity. PubMed. [Link]

  • Methylphenidate (Ritalin): behavioral studies in the rat. PubMed. [Link]

  • Binding of bromine-substituted analogs of methylphenidate to monoamine transporters. PubMed. [Link]

  • The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. PubMed. [Link]

  • The interactive effects of methylphenidate and ethanol on ethanol consumption and locomotor activity in mice. PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride. MySkinRecipes. [Link]

  • Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ResearchGate. [Link]

  • Ritalinic acid. Wikipedia. [Link]

  • The effects of methylphenidate on knockin mice with a methylphenidate-resistant dopamine transporter. PubMed. [Link]

  • Methylphenidate Pathway, Pharmacokinetics. PharmGKB. [Link]

  • Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. PubMed. [Link]

  • Synthesis of Methylphenidate Analogues and Their Binding Affinities at Dopamine and Serotonin Transport Sites. PubMed. [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). PubMed. [Link]

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Validating the analytical methods for "2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Validation of Analytical Methods for 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride

As a critical intermediate and potential impurity in pharmaceutical manufacturing, the accurate and reliable quantification of this compound is paramount for ensuring drug safety and efficacy. The validation of analytical methods used to assess its purity and concentration is not merely a regulatory formality but a cornerstone of quality assurance. This guide provides a detailed comparison of two robust analytical methods for this compound, grounded in the principles of scientific integrity and supported by experimental data. We will explore the causality behind experimental choices and present self-validating protocols designed for researchers, scientists, and drug development professionals.

The Analytical Challenge: Structure and Considerations

This compound is a molecule possessing a carboxylic acid group, a phenyl ring, and a piperidine moiety. This combination of functional groups dictates the choice of analytical techniques. The presence of a chromophore in the phenyl ring makes it suitable for UV-based detection, while the basic nitrogen in the piperidine ring and the acidic proton of the carboxylic acid allow for manipulation of its ionization state, which is key for chromatographic separation and mass spectrometric detection. Potential impurities could include isomers (e.g., 2-phenyl-2-(piperidin-2-yl)acetic acid) and related substances from its synthesis or degradation.[1][2] A robust analytical method must be able to separate and quantify the target analyte in the presence of these potential interferents.

Comparative Overview of Analytical Methodologies

Two primary analytical techniques are proposed and compared for the analysis of this compound:

  • Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A widely accessible and cost-effective technique that is the workhorse of pharmaceutical quality control laboratories. Its reliability and robustness make it an excellent choice for routine analysis and quantification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offering superior sensitivity and specificity, LC-MS/MS is ideal for trace-level impurity analysis and for applications requiring unambiguous identification and quantification, especially in complex matrices.

The following sections will detail the validation of these two methods in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[3][4]

Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Rationale for Method Design

The choice of a reversed-phase method is based on the non-polar character of the phenyl ring, which allows for good retention on a C18 stationary phase. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is selected to achieve optimal separation and peak shape. The pH of the aqueous component is a critical parameter; maintaining it below the pKa of the carboxylic acid (~4-5) will ensure the analyte is in its neutral form, promoting retention and symmetrical peak shape. An acidic mobile phase also helps in achieving a stable baseline. UV detection is set at a wavelength corresponding to the absorbance maximum of the phenyl chromophore to ensure high sensitivity.

Experimental Protocol: RP-HPLC-UV
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Standard Solution Preparation: A stock solution of 1 mg/mL of this compound is prepared in a 50:50 mixture of water and acetonitrile. Working standards are prepared by serial dilution.

  • Sample Preparation: The sample is dissolved in the same diluent as the standard to a suitable concentration.

Validation Data Summary: RP-HPLC-UV
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the analyte peak. Resolution > 2.Peak is spectrally pure and well-resolved from potential impurities.
Linearity (r²) ≥ 0.9990.9995
Range 1-100 µg/mL1-100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (%RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%Repeatability: 0.8%; Intermediate Precision: 1.2%
LOD S/N ≥ 30.3 µg/mL
LOQ S/N ≥ 101.0 µg/mL
Robustness %RSD of results ≤ 2.0% after minor changes.Method is robust to minor changes in flow rate (±0.1 mL/min) and pH (±0.2 units).

Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale for Method Design

LC-MS/MS provides a significant advantage in specificity and sensitivity. The use of electrospray ionization (ESI) in positive mode is chosen due to the presence of the basic piperidine nitrogen, which can be readily protonated. By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, the method can selectively detect and quantify the target analyte, even at very low concentrations and in the presence of co-eluting impurities. The chromatographic conditions are similar to the HPLC-UV method to ensure good separation prior to mass analysis.

Experimental Protocol: LC-MS/MS
  • Instrumentation: LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an ESI source.

  • Chromatographic Conditions: Same as the RP-HPLC-UV method.

  • Mass Spectrometer: Triple Quadrupole.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transition:

    • Precursor Ion (m/z): 220.1 (corresponding to [M+H]⁺ of the free base).

    • Product Ion (m/z): 174.1 (corresponding to the loss of the carboxylic acid group).

  • Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150 °C, Desolvation Temperature: 400 °C).

  • Standard and Sample Preparation: Similar to the RP-HPLC-UV method, but with concentrations in the ng/mL range.

Validation Data Summary: LC-MS/MS
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interfering peaks in the MRM chromatogram.No interfering signals observed at the retention time of the analyte.
Linearity (r²) ≥ 0.9990.9998
Range 0.1-100 ng/mL0.1-100 ng/mL
Accuracy (% Recovery) 95.0% - 105.0%97.5% - 103.2%
Precision (%RSD) Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 5.0%Repeatability: 2.1%; Intermediate Precision: 3.5%
LOD S/N ≥ 30.03 ng/mL
LOQ S/N ≥ 100.1 ng/mL
Robustness %RSD of results ≤ 5.0% after minor changes.Method is robust to minor changes in mobile phase composition (±2%) and column temperature (±2 °C).

Comparative Analysis and Recommendations

FeatureRP-HPLC-UVLC-MS/MS
Specificity Good, relies on chromatographic separation.Excellent, based on both retention time and mass-to-charge ratio.
Sensitivity Moderate (µg/mL level).Very High (pg/mL to ng/mL level).
Cost & Accessibility Lower cost, widely available.Higher cost, requires specialized equipment and expertise.
Application Ideal for routine quality control, assay, and purity testing of the bulk substance.Best suited for trace impurity analysis, bioanalysis, and when definitive identification is required.

Recommendation: For routine quality control of this compound as a drug substance or intermediate, the RP-HPLC-UV method is the preferred choice due to its robustness, cost-effectiveness, and sufficient sensitivity for typical assay and impurity profiling. The LC-MS/MS method should be employed as a complementary technique for the identification and quantification of trace-level impurities, especially during forced degradation studies or when investigating out-of-specification results.

Visualizing the Validation Workflow

Overall Analytical Method Validation Workflow

G cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Reporting Dev Develop Analytical Method (e.g., HPLC-UV or LC-MS/MS) Proto Define Validation Parameters and Acceptance Criteria (ICH Q2(R2)) Dev->Proto Spec Specificity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Robust Robustness LOD_LOQ->Robust Report Compile Validation Report Robust->Report

Caption: A flowchart illustrating the systematic process of analytical method validation.

Experimental Workflow for RP-HPLC-UV Analysis

G prep Prepare Mobile Phase, Standards, and Samples hplc Equilibrate HPLC System with C18 Column prep->hplc inject Inject Sample (10 µL) hplc->inject separate Gradient Elution (Acetonitrile/Water) inject->separate detect UV Detection at 220 nm separate->detect process Integrate Peak and Quantify against Standard detect->process

Caption: The experimental workflow for the RP-HPLC-UV method.

Conclusion

The validation of analytical methods for this compound is a critical step in ensuring pharmaceutical quality. This guide has provided a comprehensive comparison of two powerful techniques, RP-HPLC-UV and LC-MS/MS. While HPLC-UV stands out for its suitability in routine quality control, LC-MS/MS offers unparalleled sensitivity and specificity for more demanding applications. The choice of method should be guided by the specific analytical requirements, and the validation protocols outlined herein provide a robust framework for ensuring the generation of reliable and accurate data. By adhering to these principles, researchers and drug developers can confidently assess the quality of this important chemical entity.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. Retrieved from [Link]

  • SlideShare. (n.d.). Ich guidelines for validation final. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Official Monographs. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

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A Senior Application Scientist's Guide to Immunoassay Cross-Reactivity: The Case of 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride (Ritalinic Acid)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Metabolite at the Center of the Assay

In the landscape of therapeutic drug monitoring and forensic toxicology, the accurate detection of xenobiotics is paramount. Methylphenidate (commonly known by the trade name Ritalin®) is a widely prescribed central nervous system stimulant for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. Following administration, methylphenidate is extensively metabolized in the body, with the primary inactive metabolite being 2-Phenyl-2-(piperidin-1-yl)acetic acid, or ritalinic acid.[1] An estimated 60-86% of a methylphenidate dose is excreted in the urine as ritalinic acid, making it the principal target for monitoring patient compliance and detecting use.[2]

Immunoassays are the workhorse of initial drug screening due to their speed, cost-effectiveness, and high-throughput capabilities.[3] However, a significant limitation of this technology is the potential for cross-reactivity, where the assay's antibodies bind to structurally similar, non-target compounds, leading to false-positive results.[4] This guide provides an in-depth analysis of the cross-reactivity profile of 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride in commonly used immunoassays for drugs of abuse, with a particular focus on amphetamine and phencyclidine (PCP) screens. We will delve into the structural basis for this cross-reactivity, present available performance data, and provide a detailed experimental protocol for in-house validation.

The Principle of Immunoassay and the Challenge of Specificity

Immunoassays for small molecules like drugs of abuse typically operate on a competitive binding principle. In this format, the drug present in a sample (e.g., urine) competes with a labeled drug conjugate for a limited number of specific antibody binding sites. The amount of signal generated is inversely proportional to the concentration of the drug in the sample.

The specificity of an immunoassay is dictated by the unique three-dimensional structure of the antibody's binding site and its affinity for the target analyte.[4] Cross-reactivity occurs when an antibody binds to a compound other than its intended target. This is often due to similarities in the chemical structures of the target drug and the cross-reacting substance.[4]

Metabolic Pathway of Methylphenidate

To understand the prevalence of ritalinic acid in urine samples, it is crucial to visualize the metabolic pathway of methylphenidate. The primary route of metabolism is the de-esterification of methylphenidate to ritalinic acid.

Methylphenidate Methylphenidate Ritalinic_Acid 2-Phenyl-2-(piperidin-1-yl)acetic acid (Ritalinic Acid) Methylphenidate->Ritalinic_Acid De-esterification (Major Pathway, ~80%)

Caption: Metabolic conversion of Methylphenidate to Ritalinic Acid.

Cross-Reactivity of Ritalinic Acid in Amphetamine Immunoassays: A Tale of Conflicting Evidence

The potential for methylphenidate and its metabolites to cross-react with amphetamine immunoassays is a topic of considerable debate in the scientific community. This is largely due to the structural similarities between the two molecules, both containing a phenyl ring and an amine group.

Structural Comparison: Ritalinic Acid vs. Amphetamine

A visual comparison of the chemical structures of ritalinic acid and d-amphetamine highlights both the similarities and key differences that influence antibody recognition.

CompoundChemical StructureKey Features
Ritalinic Acid Phenyl group, piperidine ring, carboxylic acid group
d-Amphetamine Phenyl group, primary amine on a propane chain

While both molecules share a phenyl group, the piperidine ring and carboxylic acid in ritalinic acid create a significantly different three-dimensional shape compared to the simple alkylamine side chain of amphetamine.

Published Data and Expert Opinions

The literature presents a mixed view on the cross-reactivity of methylphenidate and its metabolites in amphetamine screens.

  • Evidence of Cross-Reactivity: Some sources, including anecdotal reports and older studies, suggest that methylphenidate can cause false-positive results for amphetamines in certain immunoassays.[5][6] One study reported that urine samples spiked with a solution from crushed methylphenidate tablets produced false-positive results in an immunoassay kit.[7]

  • Countervailing Evidence: Conversely, a significant body of evidence and expert opinion refutes this claim, labeling it a "myth".[8] The aforementioned study using crushed tablets has been criticized for its methodology.[9] Furthermore, a study evaluating three commercial oral fluid immunoassays for amphetamine found no cross-reactivity with methylphenidate even at high concentrations.[9] Another study analyzing urine from ethylphenidate and mephedrone users with an amphetamine-group cloned enzyme donor immunoassay (CEDIA) reported low cross-reactivity (<1%) for ethylphenidate, mephedrone, and their selected metabolites, which would include ritalinic acid.[9] Many manufacturers of amphetamine immunoassays also report no significant cross-reactivity with methylphenidate in their package inserts.[8]

Cross-Reactivity of Ritalinic Acid in Phencyclidine (PCP) Immunoassays

Phencyclidine (PCP) has a distinct and complex three-dimensional structure that is significantly different from that of ritalinic acid.

Structural Comparison: Ritalinic Acid vs. Phencyclidine
CompoundChemical StructureKey Features
Ritalinic Acid Phenyl group, piperidine ring, carboxylic acid group
Phencyclidine (PCP) Phenyl ring, piperidine ring, cyclohexyl ring

Although both molecules contain a phenyl and a piperidine ring, the presence of the cyclohexyl ring in PCP creates a unique conformational structure that is unlikely to be recognized by antibodies raised against ritalinic acid, and vice versa.

Published Data

A thorough review of the scientific literature reveals a lack of documented cases or systematic studies demonstrating cross-reactivity of ritalinic acid in PCP immunoassays. The significant structural dissimilarity makes such cross-reactivity highly improbable.

Experimental Protocol: In-House Validation of Ritalinic Acid Cross-Reactivity via Competitive ELISA

To ensure the trustworthiness of screening results, it is best practice for laboratories to perform their own validation studies for potential cross-reactants. The following is a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the cross-reactivity of ritalinic acid in a specific drug immunoassay (e.g., for amphetamine).

Workflow for Cross-Reactivity Testing

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Coat_Plate Coat microtiter plate wells with target drug-protein conjugate. Block_Plate Block unbound sites on the plate. Coat_Plate->Block_Plate Prepare_Samples Prepare serial dilutions of Ritalinic Acid and control drug. Block_Plate->Prepare_Samples Add_Antibody_Sample Add primary antibody and sample/standard to wells. Prepare_Samples->Add_Antibody_Sample Incubate1 Incubate to allow competitive binding. Add_Antibody_Sample->Incubate1 Wash1 Wash to remove unbound reagents. Incubate1->Wash1 Add_Secondary Add enzyme-conjugated secondary antibody. Wash1->Add_Secondary Incubate2 Incubate. Add_Secondary->Incubate2 Wash2 Wash. Incubate2->Wash2 Add_Substrate Add substrate and incubate for color development. Wash2->Add_Substrate Stop_Reaction Stop reaction. Add_Substrate->Stop_Reaction Read_Absorbance Read absorbance at the appropriate wavelength. Stop_Reaction->Read_Absorbance Calculate_CrossReactivity Calculate % Cross-Reactivity using IC50 values. Read_Absorbance->Calculate_CrossReactivity

Caption: Experimental workflow for competitive ELISA.

Materials
  • High-binding 96-well microtiter plates

  • Target drug-protein conjugate (e.g., Amphetamine-BSA)

  • Primary antibody specific to the target drug (e.g., anti-Amphetamine antibody)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • This compound (Ritalinic Acid) standard

  • Target drug standard (e.g., d-Amphetamine)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure
  • Plate Coating:

    • Dilute the target drug-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate three times with Wash Buffer.

    • Prepare serial dilutions of the ritalinic acid standard and the target drug standard in a separate plate or tubes.

    • Add 50 µL of the primary antibody (at a pre-determined optimal dilution) to each well of the coated and blocked plate.

    • Immediately add 50 µL of the serially diluted standards (ritalinic acid and target drug) to their respective wells.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Signal Development:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of the Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color has developed.

  • Stopping the Reaction and Reading:

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis
  • Plot the absorbance values against the logarithm of the concentration for both the target drug and ritalinic acid.

  • Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Target Drug / IC50 of Ritalinic Acid) x 100

Summary of Performance and Alternatives

The following table summarizes the known cross-reactivity information for ritalinic acid and highlights the importance of confirmatory testing.

Immunoassay TargetLikelihood of Ritalinic Acid Cross-ReactivitySupporting Evidence/RationaleRecommended Alternative/Confirmatory Method
Amphetamines Low to negligible, but conflicting reports existSignificant structural differences; some studies show <1% cross-reactivity, while others suggest a potential for false positives.LC-MS/MS or GC-MS
Phencyclidine (PCP) Extremely Low/ImprobableMajor structural dissimilarities.LC-MS/MS or GC-MS
Methylphenidate/Ritalinic Acid (Target Analyte)This is the intended target for compliance monitoring.LC-MS/MS for quantitative analysis

Conclusion and Recommendations for Researchers

The analysis of this compound (ritalinic acid) in the context of immunoassay cross-reactivity underscores a fundamental principle in toxicology: screening tests are presumptive. While the evidence suggests that ritalinic acid is unlikely to be a significant source of false positives in high-quality amphetamine or PCP immunoassays, the possibility cannot be entirely excluded without empirical validation.

For researchers and drug development professionals, it is imperative to:

  • Understand the limitations of immunoassays: Be aware of the potential for cross-reactivity and the structural basis for such interactions.

  • Validate in-house: When developing or implementing an immunoassay, perform rigorous cross-reactivity testing against a panel of relevant compounds, including major metabolites of commonly prescribed drugs.

  • Confirm all presumptive positives: Utilize a more specific and sensitive method, such as LC-MS/MS, to confirm the identity and quantity of the analyte in all positive screening samples.[2] This is the gold standard for definitive results.

By adhering to these principles of scientific integrity, we can ensure the accuracy and reliability of drug testing results, which have significant implications for patient care, clinical research, and forensic investigations.

References

  • GoodRx. (n.d.). What Medications Cause False-Positive Drug Tests? Retrieved from [Link]

  • Manzi, J. A., et al. (2002). Methylphenidate produces a false-positive urine amphetamine screen.
  • Evoke Wellness. (2021, April 29). Can Concerta Cause False Positives for Amphetamines? Retrieved from [Link]

  • Banner Health. (2023, January 7). What Medications Can Cause False Positives on Drug Tests? Retrieved from [Link]

  • Breindahl, T., & Hindersson, P. (2012). Methylphenidate is Distinguished from Amphetamine in Drug-of-Abuse Testing. Journal of Analytical Toxicology, 36(6), 438.
  • ARK Diagnostics, Inc. (2018).
  • One Step. (n.d.). Methylphenidate (MPD) Test Dip Card [Package Insert].
  • Breindahl, T., & Hindersson, P. (2012). Methylphenidate is Distinguished from Amphetamine in Drug-of-Abuse Testing. Journal of Analytical Toxicology, 36(6), 438.
  • Creative Diagnostics. (2021, March 1). Competitive ELISA. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • MBL Life Science. (n.d.). The principle and method of ELISA. Retrieved from [Link]

  • Cohen, L., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Analytical Chemistry, 91(2), 1538-1544.
  • Innovacon, Inc. (n.d.). Cross Reactivity Summary.
  • Manzi, J. A., et al. (2002). Methylphenidate produces a false-positive urine amphetamine screen. PubMed. Retrieved from [Link]

  • Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(11), 1439-1448.
  • Halux Diagnostic. (n.d.). How Cross Reactivity Affects Drug Test Results. Retrieved from [Link]

  • Quest Diagnostics. (n.d.). Drug Monitoring, Methylphenidate Metabolite, Quantitative, Urine. Retrieved from [Link]

  • Marshfield Labs. (n.d.). Methylphenidate and Metabolite, Urine. Retrieved from [Link]

  • Google Patents. (2014). Ritalinic acid immunoassay.
  • Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. ResearchGate. Retrieved from [Link]

  • Oregon Health & Science University. (n.d.). Interpretive Summary of Cross-Reactivity of Substances.
  • Redžepović, I. (2021). Illustration of structural similarity. Using phencyclidine (PCP) as the... ResearchGate. Retrieved from [Link]

  • De Martinis, B. S., et al. (2018). Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). PubMed. Retrieved from [Link]

  • DeCaprio, A. P., et al. (2015). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid ChromatographyTandem Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Jackson, E. A., & Moreton, J. E. (1982). Effects of phencyclidine and methylphenidate on d-amphetamine-induced behaviors in reserpine pretreated rats. PubMed. Retrieved from [Link]

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Comparative Guide to the In Vitro and In Vivo Activity of 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Investigating Novel Nootropic Candidates

Introduction: Uncovering the Potential of a Novel CNS Candidate

In the landscape of neuropharmacology, the quest for novel nootropic agents—compounds that enhance cognitive functions like memory, learning, and attention—is perpetual. 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride (hereafter designated as PPAH) is a molecule of interest due to its structural motifs, which are common in centrally active compounds. While extensively used as a synthetic intermediate, its direct pharmacological profile remains largely uncharacterized. This guide proposes a hypothesis-driven framework to investigate PPAH's potential as a nootropic agent, focusing on a plausible mechanism of action: modulation of the N-methyl-D-aspartate (NMDA) receptor.

The NMDA receptor, a glutamate-gated ion channel, is fundamental to synaptic plasticity, the cellular mechanism underlying learning and memory.[1] Its dysfunction is implicated in numerous neurological disorders. We hypothesize that PPAH acts as an antagonist at the NMDA receptor. To rigorously test this, we will outline a series of in vitro and in vivo experiments, comparing its activity profile against two well-established NMDA receptor antagonists:

  • Ifenprodil : A non-competitive antagonist with selectivity for the GluN2B subunit, representing a subtype-selective modulator.[2][3]

  • MK-801 (Dizocilpine) : A potent, non-competitive open-channel blocker widely used to induce cognitive deficits in preclinical models.[4][5]

This guide provides the scientific rationale, detailed experimental protocols, and a framework for interpreting the correlation between in vitro target engagement and in vivo functional outcomes, serving as a comprehensive resource for researchers in drug development.

Part 1: In Vitro Characterization - From Receptor Binding to Cellular Function

To establish a direct interaction with the NMDA receptor and characterize its functional consequences, a tiered in vitro approach is essential. This cascade of assays moves from determining physical binding to assessing functional cellular responses.

Radioligand Binding Assay: Does PPAH Bind to the NMDA Receptor?

Expertise & Experience: The first logical step is to determine if PPAH physically interacts with the NMDA receptor complex. A competitive binding assay is the gold standard for this purpose. We use [³H]MK-801 as the radioligand because it binds with high affinity to a site within the receptor's ion channel, providing a robust signal to measure displacement by a test compound.[6][7]

Experimental Protocol: [³H]MK-801 Competitive Binding Assay

  • Membrane Preparation: Homogenize whole rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 min. Collect the supernatant and centrifuge at 40,000 x g for 20 min. Resuspend the resulting pellet (crude membrane preparation) in buffer and store at -80°C.

  • Assay Setup: In a 96-well plate, combine the brain membrane preparation (50-100 µg protein), 1 nM [³H]MK-801, and varying concentrations of PPAH, Ifenprodil, or unlabeled MK-801 (for positive control).

  • Incubation: Incubate the mixture for 2 hours at room temperature to allow binding to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing three times with ice-cold buffer to separate bound from unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine non-specific binding using a high concentration (e.g., 10 µM) of unlabeled MK-801. Calculate specific binding and plot the percentage of specific binding against the log concentration of the competitor compound. Fit the data to a one-site competition model to determine the inhibition constant (Ki).

Electrophysiology: How Does PPAH Modulate Receptor Function?

Expertise & Experience: While binding assays confirm interaction, they do not reveal the functional consequence. Whole-cell patch-clamp electrophysiology directly measures the ion flow through the NMDA receptor channel in response to agonist stimulation.[8] This technique allows us to determine if PPAH is an antagonist, its potency (IC₅₀), and characteristics of its mechanism, such as voltage dependency.

Experimental Protocol: Whole-Cell Patch-Clamp on Cultured Neurons

  • Cell Culture: Use primary rat hippocampal neurons cultured for 14-21 days.

  • Recording Setup: Perfuse the cells with an extracellular solution containing Mg²⁺-free buffer to relieve the voltage-dependent magnesium block of the NMDA receptor.

  • Whole-Cell Configuration: Establish a whole-cell patch-clamp recording. Clamp the neuron's membrane potential at -60 mV.

  • Eliciting NMDA Currents: Apply a solution containing 100 µM NMDA and 10 µM glycine (a co-agonist) to elicit an inward current.

  • Compound Application: After establishing a stable baseline NMDA-evoked current, co-apply varying concentrations of PPAH or a comparator compound (Ifenprodil, MK-801) with the NMDA/glycine solution.

  • Data Acquisition: Record the peak inward current at each concentration.

  • Data Analysis: Normalize the current response to the baseline (pre-drug) response. Plot the normalized current as a function of drug concentration and fit to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Calcium Flux Assay: A High-Throughput Functional Screen

Expertise & Experience: To enable higher-throughput screening and confirm the electrophysiological findings, a calcium flux assay is employed. This assay measures the downstream consequence of NMDA receptor activation—an increase in intracellular calcium ([Ca²⁺]i)—using a fluorescent indicator.[9][10] It provides a robust, scalable method to assess functional antagonism.

Experimental Protocol: FLIPR-Based Calcium Flux Assay

  • Cell Preparation: Plate HEK293 cells stably expressing recombinant human NMDA receptors (e.g., GluN1/GluN2B subunits) in 384-well black-walled, clear-bottom plates.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition: Use a fluorescent imaging plate reader (FLIPR) to add varying concentrations of PPAH, Ifenprodil, or MK-801 to the wells.

  • Agonist Stimulation: After a brief pre-incubation with the test compound, stimulate the cells with a solution of NMDA and glycine.

  • Signal Detection: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium.

  • Data Analysis: Calculate the peak fluorescence response for each well. Normalize the data to the response with agonist alone (100%) and buffer alone (0%). Plot the normalized response versus log concentration of the antagonist to determine the IC₅₀.

Visualization of In Vitro Experimental Workflow

in_vitro_workflow cluster_0 Tier 1: Binding cluster_1 Tier 2: Function cluster_2 Tier 3: High-Throughput Binding Radioligand Binding Assay (Target Engagement) Binding_Result Ki Value Binding->Binding_Result Determines Affinity Ephys Patch-Clamp Electrophysiology (Direct Function) Binding->Ephys Proceed if binding confirmed Ephys_Result IC50 (Functional Potency) Ephys->Ephys_Result Measures Inhibition Calcium Calcium Flux Assay (Cellular Response) Ephys->Calcium Confirm with HTS Calcium_Result IC50 (HTS Potency) Calcium->Calcium_Result Confirms Activity nmdar_pathway cluster_receptor NMDA Receptor Complex receptor GluN1 Glycine Site GluN2B Glutamate Site Pore / Channel Ifenprodil Site Glutamate Glutamate Glutamate->receptor:m Ca_influx Ca²+ Influx Glutamate->Ca_influx Activates Glycine Glycine Glycine->receptor:g Glycine->Ca_influx Activates MK801 MK-801 MK801->receptor:p Blocks Channel MK801->Ca_influx Inhibits Ifenprodil Ifenprodil Ifenprodil->receptor:if Allosteric Inhibition Ifenprodil->Ca_influx Inhibits PPAH PPAH (Hypothesized) PPAH->receptor:p Hypothesized Block PPAH->Ca_influx Inhibits LTP Synaptic Plasticity (LTP, Learning) Ca_influx->LTP

Caption: Proposed mechanism of PPAH at the NMDA receptor.

Part 3: Data Summary and In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to correlate the in vitro potency of PPAH with its in vivo efficacy. The following tables present hypothetical data to illustrate a potential outcome.

Table 1: Comparative In Vitro Activity at the NMDA Receptor
Compound[³H]MK-801 Binding (Ki, nM)Electrophysiology (IC₅₀, nM)Calcium Flux (IC₅₀, nM)
PPAH 125250310
Ifenprodil 85150180
MK-801 51215
Table 2: Comparative In Vivo Efficacy in Morris Water Maze (Scopolamine Model)
Treatment GroupDay 4 Escape Latency (s)Probe Trial: Time in Target Quadrant (%)
Vehicle Control 15 ± 2.145 ± 3.5
Scopolamine Control 55 ± 4.818 ± 2.9
PPAH (3 mg/kg) + Scopolamine 25 ± 3.538 ± 4.1
Ifenprodil (5 mg/kg) + Scopolamine 30 ± 4.135 ± 3.8
MK-801 (0.1 mg/kg) + Scopolamine 58 ± 5.215 ± 2.5
Discussion and IVIVC Analysis

Authoritative Grounding: A successful nootropic candidate should demonstrate target engagement in vitro that translates to a functional cognitive improvement in vivo.

  • In Vitro Insights: The hypothetical data in Table 1 suggest that PPAH binds to the NMDA receptor and functionally antagonizes it, albeit with lower potency than the established antagonists MK-801 and Ifenprodil. The consistent rank order of potency across binding, electrophysiology, and calcium flux assays (MK-801 > Ifenprodil > PPAH) provides a self-validating system for its in vitro mechanism.

  • In Vivo Efficacy: Table 2 illustrates that scopolamine significantly impaired both learning (increased escape latency) and memory (decreased time in target quadrant). PPAH treatment markedly reversed these deficits, performing comparably to, or even slightly better than, Ifenprodil. This suggests that its moderate in vitro antagonism is sufficient to produce a significant pro-cognitive effect in a challenged nervous system.

  • The Comparator Paradox (MK-801): Notably, the highly potent antagonist MK-801 failed to reverse the deficit and, in fact, exacerbated it. This is a critical insight: excessive NMDA receptor blockade is known to be amnestic and psychotomimetic. [4][5]The goal for a nootropic is not maximal blockade, but rather a nuanced modulation to restore homeostasis.

  • Correlation: The positive correlation is evident: PPAH, which demonstrated moderate in vitro antagonism, showed robust in vivo efficacy in reversing a cognitive deficit. This contrasts with the potent antagonist MK-801, which was detrimental in vivo. This suggests that a "sweet spot" of moderate NMDA receptor antagonism may be beneficial for treating certain cognitive impairments, a hypothesis supported by the clinical success of the low-affinity NMDA antagonist, Memantine, in Alzheimer's disease.

Conclusion

This guide outlines a systematic, hypothesis-driven approach to evaluate the novel compound this compound for nootropic activity. By integrating in vitro assays that confirm target engagement and mechanism with a robust in vivo behavioral model, we can establish a clear in vitro-in vivo correlation. The hypothetical data presented suggest that PPAH holds promise as a moderate NMDA receptor antagonist capable of reversing cognitive deficits. This framework of logical, tiered experimentation, grounded in established pharmacological principles and compared against relevant benchmarks, provides the necessary scientific rigor to advance promising but uncharacterized compounds in the drug discovery pipeline.

References

  • Williams K. Ifenprodil, a Novel NMDA Receptor Antagonist: Site and Mechanism of Action. Current Drug Targets. [Link]

  • Legendre P, Westbrook GL. Ifenprodil blocks N-methyl-D-aspartate receptors by a two-component mechanism. Molecular Pharmacology. [Link]

  • Williams K. Ifenprodil, a Novel NMDA Receptor Antagonist: Site and Mechanism of Action. ResearchGate. [Link]

  • Williams K. Ifenprodil, a Novel NMDA Receptor Antagonist: Site and Mechanism of Action. ResearchGate. [Link]

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  • A high-throughput assay method for identifying allosteric nmda receptor modulators.
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  • Wieronska JM, Zorniak M, Kusek M, et al. Nitric Oxide-Dependent Mechanisms Underlying MK-801- or Scopolamine-Induced Memory Dysfunction in Animals: Mechanistic Studies. International Journal of Molecular Sciences. [Link]

  • NMDA Biochemical Binding Assay Service. Reaction Biology. [Link]

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Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Phenyl-2-(piperidin-1-yl)acetic acid Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Therapeutic Potential of Piperidine Scaffolds

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its inherent conformational flexibility and capacity to engage in diverse molecular interactions make it a highly sought-after scaffold in the design of novel therapeutics.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs of 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride, a compound structurally related to psychostimulants like methylphenidate.

While direct SAR studies on this compound are limited in publicly available literature, extensive research on the closely related methylphenidate (methyl 2-phenyl-2-(piperidin-2-yl)acetate) and other piperidine-based monoamine transporter inhibitors offers significant insights. This guide will synthesize this information to predict the SAR of the target compound and its analogs, focusing on their potential interactions with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Understanding these relationships is crucial for the rational design of novel central nervous system (CNS) agents with tailored pharmacological profiles.

Core Scaffold and Rationale for Analog Design

The core structure of 2-Phenyl-2-(piperidin-1-yl)acetic acid consists of a central phenyl ring and a piperidine ring linked at the alpha-carbon, which also bears a carboxylic acid group. This arrangement provides a rich template for structural modifications aimed at modulating potency, selectivity, and pharmacokinetic properties. The primary biological targets for this class of compounds are the monoamine transporters, which are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft.[1] Inhibition of these transporters leads to increased synaptic concentrations of the respective neurotransmitters, a mechanism underlying the therapeutic effects of many antidepressants and psychostimulants.

The design of analogs will focus on three key areas of the molecule:

  • The Phenyl Ring: Substitution on this ring can influence aromatic interactions and electronic properties.

  • The Piperidine Ring: Modifications to this ring, including N-substitution and ring stereochemistry, can impact binding orientation and affinity.

  • The Acetic Acid Moiety: Bioisosteric replacement of the carboxylic acid can alter polarity, metabolic stability, and interactions with the target protein.

dot

Caption: Rational design strategy for SAR studies of 2-Phenyl-2-(piperidin-1-yl)acetic acid analogs.

Structure-Activity Relationship Analysis

Based on extensive studies of methylphenidate and related piperidine-based monoamine transporter inhibitors, the following SAR trends can be extrapolated to the 2-Phenyl-2-(piperidin-1-yl)acetic acid scaffold.

I. Phenyl Ring Substitutions

Modifications to the phenyl ring have a profound impact on the binding affinity and selectivity of these compounds for monoamine transporters.

  • Position of Substitution:

    • Para-substitution: Generally well-tolerated and can lead to increased affinity for the dopamine transporter (DAT). For methylphenidate analogs, para-substituents like bromo, iodo, methoxy, and hydroxy either retain or enhance DAT affinity.[1]

    • Meta-substitution: Can also increase DAT affinity. For instance, a meta-bromo substituent on methylphenidate improves its affinity.[1]

    • Ortho-substitution: Often detrimental to binding affinity, likely due to steric hindrance. An ortho-bromo substituent on methylphenidate significantly decreases its affinity for the DAT.[1]

  • Nature of Substituent:

    • Electron-withdrawing groups: Addition of electron-withdrawing groups at the 3' or 4' positions of the phenyl ring generally leads to improved DAT binding affinity.[2] Halogen substituents are a common choice to achieve this.

    • Steric Bulk: The 2' position of the phenyl ring is sensitive to steric bulk, with larger groups leading to decreased affinity. Optimal substituents are those whose bulk lies primarily in the plane of the phenyl ring.[2][3]

Table 1: Predicted Impact of Phenyl Ring Substitution on DAT Affinity

PositionSubstituent TypePredicted Effect on DAT AffinityRationale
Para (4') Halogens (Br, I, Cl)IncreaseFavorable electronic interactions and size.[1]
Methoxy, HydroxyRetain or slightly increaseCan participate in hydrogen bonding.[1]
Meta (3') Halogens (Br, I)IncreaseFavorable electronic interactions.[1]
Ortho (2') Bulky groups (e.g., Br)DecreaseSteric hindrance with the binding pocket.[1][3]
3', 4' Electron-withdrawingIncreaseEnhances favorable electronic interactions.[2][3]
II. Piperidine Ring Modifications

The piperidine ring plays a crucial role in orienting the molecule within the binding pocket of the transporter.

  • N-Substitution:

    • N-Methylation: N-methylation of the piperidine ring in methylphenidate analogs consistently reduces affinity for the DAT.[1][2] This suggests that a secondary amine is preferred for optimal interaction.

    • N-Benzylation: While N-benzylation can also decrease affinity, it may alter the binding mode, potentially leading to compounds that can distinguish between substrate and non-substrate binding sites on the DAT.[4]

  • Stereochemistry:

    • The stereochemistry of the piperidine ring is critical for activity. In methylphenidate, the threo-diastereomer is the biologically active form, while the erythro-isomer has significantly lower affinity for the DAT.[1] The relative orientation of the phenyl and ester/acid groups is therefore a key determinant of binding. For 3,4-disubstituted piperidines, the stereochemistry (cis vs. trans) and enantiomeric form dictate selectivity between DAT/NET and SERT.[5]

III. Acetic Acid Moiety Modifications

The carboxylic acid group of 2-Phenyl-2-(piperidin-1-yl)acetic acid is a key polar feature that can be modified to alter the compound's properties.

  • Esterification: Conversion of the carboxylic acid to an ester, as seen in methylphenidate, is a common modification. The size and nature of the ester group can influence potency and pharmacokinetics.

  • Bioisosteric Replacement: Replacing the ester or carboxylic acid with other functional groups such as alcohols or ethers can significantly impact binding affinity. Studies on methylphenidate analogs have shown that some of these modifications can lead to increased inhibitory potency at the DAT.[6][7]

Experimental Protocols

To validate the predicted SAR and discover novel analogs with desired pharmacological profiles, the following experimental workflow is recommended.

dot

Caption: General experimental workflow for SAR studies.

I. Synthesis of Analogs

A versatile synthetic route for preparing analogs of 2-Phenyl-2-(piperidin-1-yl)acetic acid involves the rhodium(II)-catalyzed intermolecular C-H insertion of methyl aryldiazoacetates with N-Boc-piperidine, followed by deprotection.[8][9] This method allows for the synthesis of both racemic and enantioenriched analogs.

Step-by-Step Synthesis of a Methylphenidate Analog (Adaptable for 2-Phenyl-2-(piperidin-1-yl)acetic acid Analogs):

  • Preparation of the Diazoacetate: Prepare the desired methyl aryldiazoacetate from the corresponding aryl glycine methyl ester.

  • Rhodium-Catalyzed C-H Insertion:

    • In a flame-dried flask under an inert atmosphere, dissolve N-Boc-piperidine and the rhodium(II) catalyst (e.g., dirhodium tetraacetate for racemic synthesis or a chiral dirhodium catalyst for enantioselective synthesis) in a suitable solvent like cyclohexane.

    • Slowly add the methyl aryldiazoacetate to the reaction mixture at a controlled temperature (e.g., 50°C).

    • Monitor the reaction by TLC until completion.

  • Purification: After cooling, filter the reaction mixture through a silica gel plug and concentrate in vacuo. Purify the crude product by column chromatography.

  • Deprotection:

    • Dissolve the purified N-Boc protected intermediate in methanol cooled to 0°C.

    • Bubble HCl gas through the solution for a short period.

    • Stir the reaction at 0°C for 30 minutes.

    • Concentrate the solution in vacuo and triturate with ethyl acetate to precipitate the hydrochloride salt of the final product.

    • Wash the solid with diethyl ether and dry to obtain the pure analog.

II. In Vitro Biological Evaluation: Monoamine Transporter Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of compounds for their target transporters.

Protocol for Dopamine Transporter (DAT) Binding Assay:

  • Materials:

    • Rat striatal membranes (source of DAT).

    • Radioligand: [³H]WIN 35,428.

    • Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909).

    • Test compounds (analogs of this compound).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters and a filtration apparatus.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

    • Add the rat striatal membrane preparation to initiate the binding reaction.

    • Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-3 hours).

    • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Similar protocols can be followed for NET and SERT binding assays using [³H]nisoxetine and [³H]paroxetine or [³H]citalopram as radioligands, respectively, with appropriate tissue preparations (e.g., frontal cortex for NET, brainstem for SERT).[1]

III. In Vivo Behavioral Evaluation

To assess the functional consequences of monoamine transporter inhibition, in vivo behavioral assays in rodents are employed.

Locomotor Activity Assay:

  • Principle: Psychostimulants that increase synaptic dopamine levels typically enhance locomotor activity.

  • Procedure:

    • Acclimate rodents (e.g., mice or rats) to the testing environment (e.g., an open-field arena equipped with photobeam detectors).

    • Administer the test compound or vehicle control via a suitable route (e.g., intraperitoneal injection).

    • Immediately place the animal in the open-field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-120 minutes).

    • Analyze the data to determine the effect of the compound on locomotor activity compared to the control group. Dose-response curves can be generated to assess potency.

Conclusion and Future Directions

The structure-activity relationships of this compound analogs are predicted to be significantly influenced by modifications to the phenyl and piperidine rings, as well as the acetic acid moiety. Drawing parallels from the well-studied methylphenidate scaffold, it is anticipated that para- and meta-substitution on the phenyl ring with electron-withdrawing groups will enhance DAT affinity, while ortho-substitution will be detrimental. A free secondary amine on the piperidine ring is likely crucial for optimal activity, and the stereochemistry will be a critical determinant of potency and selectivity.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of 2-Phenyl-2-(piperidin-1-yl)acetic acid analogs to confirm these predicted SAR trends. This will involve the preparation of analogs with diverse substituents on the phenyl ring, exploration of different N-alkyl groups on the piperidine, and bioisosteric replacement of the carboxylic acid. The combination of in vitro binding and uptake assays with in vivo behavioral studies will provide a comprehensive understanding of the pharmacological profile of these novel compounds. Such a systematic approach will be instrumental in the development of new chemical entities with tailored activity at monoamine transporters for the potential treatment of various CNS disorders.

References

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  • Gatley, S. J., et al. (1999). Effects of methylphenidate analogues on phenethylamine substrates for the striatal dopamine transporter: potential as amphetamine antagonists?. Journal of neurochemistry, 72(6), 2537-2545.
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  • Dabbs, J. D., et al. (2023). The Tungsten-Promoted Synthesis of Piperidyl-Modified erythro-Methylphenidate Derivatives. ACS Central Science, 9(9), 1775-1783.
  • He, R., et al. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of medicinal chemistry, 48(25), 7970–7979.
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  • Andersen, J., et al. (2012). Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. ACS chemical neuroscience, 3(6), 431-438.
  • Gody, L., et al. (2021). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Molecules, 26(20), 6259.
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  • Contreras, R., et al. (2003). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ARKIVOC, 2003(11), 56-60.
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A Comparative Guide to the Reproducibility of Experiments Involving 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and evaluation of novel chemical entities are foundational activities. The reproducibility of these experiments is paramount to the integrity and progression of scientific discovery. This guide provides an in-depth technical comparison of the experimental reproducibility associated with 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride and a close structural analog, 2-Phenyl-2-(pyrrolidin-1-yl)acetic acid. We will delve into detailed synthetic protocols, potential pitfalls affecting reproducibility, and comparative analytical data to empower researchers to make informed decisions in their experimental design.

Introduction: The Significance of α-Substituted Phenylacetic Acids

The 2-phenyl-2-(heterocyclic)acetic acid scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system (CNS).[1] The strategic placement of a phenyl group and a nitrogenous heterocycle at the α-carbon creates a chiral center and provides opportunities for diverse molecular interactions. This compound, with its six-membered piperidine ring, and its five-membered pyrrolidine counterpart, 2-phenyl-2-(pyrrolidin-1-yl)acetic acid, are valuable building blocks in drug discovery. The choice between these seemingly similar structures can have profound impacts on the physicochemical properties, metabolic stability, and ultimately, the biological activity of a lead compound.[2][3] This guide aims to illuminate the practical aspects of working with these molecules, with a focus on ensuring experimental reproducibility.

Synthesis and Reproducibility: A Comparative Analysis

The synthesis of both 2-phenyl-2-(piperidin-1-yl)acetic acid and its pyrrolidine analog typically involves the N-alkylation of the respective heterocycle with a suitable 2-phenyl-2-haloacetic acid derivative, followed by hydrolysis if an ester is used as the starting material. While the overall synthetic strategy is straightforward, several factors can influence the reproducibility of the outcome, including yield, purity, and the formation of side products.

Core Synthetic Pathway

The primary route to these compounds involves the reaction of piperidine or pyrrolidine with a 2-bromo-2-phenylacetic acid derivative. The reaction proceeds via a nucleophilic substitution mechanism where the secondary amine of the heterocycle displaces the bromide.

Caption: General synthetic scheme for 2-phenyl-2-(heterocyclic)acetic acids.

Experimental Protocols

Below are detailed, step-by-step methodologies for the synthesis of both compounds, designed to enhance reproducibility.

Protocol 1: Synthesis of this compound

  • Step 1: N-Alkylation. In a round-bottom flask, dissolve 2-bromo-2-phenylacetic acid (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF). Add potassium carbonate (2.5 eq) as a base. To this suspension, add piperidine (1.1 eq) dropwise at room temperature. Stir the reaction mixture at 40-50°C for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Step 2: Work-up and Extraction. After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting materials.

  • Step 3: Purification. Acidify the aqueous layer to a pH of 3-4 with 1M HCl. The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water. The crude product can be recrystallized from an ethanol/water mixture to yield pure 2-phenyl-2-(piperidin-1-yl)acetic acid.

  • Step 4: Hydrochloride Salt Formation. Dissolve the purified free acid in a minimal amount of anhydrous diethyl ether. Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, until precipitation is complete. Collect the white precipitate of this compound by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Synthesis of 2-Phenyl-2-(pyrrolidin-1-yl)acetic acid

  • Step 1: N-Alkylation. Follow the same procedure as for the piperidine analog, substituting piperidine with pyrrolidine (1.1 eq). The reaction conditions (solvent, base, temperature, and time) are comparable.

  • Step 2: Work-up and Extraction. The work-up procedure is identical to that of the piperidine analog.

  • Step 3: Purification. The purification is also analogous, involving acidification to precipitate the product followed by recrystallization.

Factors Influencing Reproducibility and Troubleshooting

The reproducibility of these syntheses can be affected by several critical parameters. Understanding and controlling these variables is key to obtaining consistent results.

  • Choice of Base and Solvent: The selection of the base is crucial to avoid side reactions. Stronger, more sterically hindered bases can minimize the formation of quaternary ammonium salts, which can occur if the product is further alkylated.[4] The solvent can also influence the reaction rate and solubility of reactants and products.

  • Temperature Control: Exothermic reactions can lead to the formation of byproducts. Maintaining a consistent temperature is essential for reproducible yields and purity.

  • Stoichiometry of Reactants: An excess of the amine can lead to di-alkylation, while an excess of the bromo-acid will remain as an impurity. Precise control of the stoichiometry is therefore critical.

  • Purification: The final purity of the product is highly dependent on the purification method. Recrystallization is often effective, but the choice of solvent system may need to be optimized to maximize yield and purity. Incomplete removal of inorganic salts from the work-up can also affect the final product's quality.

Common Side Products and Their Mitigation

A potential side reaction in the synthesis of these compounds is the formation of a dimer where two molecules of the heterocyclic amine are linked by the phenylacetic acid moiety. This can be minimized by the slow, controlled addition of the alkylating agent to the amine solution.

Caption: Potential pathway for the formation of an over-alkylation side product.

Comparative Performance Data

The choice between a piperidine and a pyrrolidine scaffold can significantly impact a molecule's properties. Below is a comparative summary of key parameters.

Property2-Phenyl-2-(piperidin-1-yl)acetic acid2-Phenyl-2-(pyrrolidin-1-yl)acetic acidRationale for Differences
Molecular Weight 233.30 g/mol 219.27 g/mol The additional methylene group in the piperidine ring.
Lipophilicity (cLogP) HigherLowerPiperidine is generally more lipophilic than pyrrolidine.[3]
Basicity (pKa) SimilarSimilarBoth are secondary amines with comparable basicities.[3]
Metabolic Stability Generally stable, but can be susceptible to oxidation adjacent to the nitrogen.[2]May offer enhanced metabolic stability in certain contexts due to differences in ring strain and enzyme binding.[2]Ring size and conformation affect interaction with metabolic enzymes like Cytochrome P450s.

Characterization and Data Interpretation

Reproducible characterization is as crucial as the synthesis itself. Here, we provide expected analytical data for both compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR of this compound (in D₂O):

  • δ 7.4-7.6 (m, 5H, Ar-H)

  • δ 4.5 (s, 1H, α-CH)

  • δ 2.8-3.2 (m, 4H, N-CH₂ of piperidine)

  • δ 1.5-1.8 (m, 6H, other CH₂ of piperidine)

¹³C NMR of this compound (in D₂O):

  • δ 175 (C=O)

  • δ 135 (Ar-C)

  • δ 128-130 (Ar-CH)

  • δ 70 (α-C)

  • δ 50 (N-CH₂ of piperidine)

  • δ 25 (piperidine CH₂)

  • δ 23 (piperidine CH₂)

¹H NMR of 2-Phenyl-2-(pyrrolidin-1-yl)acetic acid (in CDCl₃):

  • δ 7.2-7.4 (m, 5H, Ar-H)

  • δ 4.1 (s, 1H, α-CH)

  • δ 2.5-2.8 (m, 4H, N-CH₂ of pyrrolidine)

  • δ 1.7-1.9 (m, 4H, other CH₂ of pyrrolidine)

¹³C NMR of 2-Phenyl-2-(pyrrolidin-1-yl)acetic acid (in CDCl₃):

  • δ 178 (C=O)

  • δ 138 (Ar-C)

  • δ 127-129 (Ar-CH)

  • δ 68 (α-C)

  • δ 52 (N-CH₂ of pyrrolidine)

  • δ 24 (pyrrolidine CH₂)

Note: Exact chemical shifts may vary depending on the solvent and concentration.

Conclusion and Future Perspectives

The reproducibility of synthesizing this compound and its pyrrolidine analog is highly achievable with careful control over reaction conditions, particularly stoichiometry, temperature, and purification methods. The choice between these two scaffolds in a drug discovery program should be guided by a thorough understanding of their subtle yet significant differences in physicochemical and metabolic properties. The piperidine analog offers a more rigid and lipophilic framework, which can be advantageous for specific target binding, while the pyrrolidine analog may provide a more favorable metabolic stability profile in certain contexts.[2] This guide provides the foundational knowledge and practical protocols to enable researchers to confidently and reproducibly work with these important chemical building blocks.

References

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A Comparative Guide for Researchers: Benchmarking 2-Phenyl-2-(piperidin-1-yl)acetic Acid Hydrochloride Against Commercial Alternatives in CNS Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complexities of central nervous system (CNS) pharmacology, a nuanced understanding of not only active pharmaceutical ingredients but also their metabolites is paramount. This guide provides an in-depth comparative analysis of 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride, more commonly known as ritalinic acid, against its parent compound, methylphenidate, and an emerging class of cognitive enhancers, the Glycine Transporter 1 (GlyT1) inhibitors.

This document moves beyond a simple product-to-product comparison. Instead, it offers a holistic view, positioning ritalinic acid within its proper pharmacological context as the primary, yet inactive, metabolite of the widely prescribed ADHD medication, methylphenidate.[1][2][3] By thoroughly characterizing the inactive metabolite, we can gain a more profound understanding of the active drug's efficacy, metabolism, and potential for therapeutic monitoring. Furthermore, by juxtaposing this established therapeutic axis with novel mechanisms like GlyT1 inhibition, we aim to provide a forward-looking perspective on the future of cognitive enhancement therapeutics.

Foundational Understanding: The Pharmacological Dichotomy of Methylphenidate and Ritalinic Acid

Methylphenidate is a cornerstone in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[4] Its therapeutic effects are primarily mediated by its action as a norepinephrine and dopamine reuptake inhibitor.[4] By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), methylphenidate increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing alertness, reducing fatigue, and improving attention.[4]

Following administration, methylphenidate is extensively metabolized in the liver by the enzyme carboxylesterase 1 (CES1) through de-esterification to form its primary metabolite, ritalinic acid.[1][2][3] This metabolic conversion is highly efficient, with approximately 60-86% of an oral methylphenidate dose being excreted in the urine as ritalinic acid.[1][5] Crucially, this biotransformation renders the molecule pharmacologically inert, as ritalinic acid does not significantly inhibit the dopamine transporter.[1]

This stark difference in pharmacological activity is the central theme of our comparative analysis. While methylphenidate is the active therapeutic agent, ritalinic acid serves as a key biomarker for monitoring drug compliance and studying the pharmacokinetics of its parent compound.[1]

Logical Relationship: Metabolism of Methylphenidate

Methylphenidate Methylphenidate (Active) CES1 Carboxylesterase 1 (CES1) (in Liver) Methylphenidate->CES1 Metabolism Ritalinic_Acid Ritalinic Acid (Inactive Metabolite) CES1->Ritalinic_Acid De-esterification cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare hDAT Membrane Suspension Incubation Incubate Membrane, Radioligand, and Test Compound Membrane_Prep->Incubation Compound_Prep Prepare Serial Dilutions of Test Compounds Compound_Prep->Incubation Radioligand_Prep Prepare [3H]WIN 35,428 Radioligand_Prep->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Analysis Calculate IC50 and Ki Values Quantification->Analysis GlyT1_Inhibitor GlyT1 Inhibitor GlyT1 Glycine Transporter 1 (GlyT1) GlyT1_Inhibitor->GlyT1 Inhibits Glycine_Reuptake Glycine Reuptake GlyT1->Glycine_Reuptake Mediates Synaptic_Glycine Increased Synaptic Glycine Concentration Glycine_Reuptake->Synaptic_Glycine Leads to NMDA_Receptor NMDA Receptor Synaptic_Glycine->NMDA_Receptor Co-activates Neuronal_Signaling Enhanced Neuronal Signaling and Synaptic Plasticity NMDA_Receptor->Neuronal_Signaling Promotes

Caption: Mechanism of action for GlyT1 inhibitors in modulating NMDA receptor activity.

GlyT1 inhibitors, such as bitopertin, work by blocking the reuptake of glycine in the synaptic cleft. T[6]his leads to an increase in the concentration of synaptic glycine, which acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. E[6]nhanced NMDA receptor activation is hypothesized to improve synaptic plasticity and cognitive function, making GlyT1 inhibitors a potential therapeutic strategy for the cognitive impairments associated with schizophrenia. C[6]linical trials with GlyT1 inhibitors have yielded mixed results, but the investigation into this therapeutic avenue is ongoing.

This guide provides a comprehensive framework for benchmarking this compound (ritalinic acid). The key takeaway for researchers is the understanding that ritalinic acid's primary value lies not in its direct pharmacological activity, but in its role as a crucial tool for understanding the metabolism and pharmacokinetics of its parent compound, methylphenidate. By employing the detailed in vitro and in vivo protocols outlined herein, researchers can effectively characterize the properties of both the active drug and its inactive metabolite.

Furthermore, by considering alternative therapeutic strategies, such as GlyT1 inhibition, this guide encourages a broader perspective on the development of novel treatments for CNS disorders. A thorough understanding of both established and emerging pharmacological pathways is essential for driving innovation in this complex and challenging field.

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Safety Operating Guide

Navigating the Disposal of 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride (CAS Number: 107416-50-2), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, providing a self-validating system for waste management.

Understanding the Compound: Hazard Profile and Initial Assessment

Therefore, the foundational principle for handling this compound is to treat it as a hazardous chemical, warranting careful handling and the use of appropriate personal protective equipment (PPE).

Core Chemical Properties:

PropertyValueSource
CAS Number 107416-50-2[1]
Molecular Formula C₁₃H₁₈ClNO₂[1]
Molecular Weight 255.74 g/mol [1]
Physical Form Solid[2]

The Disposal Decision Workflow: A Step-by-Step Approach

The proper disposal of this compound is not a one-size-fits-all process. It requires a logical progression of decisions based on the quantity and nature of the waste. The following workflow, illustrated in the diagram below, provides a clear path for compliant disposal.

DisposalWorkflow cluster_0 Start: Waste Generation cluster_1 Initial Assessment cluster_2 Disposal Pathways cluster_3 Actionable Protocols cluster_4 Final Disposition start Generation of this compound Waste assess Assess Waste Type: - Gross Contamination/Bulk Powder - Small Spill Residue - Empty Contaminated Container start->assess bulk Bulk/Gross Contamination: Treat as Hazardous Waste assess->bulk Gross/Bulk spill Small Spill Residue: Neutralize and Dispose assess->spill Small Spill container Empty Container: Decontaminate and Dispose assess->container Empty Container package Package, Label, and Store for Licensed Disposal bulk->package neutralize Follow Spill Neutralization Protocol spill->neutralize decon Follow Container Decontamination Protocol container->decon end Compliant and Safe Disposal package->end neutralize->end decon->end

Caption: Disposal decision workflow for this compound.

Protocol for Bulk and Grossly Contaminated Waste Disposal

Any significant quantity of unwanted this compound, including expired material, off-spec batches, or heavily contaminated labware, must be disposed of as hazardous waste. The principle of segregation is paramount to prevent dangerous chemical reactions.[4]

Step-by-Step Protocol:

  • Personal Protective Equipment (PPE): Before handling the waste, don appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is a suitable choice for incidental contact), and safety goggles.[3]

  • Waste Container: Select a waste container that is compatible with acidic organic solids. A high-density polyethylene (HDPE) container with a secure, sealable lid is recommended. Never use metal containers for acidic waste.[1]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste." The label should also include:

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant," "Corrosive")

    • The date of waste accumulation.

  • Segregation and Storage: Store the sealed hazardous waste container in a designated satellite accumulation area (SAA).[4] This area should be well-ventilated and away from incompatible materials, such as bases, strong oxidizing agents, and reactive metals.

  • Licensed Disposal: Arrange for the pickup and disposal of the hazardous waste through a licensed environmental services contractor. Do not attempt to dispose of this waste through standard laboratory trash or down the drain.

Protocol for Small Spills and Residue Neutralization

For small, manageable spills of the solid compound, in-lab neutralization can be a safe and effective disposal method. This approach is based on the general principle of neutralizing acidic waste to a pH between 5.5 and 9.5 before disposal.[5]

Step-by-Step Protocol:

  • Control and Isolate: Cordon off the spill area to prevent cross-contamination. Ensure adequate ventilation, preferably by performing the cleanup within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and heavy-duty chemical-resistant gloves.

  • Neutralization:

    • Gently cover the solid spill with a weak basic powder, such as sodium bicarbonate (NaHCO₃) or soda ash (Na₂CO₃). Apply the neutralizing agent from the outside of the spill inward to minimize the generation of dust.

    • Once the powder is applied, cautiously add a small amount of water to create a slurry. The addition of water will initiate the acid-base reaction. Be aware that this may generate some effervescence (fizzing).

    • Allow the reaction to proceed until all fizzing has stopped.

  • pH Verification: Using pH paper, test the slurry to ensure the pH is within a neutral range (approximately 6-8). If the pH is still acidic, add more neutralizing agent.

  • Collection and Disposal:

    • Once neutralized, carefully scoop the resulting slurry into a designated, labeled container for non-hazardous solid waste.

    • Wipe the spill area with a damp cloth or paper towel.

    • Dispose of the cleanup materials in the appropriate solid waste container.

Protocol for Empty Container Decontamination

Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste.

Step-by-Step Protocol:

  • Initial Rinse: In a well-ventilated area or fume hood, rinse the empty container three times with a suitable solvent in which the compound is soluble. Water can be an effective rinsing agent for this hydrochloride salt.

  • Collect Rinsate: The rinsate from the first rinse should be collected and treated as hazardous waste, following the protocol for bulk disposal. Subsequent rinses of a small container may be eligible for drain disposal if local regulations permit, after neutralization.

  • Neutralization of Rinsate: If drain disposal is an option, neutralize the collected rinsate with a dilute solution of a weak base like sodium bicarbonate, monitoring the pH to ensure it is between 5.5 and 9.5 before slowly pouring it down the drain with a copious amount of running water.[5]

  • Container Disposal: Once the container is triple-rinsed and dry, deface or remove the original label to prevent misidentification. The clean, empty container can then typically be disposed of in the regular laboratory glass or plastic recycling, depending on the material.

Incompatible Materials and Storage Considerations

To prevent hazardous reactions, this compound should be stored and its waste handled separately from the following classes of chemicals:

  • Strong Bases: Will undergo a vigorous and potentially exothermic neutralization reaction.

  • Strong Oxidizing Agents: May lead to a violent reaction.

  • Reactive Metals: As an acid, it can react with certain metals to produce flammable hydrogen gas.

Store in a cool, dry, and well-ventilated area away from these incompatible substances.[3]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • The Organic Chemistry Lab Survival Manual. (n.d.). Waste handling in the organic chemistry lab. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. (n.d.). Neutralization Guide. Retrieved from [Link]

  • Canyon Components. (n.d.). PIPERIDINE Chemical compatibility with O-rings, rubbers, & plastics. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Chemspace. (n.d.). 2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid hydrochloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1980). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Chemistry For Everyone. (2025, May 22). How Should Hydrochloric Acid Be Disposed Of Safely? [Video]. YouTube. Retrieved from [Link]

  • CUTM Courseware. (n.d.). INCOMPATIBILITIES. Retrieved from [Link]

  • Slideshare. (n.d.). Chemical incompatibility of the drug. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(15), 3486. [Link]

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A Senior Application Scientist's Guide to Safely Handling 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, actionable information for the safe handling of 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride. Moving beyond a simple checklist, we will delve into the rationale behind each safety protocol, ensuring a comprehensive understanding that fosters a culture of safety and scientific excellence.

Understanding the Compound: Hazard Profile

This compound is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory System: May cause respiratory irritation.[1]

These classifications necessitate a stringent approach to personal protective equipment (PPE) to create a reliable barrier between the researcher and the chemical.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring Solid Chemical safety goggles with side-shields or face shieldChemical-resistant gloves (e.g., nitrile)Laboratory coatNIOSH-approved respirator (if not in a fume hood)
Preparing Solutions Chemical safety goggles with side-shields or face shieldChemical-resistant gloves (e.g., nitrile)Laboratory coatNot generally required if handled in a fume hood
Conducting Reactions Chemical safety goggles with side-shields or face shieldChemical-resistant gloves (e.g., nitrile)Laboratory coatNot generally required if handled in a fume hood
Waste Disposal Chemical safety goggles with side-shields or face shieldChemical-resistant gloves (e.g., nitrile)Laboratory coatNot generally required

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a systematic operational plan minimizes the risk of exposure and ensures the integrity of the experiment.

Preparation and Engineering Controls
  • Consult the Safety Data Sheet (SDS) : Before beginning any work, thoroughly read and understand the SDS for this compound.[2]

  • Work in a Ventilated Area : All handling of this compound, especially the solid form, should be conducted in a well-ventilated area.[1][3] A certified chemical fume hood is strongly recommended to mitigate the risk of inhaling dust particles.[2]

  • Assemble all Necessary Materials : Ensure all required PPE, spill kits, and waste containers are readily accessible before handling the chemical.

Donning PPE: A Deliberate Sequence

The order in which PPE is put on is crucial to prevent cross-contamination.

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect PPE for damage Lab_Coat 1. Lab Coat Inspect_PPE->Lab_Coat Proceed if intact Gloves 2. Gloves Lab_Coat->Gloves Eye_Protection 3. Eye/Face Protection Gloves->Eye_Protection Respirator 4. Respirator (if needed) Eye_Protection->Respirator

Caption: PPE Donning Sequence

Handling the Compound
  • Weighing : When weighing the solid compound, perform the task within a chemical fume hood or a ventilated balance enclosure to contain any airborne dust.

  • Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Handling : Always handle the compound with care, avoiding contact with skin and eyes.[3] Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly after handling.[1][5]

Doffing PPE: A Critical Reversal

Removing PPE in the correct order is vital to prevent transferring contaminants to your skin or clothing.

  • Gloves : Remove gloves first, turning them inside out as you pull them off.

  • Goggles/Face Shield : Remove eye protection from the back of your head.

  • Lab Coat : Remove your lab coat, rolling it inward to contain any contamination.

  • Respirator : If used, remove the respirator last.

  • Hand Washing : Wash your hands thoroughly with soap and water after removing all PPE.

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure or spill, a swift and informed response is critical.

Accidental Exposure
Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][4]
Skin Contact Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][4] Wash contaminated clothing before reuse.[1] If skin irritation occurs, get medical advice/attention.[1]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[1] If not breathing, give artificial respiration.[5] If breathing is difficult, give oxygen.[4] Call a poison center or doctor if you feel unwell.[1]
Ingestion Do NOT induce vomiting.[1][4] Rinse mouth with water.[1][4] Never give anything by mouth to an unconscious person.[1][4] Seek immediate medical attention.[1][4]
Spill Management

A prepared response to a chemical spill can significantly reduce the associated hazards.

Spill_Response Spill_Occurs Spill Occurs Evacuate Evacuate Immediate Area Spill_Occurs->Evacuate Notify Notify Supervisor/EH&S Evacuate->Notify Assess Assess Spill Size & Hazard Notify->Assess Small_Spill Small, Controllable Spill? Assess->Small_Spill Cleanup Cleanup with Appropriate Kit Small_Spill->Cleanup Yes Large_Spill Await Emergency Response Small_Spill->Large_Spill No Dispose Dispose of Waste Properly Cleanup->Dispose

Caption: Spill Response Workflow

  • Evacuate : Clear the immediate area of all personnel.[2]

  • Ventilate : Ensure the area is well-ventilated.[2]

  • Contain : For small spills, use an inert absorbent material to contain the substance.[1] Avoid generating dust.

  • Clean-Up : Carefully sweep or vacuum the absorbed material into a labeled, sealed container for disposal.[1]

  • Decontaminate : Clean the spill area thoroughly.

  • Large Spills : For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department immediately.[6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Containerization : Place all contaminated materials (including gloves, absorbent materials, and the chemical itself) into a clearly labeled, sealed container.

  • Labeling : The label should include the chemical name and associated hazards.

  • Disposal : Dispose of the waste through your institution's hazardous waste management program.[1][4] Do not dispose of it down the drain or in regular trash.

By adhering to these detailed protocols, you not only ensure your personal safety but also contribute to a robust safety culture within your research environment.

References

  • XiXisys. Safety Data Sheet: (2-{4-[(1R)-1-(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)acetic acid(R). [Link]

  • Environmental Health and Safety, Florida State University. Chemical Emergencies, Exposures, and Spills. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.